Copper Histidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12561-67-0 |
|---|---|
Molecular Formula |
C12H16CuN6O4 |
Molecular Weight |
371.84 g/mol |
IUPAC Name |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Other CAS No. |
13870-80-9 12561-67-0 |
Synonyms |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Functions of Copper-Histidine Complexes: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Copper-histidine complexes, particularly the naturally occurring tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), are at the forefront of regenerative medicine and therapeutic development. This document provides a comprehensive technical overview of the multifaceted biological functions of these complexes. It delves into their pivotal roles in wound healing, skin regeneration, anti-inflammatory responses, antioxidant defense, and their emerging potential in neuroprotection and oncology. This guide synthesizes quantitative data, details key experimental methodologies, and visually represents the complex signaling pathways modulated by these metallopeptides, offering a foundational resource for researchers and drug development professionals.
Introduction
The essential trace element copper is integral to a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and connective tissue formation.[1] The amino acid histidine is a primary low-molecular-weight chelator of copper in biological systems, forming stable complexes that modulate copper's bioavailability and redox activity.[2][3] Among the most extensively studied copper-histidine complexes is GHK-Cu, a tripeptide-copper complex first isolated from human plasma.[2] The concentration of GHK in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, a decrease that correlates with a reduced regenerative capacity of the body.[4][5] This guide will explore the significant biological functions of copper-histidine complexes, with a primary focus on GHK-Cu, and provide the technical details necessary for its study and potential therapeutic application.
Quantitative Data on Copper-Histidine Complexes
A systematic understanding of the biophysical and physiological parameters of copper-histidine complexes is crucial for their application in research and drug development. The following tables summarize key quantitative data.
Table 1: Physicochemical and Affinity Data for GHK-Cu
| Parameter | Value | Reference(s) |
| Molar Mass (GHK) | 340.38 g/mol | [4] |
| Molar Mass (GHK-Cu) | 404.8 Da | [6] |
| GHK-Cu Stability Constant (log10) | 16.44 | [2][4] |
| GHK Dissociation Constant (Kd) for Cu(II) | 7.0 ± 1.0 x 10⁻¹⁴ M | [7] |
Table 2: Physiological Concentrations of GHK
| Age Group | Plasma Concentration | Reference(s) |
| 20-25 years | ~200 ng/mL (10⁻⁷ M) | [4][5] |
| 60-80 years | ~80 ng/mL | [4][5] |
Table 3: In Vitro Efficacy of GHK-Cu
| Biological Effect | Cell Type | Concentration Range | Outcome | Reference(s) |
| Collagen Synthesis Stimulation | Human Dermal Fibroblasts | 0.01–1 nM | Increased collagen I and III expression | [8] |
| Elastin (B1584352) Production | Human Dermal Fibroblasts | 0.01-100 nM | Increased elastin production | [9] |
| Increased bFGF and VEGF Production | Irradiated Human Fibroblasts | Not specified | Significantly more bFGF and VEGF produced compared to controls | [8] |
| Anti-inflammatory (IL-6 reduction) | Human Dermal Fibroblasts | Not specified | Decreased TNF-alpha dependent secretion of IL-6 | [10] |
| Neurotrophin Production | Nerve Stubs in Collagen Tube | Not specified | Increased Nerve Growth Factor, NT-3, and NT-4 | [7] |
Core Biological Functions and Signaling Pathways
Copper-histidine complexes, and GHK-Cu in particular, exert their biological effects through the modulation of numerous signaling pathways. These pathways are central to tissue repair, inflammation, and cellular homeostasis.
Wound Healing and Skin Regeneration
GHK-Cu is a potent agent in promoting wound healing and skin regeneration.[5] Its mechanisms of action are multifaceted, involving the stimulation of extracellular matrix components and the modulation of key growth factors.
GHK-Cu stimulates the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for the structural integrity of the skin.[5] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), enzymes crucial for tissue remodeling.[11]
GHK-Cu's regenerative effects are mediated through several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways.
-
TGF-β Pathway: GHK-Cu can restore the activity of the TGF-β pathway, which is crucial for tissue remodeling and collagen synthesis.[12] In conditions like COPD, where this pathway is suppressed, GHK has been shown to reverse the gene expression pattern towards a healthier state.[12]
-
VEGF Pathway: GHK-Cu stimulates the expression of VEGF, a key regulator of angiogenesis (the formation of new blood vessels).[2][13] This is critical for supplying nutrients and oxygen to the wound bed, thereby accelerating the healing process.
Anti-inflammatory and Antioxidant Functions
Chronic inflammation and oxidative stress are hallmarks of many diseases and the aging process. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties.
GHK-Cu modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.[10][14] This is achieved, in part, through the suppression of the NF-κB and p38 MAPK signaling pathways.[1][15]
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. GHK-Cu has been shown to inhibit the activation of NF-κB, thereby reducing the expression of its downstream inflammatory targets.[15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses. GHK-Cu can suppress the activation of p38 MAPK, which plays a pro-inflammatory role.[1]
GHK-Cu's antioxidant activity stems from several mechanisms. It can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper, preventing their participation in the Fenton reaction.[16] Furthermore, GHK-Cu has been shown to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[10]
Neuroprotection
Emerging research suggests a neuroprotective role for copper-histidine complexes. Dysregulation of copper homeostasis is implicated in several neurodegenerative diseases, including Alzheimer's disease.[7] GHK-Cu has been shown to increase the production of neurotrophic factors and may help to restore copper balance in the brain.[7] In animal models of Alzheimer's disease, intranasal administration of GHK-Cu has been shown to delay cognitive impairment and reduce amyloid plaques.
Anti-Cancer Potential
The role of copper in cancer is complex; while it is essential for tumor growth and angiogenesis, certain copper complexes exhibit anti-cancer properties.[17] Some copper-histidine complexes have been investigated for their cytotoxic effects on cancer cells, potentially through the generation of ROS and induction of apoptosis.[18] However, this remains an area of active research.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the study of copper-histidine complexes. This section provides detailed methodologies for key assays.
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
Target cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
GHK-Cu
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat cells with various concentrations of GHK-Cu and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
In Vivo Wound Healing Model (Diabetic Rat Model)
This protocol describes a common in vivo model to assess the wound healing efficacy of GHK-Cu.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg body weight.
-
Wounding Procedure: After confirmation of diabetes (blood glucose > 250 mg/dL), a full-thickness excisional wound is created on the dorsal surface using a sterile 8 mm biopsy punch.
-
Treatment: Topical application of a GHK-Cu formulation to the wound. A placebo group receives the vehicle control.
-
Assessment:
-
Wound Closure Rate: The wound area is measured at regular intervals.
-
Histological Analysis: Tissue samples are stained with Hematoxylin and Eosin (H&E) for morphology and Masson's Trichrome for collagen deposition.
-
Antioxidant Activity Assay (DPPH Assay)
This assay measures the radical scavenging activity of a compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Copper-histidine complex solution
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the copper-histidine complex and ascorbic acid.
-
Add 20 µL of the sample or standard to each well.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate in the dark for 3-5 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
In Vitro Cytotoxicity Assay (LDH Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
Copper-histidine complex
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of the copper-histidine complex. Include controls for spontaneous and maximum LDH release.
-
Incubate for the desired time period.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the kit protocol.
-
Incubate and measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity.
-
Conclusion
Copper-histidine complexes, exemplified by GHK-Cu, are pleiotropic signaling molecules with significant therapeutic potential. Their ability to modulate fundamental biological processes such as wound healing, inflammation, and oxidative stress makes them compelling candidates for drug development in a range of clinical applications. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a robust framework for researchers and scientists to further explore and harness the regenerative and protective properties of these fascinating metallopeptides. Continued investigation into their mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a variety of age-related and degenerative diseases.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irphouse.com [irphouse.com]
- 9. benchchem.com [benchchem.com]
- 10. h-h-c.com [h-h-c.com]
- 11. mdpi.com [mdpi.com]
- 12. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Contrasting, Species-Dependent Modulation of Copper-Mediated Neurotoxicity by the Alzheimer's Disease Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Copper-Histidine Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper-histidine complexes, crucial compounds in various biological and pharmaceutical contexts. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for researchers in chemistry, biology, and medicine.
Introduction
Copper is an essential trace element in biological systems, playing a critical role in a myriad of enzymatic reactions. L-Histidine, an essential amino acid, is a primary ligand for copper(II) ions in the blood, forming a complex that is vital for copper transport and metabolism.[1] The copper(II)-L-histidine complex, particularly the 1:2 species at physiological pH, has therapeutic applications in the treatment of Menkes disease, a genetic disorder of copper metabolism.[1][2][3] Understanding the synthesis and detailed characterization of these complexes is paramount for developing new therapeutic strategies and for elucidating the intricate roles of copper in biological systems.
This guide provides detailed methodologies for the synthesis of copper-histidine complexes and their characterization by various spectroscopic and electrochemical techniques.
Synthesis of Copper(II)-Histidine Complexes
A common method for the synthesis of copper(II)-histidine complexes involves the reaction of a copper(II) salt with L-histidine in an aqueous solution. The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants and the pH of the solution.
Experimental Protocol: Solution-Based Synthesis
This protocol describes the synthesis of a copper(II)-bis(L-histidinate) complex.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-Histidine
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve L-histidine in deionized water. A gentle warming of the solution may be necessary to achieve complete dissolution. For the synthesis of mixed ligand complexes, other ligands like hippuric acid can be dissolved in a separate solution, often with one equivalent of sodium hydroxide.[4]
-
Metal Salt Solution Preparation: Prepare an aqueous solution of copper(II) chloride dihydrate. In some procedures, the copper salt is dissolved in a solution containing one equivalent of hydrochloric acid.[4]
-
Complexation: Slowly add the copper(II) chloride solution to the L-histidine solution with constant stirring at room temperature. A typical molar ratio for the synthesis of a 1:2 complex is 1 mole of copper(II) salt to 2 moles of L-histidine.
-
pH Adjustment: Adjust the pH of the resulting solution to approximately 7.0 - 7.4 by the dropwise addition of a sodium hydroxide solution.[5] This step is crucial as the coordination environment of the copper-histidine complex is pH-dependent.[3][6] A dark blue solution is typically formed.[4]
-
Crystallization: Concentrate the deep blue solution by gentle heating on a steam bath and then allow it to cool slowly to room temperature.[4] For crystallization, the solution can be left to stand overnight or placed in an ice bath to facilitate the formation of crystals.[7]
-
Isolation and Purification: Collect the resulting blue crystals by filtration. Wash the crystals with a small amount of cold deionized water, followed by ethanol and then methanol to remove any unreacted starting materials.[7]
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Characterization of Copper-Histidine Complexes
A variety of analytical techniques are employed to characterize the structure, composition, and electrochemical properties of copper-histidine complexes.
Spectroscopic Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the complex and is sensitive to the coordination environment of the copper(II) ion.
Experimental Protocol:
-
Prepare a solution of the synthesized copper-histidine complex in deionized water or a suitable buffer.
-
Record the UV-Vis spectrum over a wavelength range of 300-800 nm using a spectrophotometer.[8][9]
-
Use the solvent as a blank for baseline correction.
Quantitative Data:
| Complex/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| [Cu(L-His)₂] in aqueous solution (pH 7.3) | 645 | Not Specified | [3] |
| Dichloro(L-histidine)copper(II) in solution | ~630 | Not Specified | [10] |
| Copper(II) with L-histidine (pH 10) | 511 | Not Specified | [11] |
FTIR spectroscopy is used to identify the functional groups involved in the coordination to the copper ion by observing shifts in their vibrational frequencies.
Experimental Protocol:
-
Prepare a solid sample of the copper-histidine complex, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[12]
Quantitative Data:
| Functional Group | Free L-Histidine (cm⁻¹) | Copper-Histidine Complex (cm⁻¹) | Assignment | Reference(s) |
| O-H (Carboxylic Acid) | Broad band ~3000-2500 | Absent or diminished | Deprotonation and coordination of carboxylate | [13] |
| N-H (Amine/Imidazole) | ~3125 (imidazole) | Shifted | Coordination of amino and/or imidazole (B134444) nitrogen | [4] |
| C=O (Carboxylate) | ~1633 (asymmetric) | Shifted (~1733) | Coordination of carboxylate oxygen | [4][14] |
| C=O (Carboxylate) | ~1418 (symmetric) | Shifted | Coordination of carboxylate oxygen | [4] |
| Metal-Nitrogen (M-N) | - | ~570 | Coordination of imidazole nitrogen to copper | [14] |
| Metal-Oxygen (M-O) | - | ~550-570 | Coordination of carboxylate oxygen to copper |
¹H NMR spectroscopy can be used to study the binding of copper(II) to histidine. Due to the paramagnetic nature of Cu(II), significant line broadening and shifts in the proton resonances of the coordinated histidine are observed.[15][16]
Experimental Protocol:
-
Dissolve the copper-histidine complex in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
Comparison with the spectrum of free histidine under the same conditions reveals the effects of copper binding.
Key Observations:
-
The coordination of paramagnetic Cu(II) to the imidazole ring of histidine leads to significant line broadening of the imidazole proton signals.[16]
-
Observed deshielding (downfield shifts) of chemical shifts and relative line broadening indicate efficient binding of Cu(II) to histidine.[15]
-
In some cases, hyperfine-shifted signals can be observed in the range of 70 to -20 ppm due to spin-coupling between two Cu(II) ions in dinuclear complexes.[17]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.
Key Structural Features:
-
The physiological copper(II)-bis(L-histidinato) complex has been crystallized and its structure determined to be a neutral five-coordinate complex with a distorted square pyramidal geometry.[1][18][19]
-
In this structure, one L-histidine ligand acts as a bidentate ligand, while the other is tridentate.[18][19]
-
Copper(I) complexes with histidine-containing peptides often exhibit a linear, two-coordinate geometry with two imidazole nitrogen donors.[20][21]
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to study the redox properties of the copper-histidine complex, providing information on the Cu(II)/Cu(I) redox couple.
Experimental Protocol:
-
Prepare a solution of the copper-histidine complex in an aqueous electrolyte solution (e.g., 0.1 M KCl).[22][23]
-
Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[9][22][23]
-
Record the cyclic voltammogram by scanning the potential within a defined window (e.g., +0.6 V to -0.4 V).[22][23]
Quantitative Data:
| Complex/Condition | Epc (V) vs. Ref | Epa (V) vs. Ref | ΔEp (mV) | Scan Rate (mV/s) | Reference(s) |
| Cu(II)/L-Histidine (1:2) in 0.1 M KCl | -0.498 | 0.124 | 622 | 10 | |
| Cu(II)/L-Histidine in 0.1 M Acetate Buffer (pH 4.6) | 0.143 | 0.234 | 91 | 50 | [9] |
Note: Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation. The reference electrode used can vary between studies, affecting the absolute potential values.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of copper-histidine complexes and a simplified representation of its biological role.
Caption: Experimental workflow for the synthesis and characterization of copper-histidine complexes.
Caption: Simplified logical diagram of the role of copper-histidine in copper transport.
Conclusion
The synthesis and characterization of copper-histidine complexes are fundamental to understanding their biological roles and therapeutic potential. This guide provides a foundational framework for researchers, outlining detailed experimental protocols and summarizing key characterization data. The methodologies described herein, from solution-based synthesis to a suite of spectroscopic and electrochemical analyses, offer a comprehensive approach to studying these important bioinorganic compounds. The provided workflows serve as a visual aid to the experimental process and the biological context of copper-histidine complexes. Further research in this area will continue to illuminate the nuanced roles of copper in health and disease, potentially leading to the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azbuki.bg [azbuki.bg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epublications.marquette.edu [epublications.marquette.edu]
- 18. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and X-ray absorption spectroscopy structural studies of Cu(I) complexes of histidylhistidine peptides: the predominance of linear 2-coordinate geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Studies of Copper(I) Complexes of Amyloid-β Peptide Fragments: Formation of Two-Coordinate Bis(histidine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. jcsp.org.pk [jcsp.org.pk]
The Genesis of a Regenerative Peptide: An In-depth Technical Guide to the Discovery and History of GHK-Cu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine, commonly known as GHK, and its copper complex, GHK-Cu, represent a fascinating chapter in the field of regenerative science. First identified in the 1970s, this small, naturally occurring peptide has since been the subject of extensive research, revealing its profound and multifaceted effects on cellular and physiological processes. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established GHK-Cu as a significant molecule in tissue repair, anti-aging, and various therapeutic applications. We will delve into the key experiments, present quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows that underpin its biological activity.
The Discovery of GHK: A Serendipitous Finding in the Quest for Youthful Factors
The story of GHK-Cu begins in 1973 with the pioneering work of Dr. Loren Pickart at the University of California, San Francisco.[1][2] Pickart's research was driven by the observation that the blood of younger individuals seemed to possess factors that could influence the behavior of older cells. In a seminal experiment, he incubated liver tissue from older patients (aged 60 to 80) with blood from a younger demographic.[3] He observed that the older liver cells began to synthesize proteins in a manner more characteristic of younger liver tissue.[3][4] This suggested the presence of a circulating factor in younger plasma that could rejuvenate cellular function.
This initial observation led to a meticulous search for the active component responsible for this effect. The "youth factor" was found to be a small peptide.[3]
The Experimental Journey to Identify GHK
Experimental Workflow: Isolation of GHK from Human Plasma
Caption: A logical workflow for the isolation and identification of GHK.
In 1977, through the work of Schlesinger, Pickart, and Thaler, the amino acid sequence of this growth-modulating peptide was definitively identified as glycyl-L-histidyl-L-lysine (GHK).[3] A crucial characteristic of GHK, discovered in subsequent research, was its high affinity for copper (Cu2+) ions, with which it readily forms a complex, GHK-Cu.[4] This interaction with copper was found to be central to many of its biological activities. A significant and consistent finding was the age-dependent decline in plasma GHK levels.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational and subsequent studies on GHK-Cu.
Table 1: Plasma GHK Levels with Age
| Age Group | Approximate Plasma GHK Level (ng/mL) | Molar Concentration (Approximate) |
| 20-25 years | 200 | 1 x 10⁻⁷ M |
| 60 years | 80 | 4 x 10⁻⁸ M |
Data compiled from multiple sources referencing Pickart's work.[4][5]
Table 2: In Vitro Efficacy of GHK-Cu
| Experiment | Cell Type | GHK-Cu Concentration | Observed Effect |
| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 nM | Stimulation of collagen synthesis. |
| Elastin (B1584352) & Collagen Production | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production of elastin and collagen. |
| Gene Expression (MMP1 & MMP2) | Human Adult Dermal Fibroblasts | 0.01 nM | Increased gene expression. |
| Gene Expression (TIMP1) | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased gene expression. |
| Stemness Markers | Basal Keratinocytes | 0.1-10 µM | Increased expression of integrins and p63. |
| Proliferation | Basal Keratinocytes | 0.1-10 µM | Dose-dependent stimulation of proliferation. |
Data from various in vitro studies.[6][7]
Table 3: Clinical Study Outcomes of Topical GHK-Cu Application
| Study Parameter | Duration | Number of Participants | Key Findings |
| Collagen Production (Thigh Skin) | 12 weeks | Not specified | 70% of women treated showed improved collagen production (vs. 50% with Vitamin C and 40% with retinoic acid).[6] |
| Facial Skin Photoaging | 12 weeks | 71 women | Improved skin laxity, clarity, and appearance; reduced fine lines and wrinkle depth; increased skin density and thickness.[5][6] |
| Around-the-Eye Photoaging | 12 weeks | 41 women | Reduced lines and wrinkles, improved overall appearance, and increased skin density and thickness compared to placebo and Vitamin K cream.[6] |
| Wrinkle Volume and Depth | 8 weeks | Not specified | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth compared to control serum.[6] |
| Subdermal Collagen Density | 3 months | 21 subjects | Average of 28% increase in subdermal echogenic density (correlating with collagen/elastin). Top quartile showed a 51% improvement.[8] |
Key Experimental Protocols
While the original papers from the 1970s are not available in full text, later publications and reviews provide sufficient detail to outline the methodologies of key experiments that established the biological functions of GHK-Cu.
Protocol 1: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To determine the effect of GHK-Cu on the synthesis of collagen by human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) until confluent.
-
Serum Starvation: Cells are then incubated in serum-free DMEM for 24 hours to synchronize their cell cycles.
-
Treatment: The cells are treated with varying concentrations of GHK-Cu (e.g., in the nanomolar range) for a specified period (e.g., 48 hours). A control group receives no GHK-Cu.
-
Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagen.
-
Data Analysis: The results are typically expressed as a percentage of collagen synthesis relative to the untreated control cells.
Protocol 2: Animal Model for Wound Healing
Objective: To evaluate the in vivo effect of GHK-Cu on the rate and quality of wound healing.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used. After acclimatization, a standardized full-thickness dermal wound is created on the dorsal side of the animals under anesthesia.
-
Treatment Groups: The animals are divided into a test group, receiving topical application of a GHK-Cu formulation (e.g., a gel), and a control group, receiving a placebo vehicle.
-
Application: The respective treatments are applied to the wounds daily for a set period (e.g., 10-14 days).
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., every 2-3 days) using digital imaging and analysis software to determine the rate of wound contraction.
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to specifically visualize collagen deposition.
-
Immunohistochemistry: Staining for markers of angiogenesis (e.g., VEGF, CD31) and cell proliferation (e.g., Ki-67) can provide further insights into the mechanisms of action.
Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. A key pathway influenced by GHK-Cu is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a pivotal role in tissue repair and extracellular matrix remodeling.
Signaling Pathway: GHK-Cu and the TGF-β/Smad Pathway
Caption: GHK-Cu modulates the TGF-β/Smad signaling pathway to stimulate extracellular matrix protein synthesis.
GHK-Cu has been shown to enhance cellular responsiveness to TGF-β, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes encoding extracellular matrix proteins such as collagen and elastin.[9][10]
Furthermore, GHK-Cu's influence extends to the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), creating a microenvironment conducive to tissue remodeling rather than excessive degradation.[11]
Gene Expression Modulation
One of the most profound discoveries in recent years is the ability of GHK to modulate the expression of a large number of human genes. Studies utilizing microarray analysis, particularly through the Broad Institute's Connectivity Map, have revealed that GHK can influence the expression of thousands of genes, effectively "resetting" the gene expression profile of aged or damaged cells to a more youthful and healthy state.[2][12][13]
Logical Diagram: GHK-Cu's Impact on Gene Expression
Caption: GHK-Cu's broad impact on gene expression influences multiple key cellular processes.
Quantitative analyses have shown that GHK can alter the expression of over 4,000 genes, with a significant portion of these changes representing a reversal of gene expression patterns associated with disease or aging.[12][14] For instance, GHK has been found to upregulate the expression of numerous DNA repair genes and to modulate the expression of genes involved in apoptosis, potentially contributing to its anti-cancer properties.[13][15]
Conclusion
The discovery of GHK-Cu by Loren Pickart in 1973 marked a significant milestone in our understanding of the endogenous mechanisms of tissue repair and regeneration. From its origins as an unidentified "youth factor" in human plasma to its characterization as a copper-binding tripeptide with profound effects on gene expression and cellular signaling, the history of GHK-Cu is a testament to the power of curiosity-driven research. The foundational experiments outlined in this guide have paved the way for its application in dermatology, wound healing, and potentially other therapeutic areas. For researchers and drug development professionals, the story of GHK-Cu serves as a compelling example of how a naturally occurring molecule can be harnessed to promote health and combat the degenerative processes of aging. The ongoing exploration of its complex mechanisms of action continues to open new avenues for therapeutic innovation.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marciorubin.com.br [marciorubin.com.br]
- 8. eurekalert.org [eurekalert.org]
- 9. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. mdpi.com [mdpi.com]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. deltapeptides.com [deltapeptides.com]
- 15. researchgate.net [researchgate.net]
Biochemical Properties of Copper (II) Histidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of the copper (II) histidine complex. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are investigating the roles of copper and histidine in biological systems. This document collates quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this crucial biocomplex.
Introduction
The interaction between the essential trace element copper and the amino acid histidine is of significant biological and therapeutic importance. In human plasma, a considerable fraction of copper is bound to L-histidine, forming a low-molecular-weight complex that plays a pivotal role in copper transport and cellular uptake.[1] This copper (II) histidine complex acts as an exchangeable pool, mediating the transfer of copper between albumin and cellular transport proteins.[1] Dysregulation of copper homeostasis is implicated in several neurological and metabolic disorders, most notably Menkes disease, a rare genetic disorder of copper metabolism. For this condition, copper (II) histidine is a primary therapeutic agent, as it can bypass the defective intestinal copper absorption and replenish systemic copper levels.[2][3] A thorough understanding of the biochemical properties of the copper (II) histidine complex is therefore critical for advancing research in copper metabolism, neurobiology, and the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The coordination chemistry of copper (II) with histidine is complex and highly dependent on the pH of the solution. L-histidine possesses three potential coordination sites: the α-amino group, the carboxylate group, and the imidazole (B134444) side chain.[4] At physiological pH (~7.4), the predominant species is the 1:2 complex, [Cu(His)₂], where two histidine molecules coordinate with one copper (II) ion.[1][5]
Stability Constants
The formation of copper (II) histidine complexes is characterized by high stability constants, reflecting a strong binding affinity. These constants are crucial for understanding the distribution of copper among various ligands in biological fluids.
| Complex Species | Log K | Conditions | Reference(s) |
| [Cu(His)]⁺ | 10.11 | 25 °C, I = 0.1 M KCl | |
| [Cu(His)₂] | 18.01 | 25 °C, I = 0.1 M KCl | |
| [Cu(His)(Cys)] | 16.9 | pH 7.0 | [6] |
| Cu²⁺(His)₂ | 16.0 | [7] |
Table 1: Stability Constants (log K) of Copper (II) Histidine Complexes.
Spectroscopic Characteristics
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for characterizing the electronic structure and coordination environment of the copper (II) center in histidine complexes. Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information about the paramagnetic Cu(II) ion and its ligand interactions.
| Spectroscopic Parameter | Value | Conditions | Reference(s) |
| UV-Vis | |||
| λmax | 645 nm | pH 7.3 | [5] |
| λmax | 704 nm | Precursor liquid solution | [8] |
| λmax | 797 nm | Crystal form | [8] |
| EPR (X-band) | |||
| g | 2.237 | ||
| A | 555 MHz | ||
| g⊥ | 2.044, 2.047 | 77 K, pH 7.3 | [5] |
| EPR (W-band) | |||
| g | 2.217 | ||
| A | (⁶³Cu) | 540 MHz |
Table 2: Spectroscopic Parameters for Copper (II) Histidine Complexes.
Redox Properties
The redox potential of the copper (II) histidine complex is a key determinant of its biological activity, particularly its involvement in redox cycling and the generation of reactive oxygen species. Cyclic voltammetry is a standard technique used to investigate these properties.
| Electrochemical Parameter | Value | Conditions | Reference(s) |
| Cyclic Voltammetry | |||
| Epc (Cu(His)₂) | ≈ -0.40 V | pH 5.0-9.0 | [6] |
| Epc (Cu(His)(Cys)) | ≈ -0.5 V | pH 5.0-9.0 | [6] |
| Reduction Process | Two-electron, reversible | for [Cu(His)₂] | [6] |
Table 3: Electrochemical Data for Copper (II) Histidine Complexes. The reduction of the [Cu(His)₂] complex is described as a two-electron reversible process.[6]
Biological Role and Transport
Copper (II) histidine is a key player in the systemic transport of copper. It facilitates the uptake of copper by cells by acting as an intermediary, shuttling copper from albumin in the bloodstream to cellular copper transporters like CTR1.[1][5]
Mutations in the ATP7A gene, which encodes a copper-transporting ATPase, lead to Menkes disease, characterized by impaired copper distribution and severe neurological deficits.[2] The administration of copper (II) histidine can circumvent the defective intestinal absorption and deliver copper to the systemic circulation.[2]
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption spectrum of the copper (II) histidine complex and identify the wavelength of maximum absorbance (λmax), which is characteristic of the d-d electronic transitions of the Cu(II) ion in a specific coordination environment.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of copper (II) chloride (CuCl₂) and L-histidine in a suitable buffer (e.g., HEPES) at a defined pH (e.g., 7.3).[5] Prepare a series of solutions with a constant concentration of Cu(II) (e.g., 2 mM) and varying molar ratios of L-histidine (e.g., 1:1, 1:2, 1:5).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 300 to 800 nm.[8][9] Use the buffer solution as a blank to zero the instrument.
-
Data Acquisition: Record the absorbance spectra for each prepared solution in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Analysis: Identify the λmax for the predominant complex formed at the desired pH and molar ratio. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration of the complex is known.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chirality of the copper (II) histidine complex and gain insights into the geometry of the coordination sphere.
Methodology:
-
Sample Preparation: Prepare solutions of copper (II) and L-histidine in a suitable buffer as described for UV-Vis spectroscopy. The use of chiral amino acids like L-histidine will induce CD signals upon complexation with the metal ion.
-
CD Spectropolarimeter Setup: Use a CD spectropolarimeter. Set the wavelength range to scan the visible region (e.g., 400-800 nm) for d-d transitions. The instrument measures the differential absorption of left and right circularly polarized light.
-
Data Acquisition: Record the CD spectra of the samples. The data is typically presented as ellipticity (θ) in millidegrees.
-
Analysis: The sign and magnitude of the CD bands provide information about the stereochemistry of the complex. Empirical rules can be applied to correlate the CD spectra with specific coordination geometries.[10]
Cyclic Voltammetry (CV)
Objective: To determine the redox potential of the Cu(II)/Cu(I) couple in the histidine complex and to assess the reversibility of the electron transfer process.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
Solution Preparation: Prepare a solution containing the copper (II) histidine complex at a known concentration in an electrolyte solution (e.g., 0.1 M KCl) to ensure conductivity.[11] Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.
-
Data Acquisition: Apply a potential sweep to the working electrode using a potentiostat. Scan from an initial potential where no reaction occurs to a potential sufficiently negative to reduce Cu(II) to Cu(I) or Cu(0), and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential.
-
Analysis: The resulting voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation). The peak potentials (Epc, Epa) and peak currents (Ipc, Ipa) provide information about the redox potential and the kinetics of the electron transfer process. For a reversible process, the formal reduction potential (E°') can be estimated as the average of the cathodic and anodic peak potentials.
Conclusion
The copper (II) histidine complex is a fundamentally important species in human physiology, playing a critical role in copper homeostasis. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for further research. The therapeutic application of copper (II) histidine in Menkes disease underscores the importance of understanding its biochemical behavior. The experimental protocols and workflows presented herein offer a practical guide for researchers aiming to investigate this and other metal-amino acid complexes. Future studies will likely continue to unravel the intricate roles of copper-histidine in health and disease, potentially leading to the development of new diagnostic and therapeutic strategies.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boep.specman4epr.com [boep.specman4epr.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-due.de [uni-due.de]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Empirical rules for rationalising visible circular dichroism of Cu2+ and Ni2+ histidine complexes: applications to the prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to Copper-Histidine Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of copper-histidine coordination chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide delves into the structural, thermodynamic, and kinetic aspects of copper-histidine complexes, details relevant experimental protocols, and visualizes key biological pathways.
Fundamental Principles of Copper-Histidine Coordination
Copper, an essential trace element, plays a critical role in numerous biological processes.[1] Its coordination with the amino acid L-histidine is of particular significance due to the versatile binding capabilities of the imidazole (B134444) side chain of histidine. This interaction is central to copper transport and homeostasis in biological systems.[1]
The coordination of copper(II) with histidine is highly dependent on the pH of the solution. At different pH values, histidine can act as a bidentate or tridentate ligand, coordinating through its amino group, carboxylate group, and the nitrogen atoms of its imidazole ring.[2] This flexibility in coordination modes gives rise to a variety of complex species with distinct structural and chemical properties.
Structural Aspects
The coordination geometry of copper(II)-histidine complexes has been extensively studied using various spectroscopic and crystallographic techniques. X-ray crystallography has been instrumental in elucidating the solid-state structures of these complexes. For instance, the crystal structure of the physiological copper(II)-bis(L-histidinato) complex reveals a distorted square pyramidal geometry, with one histidine acting as a bidentate ligand and the other as a tridentate ligand.[3]
In solution, the structures are more dynamic and have been probed by techniques such as Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. These studies have confirmed the existence of multiple species in equilibrium, with their relative populations being pH-dependent.
Quantitative Data on Copper-Histidine Complexes
The stability of copper-histidine complexes is a crucial factor in their biological function. Stability constants (log K), as well as thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon complex formation, provide quantitative measures of these interactions.
| Complex Species | Log K | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions | Reference |
| [Cu(His)]+ | 10.11 | - | - | 25 °C, I=0.1 M | [4] |
| [Cu(His)₂] | 18.01 | - | - | 25 °C, I=0.1 M | [4] |
| [Cu(HHis)]²⁺ | 14.07 | - | - | 25 °C, I=0.1 M | [4] |
| [Cu(His)(Cys)] | 18.51 | - | - | Aqueous Solution | [5] |
| [Cu(His)₂] | 16.0 | - | - | Aqueous Solution | [5] |
| Cu(II)-histidylhistidine | - | - | - | 37 °C, I=0.15 M | [6] |
Note: This table presents a selection of reported values. Stability constants can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
Synthesis of Copper(II)-L-Histidine Complexes
Objective: To synthesize a copper(II)-L-histidine complex for further characterization.
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O or CuCl₂·2H₂O)
-
L-Histidine
-
Sodium acetate (B1210297)
-
Deionized water
-
Methanol
Procedure:
-
Prepare an aqueous solution of L-histidine (e.g., 2 mM) containing an equimolar amount of sodium acetate to deprotonate the carboxylic acid group.
-
Prepare an aqueous solution of the copper(II) salt (e.g., 1 mM).
-
Slowly add the copper(II) salt solution to the L-histidine solution dropwise while stirring continuously. A 1:2 molar ratio of copper to histidine is typically used.
-
Continue stirring the mixture for several hours at room temperature. The formation of the complex is often indicated by a color change to dark blue.
-
The resulting solution can be used for spectroscopic analysis or further processed for crystallization.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constants of copper(II)-histidine complexes by monitoring the pH change upon titration.
Equipment:
-
pH meter with a glass electrode
-
Burette
-
Stirring plate and stir bar
-
Titration vessel
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution containing a known concentration of L-histidine and a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.[7]
-
Titrate this solution with a standardized solution of a strong base (e.g., NaOH) in the absence of the metal ion to determine the protonation constants of the ligand.
-
Perform a second titration of a solution containing the same concentrations of L-histidine and background electrolyte, but with the addition of a known concentration of copper(II) salt.
-
Record the pH values as a function of the volume of titrant added for both titrations.
-
The stability constants are calculated from the titration data by analyzing the shift in the titration curves in the presence and absence of the metal ion, often using specialized software.[5][8]
UV-Visible (UV-Vis) Spectrophotometry
Objective: To characterize the electronic transitions of copper(II)-histidine complexes and monitor complex formation.
Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of L-histidine at a specific pH and ionic strength.[9]
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 300-800 nm for d-d transitions of Cu(II) complexes).[9][10]
-
The appearance of new absorption bands or shifts in existing bands indicates the formation of different complex species.
-
By analyzing the changes in absorbance as a function of ligand concentration, one can often determine the stoichiometry and formation constants of the complexes.[11]
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a copper(II)-histidine complex in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the copper(II)-histidine complex. This is often the most challenging step and can be achieved by methods such as slow evaporation of the solvent, vapor diffusion, or cooling crystallization.[12][13] For copper-histidine, slow evaporation from an aqueous or mixed aqueous-organic solution is a common method.[12][13]
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The initial structural model is refined to obtain the final, precise crystal structure.[3]
Biological Pathways and Experimental Workflows
Cellular Copper Homeostasis
Copper is essential for cellular function, but it is also toxic in excess. Therefore, cells have evolved intricate pathways to manage copper uptake, distribution, and efflux. Histidine plays a role in the extracellular transport of copper, facilitating its uptake by cells.[1] The following diagram illustrates a simplified model of cellular copper homeostasis.
This diagram shows that extracellular copper, often bound to albumin or histidine, is taken up by the CTR1 transporter.[14][15] Inside the cell, copper is chaperoned by proteins like ATOX1 to various destinations, including the trans-Golgi network for incorporation into cuproenzymes via ATP7A and ATP7B, or to other chaperones like CCS for delivery to superoxide (B77818) dismutase 1 (SOD1).[14][15]
Experimental Workflow for Stability Constant Determination
The following diagram outlines a typical workflow for determining the stability constants of metal-ligand complexes using potentiometric titration.
This workflow begins with the preparation of the necessary solutions and calibration of the pH electrode. Two separate titrations are performed: one with the ligand alone to determine its protonation constants, and a second with the ligand and the metal ion to determine the complex stability constants. The collected data is then analyzed to yield the final stability constant values.[1]
Conclusion
The coordination chemistry of copper and histidine is a rich and complex field with profound implications for biology and medicine. Understanding the principles governing the formation, structure, and stability of these complexes is essential for developing new therapeutic strategies for diseases related to copper dyshomeostasis and for designing novel metal-based drugs. This guide provides a foundational overview of these key aspects and serves as a practical resource for researchers in the field.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. researchgate.net [researchgate.net]
- 3. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijret.org [ijret.org]
- 12. researchgate.net [researchgate.net]
- 13. Ctr1 Intracellular Loop Is Involved in the Copper Transfer Mechanism to the Atox1 Metallochaperone. | Semantic Scholar [semanticscholar.org]
- 14. The Role of Copper Chaperone Atox1 in Coupling Redox Homeostasis to Intracellular Copper Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
A Technical Guide to the Structural Elucidaion of Copper-Histidine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element in numerous biological systems, playing a critical role as a cofactor in a wide range of enzymes.[1] The amino acid histidine is a primary binding site for copper ions in many of these metalloproteins due to the strong coordinating ability of its imidazole (B134444) side chain.[1][2] The resulting copper-histidine complexes are central to processes such as electron transfer, catalysis, and oxidative stress response.[1][3] Consequently, the detailed structural elucidation of these complexes is paramount for understanding their biological function and for the development of novel therapeutics, particularly in the context of diseases like Menkes disease and neurodegenerative disorders where copper homeostasis is dysregulated.[3][4]
The coordination chemistry of copper(II) with histidine is complex and highly dependent on factors such as pH, the molar ratio of copper to histidine, and the presence of other coordinating ligands.[2][5] Histidine possesses three potential coordination sites: the amino group (Nam), the imidazole nitrogen (Nim), and the carboxylate group (Oc).[6] This versatility allows for the formation of various coordination isomers, including monodentate, bidentate, and tridentate binding modes.[2] At physiological pH, the 1:2 copper(II)-L-histidine complex is a significant species in human blood plasma, where it plays a role in copper transport.[7][8]
This technical guide provides an in-depth overview of the primary analytical techniques employed for the structural elucidation of copper-histidine complexes. It details the experimental protocols for key methodologies, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate experimental workflows and relationships between different techniques.
Key Analytical Techniques for Structural Elucidation
The determination of the precise three-dimensional structure of copper-histidine complexes requires a multi-faceted approach, often combining several spectroscopic and analytical techniques. The following sections describe the most powerful and commonly used methods.
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state. For copper-histidine complexes, this technique has been instrumental in determining bond lengths, coordination geometries, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Prepare a solution of the copper(II)-histidine complex. A common method involves mixing an aqueous solution of a copper(II) salt (e.g., CuCl₂·2H₂O) with a solution of L-histidine in a specific molar ratio (e.g., 1:2).[9]
-
The pH of the final solution is adjusted to a target value (e.g., 7.1-7.3) to favor the formation of the desired complex.[9][10]
-
Slow evaporation of the solvent at a constant temperature (e.g., 300 K) over several weeks is a common technique to obtain single crystals suitable for diffraction.[11]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Quantitative Data from X-ray Crystallography
The following table summarizes key structural parameters for a physiological copper(II)-bis(L-histidinato) complex.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [12] |
| Space Group | P2₁2₁2₁ | [12] |
| a (Å) | 9.992 (7) | [12] |
| b (Å) | 5.937 (9) | [12] |
| c (Å) | 17.472 (6) | [12] |
| Coordination Geometry | Distorted Square Pyramidal | [7][10] |
Note: The unit cell parameters can vary slightly depending on the specific crystallization conditions and the presence of co-crystallized solvent molecules.
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) complexes.[13] It provides detailed information about the electronic structure and the coordination environment of the copper center.[4] Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can further resolve hyperfine interactions with ligand nuclei.[6][14]
Experimental Protocol: Continuous Wave (CW) EPR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the Cu(II)-histidine complex in a suitable solvent, often a mixture of water and a cryoprotectant like glycerol (B35011) to ensure glass formation upon freezing.
-
The concentration of the copper complex is typically in the low millimolar range (e.g., 2 mM).[9]
-
Transfer the solution into a quartz EPR tube.
-
-
Data Acquisition:
-
Freeze the sample by immersing the EPR tube in liquid nitrogen (77 K).
-
Record the EPR spectrum using an X-band (~9.5 GHz) or S-band (~3.87 GHz) spectrometer.[4]
-
Typical parameters to be set include microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range.
-
-
Data Analysis:
-
Simulate the experimental spectrum to extract the g-tensor values (g|| and g⊥) and the copper hyperfine coupling constant (A||). These parameters are sensitive to the geometry and the nature of the coordinating ligands.
-
Quantitative Data from EPR Spectroscopy
The table below presents typical EPR parameters for a (1:2) Cu(II)-L-histidine complex at 77 K.
| Parameter | Value | Reference |
| g | ||
| g⊥ | 2.044, 2.047 (rhombic) | [4] |
| A | (MHz) |
Logical Relationship of EPR Techniques
Caption: Relationship between different EPR techniques for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the paramagnetic nature of Cu(II) can lead to significant line broadening in NMR spectra, this effect can also be exploited to gain structural information.[15] Paramagnetic relaxation enhancement (PRE) and contact shifts provide insights into the proximity of nuclei to the copper center.[15][16]
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a solution of L-histidine in a buffered solvent (e.g., D₂O at a specific pD) to obtain a reference spectrum.
-
Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄).
-
-
Titration and Data Acquisition:
-
Acquire a ¹H NMR spectrum of the free L-histidine solution.
-
Perform a stepwise titration by adding small aliquots of the Cu(II) stock solution to the histidine solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in chemical shifts and the line broadening of the histidine proton signals. The protons closest to the copper binding site will experience the most significant effects. This allows for the identification of the coordinating atoms.
-
Workflow for NMR-based Structural Analysis
Caption: General workflow for NMR titration experiments.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the stoichiometry of copper-histidine complexes and for studying their fragmentation patterns to infer connectivity.[17][18]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the copper-histidine complex in a volatile solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) to maintain pH.[17]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to preserve the non-covalent interactions within the complex.
-
-
Data Analysis:
-
Identify the parent ion corresponding to the intact copper-histidine complex. The isotopic distribution pattern of copper (⁶³Cu and ⁶⁵Cu) is a characteristic signature.
-
Perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways.
-
Quantitative Data from Mass Spectrometry
The primary quantitative information from MS is the mass-to-charge ratio (m/z), which confirms the stoichiometry of the complex.
| Complex | Expected m/z (for ⁶³Cu) | Reference |
| [Cu(His)]⁺ | 218.03 | Calculated |
| [Cu(His)₂ + H]⁺ | 373.09 | Calculated |
Computational Modeling
In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) are increasingly used to model the structure and properties of copper-histidine complexes.[19] These calculations can predict geometries, vibrational frequencies, and electronic properties, providing a theoretical framework for interpreting experimental data.
Workflow for Computational Modeling
References
- 1. Coordination chemistry of copper proteins: how nature handles a toxic cargo for essential function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination modes of histidine. 4. Coordination structures in the copper(II)-L-histidine (1:2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boep.specman4epr.com [boep.specman4epr.com]
- 7. X-ray structure of physiological copper(II)-bis(L-histidinato) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Analyses of Physiological Binary and Ternary Copper(II) Complexes with l‐Asparagine and l‐Histidine; Study of Tridentate Binding of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EPR spectroscopic characterisation of native CuII-binding sites in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of copper(II)-histidine based complexes in frozen aqueous solutions as determined from high-field pulsed electron nuclear double resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. innovativemen.com [innovativemen.com]
- 19. researchgate.net [researchgate.net]
GHK-Cu: A Technical Guide to the Mechanism of Action in Tissue Regeneration
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) is a naturally occurring compound first identified in human plasma, where its concentration declines significantly with age.[1][2][3] This decline correlates with a reduced capacity for tissue repair.[1] GHK-Cu has garnered substantial scientific interest for its potent regenerative and protective properties.[4][5] It functions as a powerful signaling molecule that modulates multiple cellular pathways crucial for tissue repair, including wound healing, extracellular matrix (ECM) remodeling, angiogenesis, and inflammation control.[6][7][8] Research indicates GHK-Cu can influence the expression of over 4,000 human genes, resetting them towards a healthier, more youthful state.[1][8][9] This technical guide provides an in-depth review of GHK-Cu's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Mechanisms of Action
GHK-Cu exerts its regenerative effects through a multifaceted approach, influencing cellular processes at the genetic, protein, and tissue levels.
Gene Expression Modulation
A primary mechanism of GHK-Cu is its ability to modulate the expression of a large number of human genes.[4][8] It has been shown to induce a 50% or greater change in the expression of 31.2% of human genes.[5][7] This broad gene-modulating capacity allows it to reset cellular functions from a diseased or aged state towards a healthier profile.[2][8] For instance, in studies related to Chronic Obstructive Pulmonary Disease (COPD), GHK was identified as a compound capable of reversing the gene expression signature associated with emphysematous destruction by up-regulating genes in the TGF-β pathway, which are crucial for tissue remodeling and repair.[4]
Extracellular Matrix (ECM) Remodeling
GHK-Cu is a key regulator of ECM dynamics, promoting the synthesis of essential structural proteins while also managing their degradation.[2]
-
Stimulation of Collagen and Elastin (B1584352) Synthesis: GHK-Cu stimulates the production of collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans by fibroblasts.[4][7][10] Laboratory studies have shown it can increase collagen production by up to 70%.[6] This action increases the structural integrity, firmness, and elasticity of tissues.[1][6][10]
-
Modulation of Metalloproteinases (MMPs) and Inhibitors (TIMPs): The peptide plays a dual role in tissue remodeling by stimulating the production of both MMPs, which break down damaged ECM proteins, and their inhibitors (TIMPs).[2][7][11] This balanced regulation is critical for removing scarred tissue and generating healthy new tissue.[7] Studies have shown GHK-Cu increases the secretion of MMP-2, TIMP-1, and TIMP-2 in fibroblast cultures.[9][12]
Angiogenesis and Wound Healing
GHK-Cu accelerates all phases of the wound healing process.[6] It acts as a potent chemoattractant for immune cells like mast cells and macrophages, which are critical for clearing debris and releasing growth factors.[7][13][14] Furthermore, it promotes angiogenesis (the formation of new blood vessels) by upregulating the expression of key growth factors.[15][16]
-
Growth Factor Upregulation: GHK-Cu increases the expression of Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF/FGF-2), and Nerve Growth Factor (NGF).[3][11][13][15][17] These factors are essential for stimulating blood vessel formation, ensuring adequate blood supply to damaged tissues.[14]
Anti-inflammatory and Antioxidant Effects
GHK-Cu creates an optimal environment for healing by exerting potent anti-inflammatory and antioxidant effects.[6]
-
Anti-inflammatory Action: It downregulates pro-inflammatory cytokines such as TNF-α and IL-6.[4][16] This is achieved in part by reducing the activity of the NF-κB pathway, a key regulator of inflammation.[4][6][17]
-
Antioxidant Properties: GHK-Cu neutralizes free radicals and protects cells from oxidative damage.[6][18] It can upregulate antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[4][16] It also blocks the release of tissue-damaging iron from ferritin, thereby preventing iron-catalyzed lipid peroxidation after injury.[7]
Nerve Outgrowth and Regeneration
GHK-Cu has demonstrated neuro-regenerative potential. Studies have shown it can increase the production of nerve growth factor and neurotrophins (NT-3 and NT-4), which support the survival and growth of neurons.[4][7][13] In rat models, GHK-Cu has been shown to increase the rate of regeneration of myelinated nerve fibers, promote the proliferation of Schwann cells, and increase axon count.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Clinical Efficacy in Skin Regeneration
| Parameter | Result | Duration | Study Population |
| Skin Firmness | 20-30% improvement | 12 weeks | N/A |
| Wrinkle Volume Reduction | 55.8% reduction (vs. control serum) | 8 weeks | 40 women (aged 40-65) |
| Wrinkle Depth Reduction | 32.8% reduction (vs. control serum) | 8 weeks | 40 women (aged 40-65) |
| Collagen Production | 70% of women showed improvement | 12 weeks | N/A |
Data sourced from references:[4][6][9]
Table 2: In Vitro Effects on ECM Components (Human Dermal Fibroblasts)
| Parameter | Concentration | Time Point | Result |
| Collagen Production | 0.01-100 nM | 96 hours | Significant increase over control (p<0.05) |
| Elastin Production | 0.01-100 nM | 96 hours | ~30% increase over control |
Data sourced from reference:[9]
Table 3: Wound Healing in Animal Models
| Parameter | GHK-Cu Treated Group | Placebo/Control Group | Animal Model |
| Wound Closure (Day 21) | 99.39% | 69.49% | Diabetic rats |
| Collagen Synthesis | 9-fold increase in collagen production | Baseline deposition | Healthy rats |
| Inflammatory Response | Decreased levels of TNF-α | Persistent inflammation | Diabetic rats |
| Angiogenesis | Increased blood vessel formation | Impaired angiogenesis | Rabbits, Rats |
Data sourced from references:[2][4][19]
Table 4: Effects on Growth Factor Secretion (HUVECs)
| Growth Factor | Treatment | Fold Increase (vs. Control) |
| FGF-2 | GHK-Cu | 3.4 (secreted), 3.6 (intracellular) |
| VEGF | GHK-Cu | 3.3 (secreted) |
Data sourced from reference:
Key Signaling Pathways and Workflows
Visualizations of the core mechanisms and experimental designs provide a clearer understanding of GHK-Cu's function.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in GHK-Cu research.
In Vitro Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFa) are commonly used.[9]
-
Culturing: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment Protocol: Upon reaching confluence, the standard medium is replaced. HDFa are incubated with GHK-Cu at concentrations typically ranging from nanomolar (0.01, 1, 100 nM) to micromolar levels in a serum-free or appropriate cell culture medium.[2][9][11] Control groups receive the vehicle solution without GHK-Cu.
-
Incubation: Cells are incubated for specified periods, commonly 48 to 96 hours, to allow for measurable changes in gene expression and protein synthesis.[9]
Gene Expression Analysis (RT-PCR)
-
Objective: To measure the mRNA expression levels of target genes such as MMP-1, MMP-2, TIMP-1, and TIMP-2.[9]
-
Methodology:
-
RNA Extraction: Total RNA is isolated from the treated and control HDFa cells using standard commercial kits.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is then amplified using gene-specific primers for the target genes (MMPs, TIMPs) and a housekeeping gene (for normalization). Real-time PCR (qPCR) is used for quantification.
-
Data Analysis: The relative expression of target genes is calculated and compared between GHK-Cu treated groups and the control.[9]
-
Collagen and Elastin Production Measurement
-
Objective: To quantify the amount of collagen and elastin secreted by fibroblasts into the culture medium.[9]
-
Methodology:
-
Sample Collection: The cell culture supernatant (medium) is collected after the incubation period.
-
Colorimetric Assay: Commercial assay kits (e.g., Sircol for collagen, Fastin for elastin) are used. These assays utilize dyes that specifically bind to soluble collagen or elastin.
-
Quantification: The amount of dye-bound protein is measured using a spectrophotometer (colorimeter) at a specific wavelength. The concentration is determined by comparing the absorbance to a standard curve.[9]
-
In Vivo Wound Healing Models
-
Objective: To assess the efficacy of GHK-Cu in accelerating wound closure and improving tissue quality in a living organism.
-
Animal Models: Common models include full-thickness excisional wounds in rats (including diabetic and ischemic models), scald wounds in mice, and experimental wounds in rabbits.[2][4][15]
-
Methodology:
-
Wound Creation: Standardized wounds are created on the dorsal side of the anesthetized animals.
-
Treatment Application: GHK-Cu is applied, often topically via a cream, hydrogel, or incorporated into a collagen dressing.[4] Control groups receive a placebo vehicle.
-
Wound Closure Measurement: The wound area is photographed and measured at regular intervals (e.g., days 7, 14, 21). The percentage of wound closure is calculated.[19]
-
Histological Analysis: At the end of the study, tissue samples are harvested from the wound site, fixed, sectioned, and stained (e.g., H&E, Masson's Trichrome). This allows for the microscopic evaluation of re-epithelialization, collagen deposition, and angiogenesis (blood vessel density).[19]
-
Biochemical Analysis: Tissue homogenates can be analyzed for levels of inflammatory markers (e.g., TNF-α), antioxidant enzymes, and growth factors.[4]
-
Conclusion
GHK-Cu is a highly versatile and potent regenerative peptide that operates through a complex and interconnected series of mechanisms. Its ability to modulate gene expression, orchestrate ECM remodeling, promote angiogenesis, and control inflammation and oxidative stress makes it a compelling agent for tissue regeneration. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in stimulating the synthesis of key dermal proteins and accelerating the healing process. For researchers and drug development professionals, GHK-Cu represents a promising molecule with broad therapeutic potential in dermatology, wound care, and anti-aging medicine. Further high-quality clinical trials are warranted to fully translate its preclinical success into standard clinical practice.[20]
References
- 1. GHK-Cu: The regenerative copper peptide revolutionizing skin renewal and tissue repair Peptides | Robertson Wellness & Aesthetics [rwacenter.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. peptideslabuk.com [peptideslabuk.com]
- 12. The tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ stimulates matrix metalloproteinase-2 expression by fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ways2well.com [ways2well.com]
- 15. marciorubin.com.br [marciorubin.com.br]
- 16. GHK-Cu: A Summary of this Peptide in Regenerative Research - Newsroom Panama [newsroompanama.com]
- 17. peptideslabuk.com [peptideslabuk.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. droracle.ai [droracle.ai]
Copper Histidine in Menkes Disease: A Technical Guide to its Pathophysiological Role and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menkes disease is a fatal X-linked neurodegenerative disorder arising from mutations in the ATP7A gene, which encodes a crucial copper-transporting ATPase. The resulting systemic copper deficiency leads to the dysfunction of numerous essential copper-dependent enzymes, causing severe neurological and connective tissue abnormalities. Copper histidine, a parenterally administered formulation, has emerged as the primary therapeutic intervention. This technical guide provides an in-depth analysis of the role of this compound in the pathology of Menkes disease, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining key experimental protocols. The guide also includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical therapeutic agent.
The Pathophysiology of Menkes Disease: A Defect in Copper Transport
Menkes disease is characterized by the inability to transport copper effectively from the intestine into the bloodstream and across the blood-brain barrier.[1][2] This is due to loss-of-function mutations in the ATP7A gene.[3] The ATP7A protein is a P-type ATPase responsible for transporting copper from the cytosol into the trans-Golgi network (TGN) for incorporation into cuproenzymes and for exporting excess copper from the cell.[1][4][5]
In Menkes disease, the dysfunctional ATP7A protein traps copper within enterocytes, leading to systemic copper deficiency.[2] This deficiency impairs the function of several vital copper-dependent enzymes, underpinning the diverse clinical manifestations of the disease.[2][6]
Key Copper-Dependent Enzymes and Their Roles
The pathology of Menkes disease can be directly linked to the reduced activity of the following key enzymes:
-
Cytochrome c oxidase: Essential for mitochondrial respiration and ATP production. Its deficiency contributes to neurodegeneration.[2]
-
Lysyl oxidase: Crucial for the cross-linking of collagen and elastin, which are vital components of connective tissue.[2][6] Impaired activity leads to the characteristic connective tissue abnormalities seen in Menkes disease, such as tortuous arteries, hernias, and skin laxity.[2]
-
Dopamine (B1211576) β-hydroxylase (DBH): Involved in the synthesis of neurotransmitters norepinephrine (B1679862) from dopamine.[2][7] Its dysfunction contributes to the neurological symptoms of the disease.
-
Tyrosinase: Necessary for melanin (B1238610) production. Its deficiency results in the characteristic hypopigmentation of the skin and hair ("kinky hair").[2][6]
-
Peptidylglycine α-amidating monooxygenase (PAM): Required for the maturation of various peptide hormones and neuropeptides.[1]
-
Superoxide dismutase (SOD1): A key antioxidant enzyme that protects cells from oxidative damage.[3]
This compound: Mechanism of Action and Therapeutic Rationale
This compound is a formulation that provides a bioavailable form of copper that can bypass the intestinal absorption block in Menkes disease.[8] By administering copper subcutaneously, it directly enters the systemic circulation and can be distributed to various tissues, including the brain, particularly if treatment is initiated early in life before the complete maturation of the blood-brain barrier.[8] The histidine component facilitates the uptake and transport of copper. The primary goal of this compound therapy is to restore the activity of copper-dependent enzymes by providing the necessary copper cofactor.[2]
Quantitative Data on the Efficacy of this compound
The efficacy of this compound treatment is most pronounced when initiated in the neonatal period, ideally before the onset of neurological symptoms.[9][10] The response to treatment can also be influenced by the nature of the ATP7A mutation, with some residual protein function correlating with better outcomes.[11]
Biochemical Markers
Treatment with this compound leads to a normalization of key biochemical markers of copper status.
| Parameter | Pre-treatment Levels | Post-treatment Levels | Reference Range | Source(s) |
| Serum Copper | Markedly decreased (e.g., 16-24 µg/dL) | Normalized (e.g., 70-150 µg/dL) | 70-150 µg/dL | [12][13][14] |
| Serum Ceruloplasmin | Markedly decreased (e.g., <50 mg/L) | Normalized (e.g., 200-450 mg/L) | 200-450 mg/L | [13][14][15] |
| CSF Copper | Decreased | Normalized | ~5-20 µg/dL | [14] |
| Plasma DOPA:DHPG Ratio | Markedly increased | Normalized | Varies by age | [7] |
| Plasma DOPAC:DHPG Ratio | Markedly increased | Normalized | Varies by age | [7] |
Note: Reference ranges can vary slightly between laboratories and with age.
Enzyme Activity
While direct and consistent quantitative data on enzyme activity post-treatment is less commonly reported in literature, studies indicate partial restoration of some enzyme functions.
| Enzyme | Pre-treatment Activity | Post-treatment Effect | Source(s) |
| Dopamine β-hydroxylase (DBH) | Partial deficiency indicated by abnormal neurochemical ratios. | Normalization of plasma and CSF neurochemical ratios. | [7][15][16] |
| Lysyl Oxidase | Markedly reduced (e.g., 6-12% of normal in untreated patients). | Limited improvement in connective tissue manifestations suggests incomplete restoration. | [17][18][19] |
Experimental Protocols
Clinical Administration of Subcutaneous this compound in Infants
The following protocol is based on guidelines from NHS England and clinical trial data.[20][21]
Preparation and Dosing:
-
Preparation: this compound is typically prepared by a compounding pharmacy.
-
Dosage for Neonates and Infants (up to 1 year): 250 micrograms of this compound administered subcutaneously twice daily.[20]
-
Dosage for Children (over 1 year): The dose is reduced to 250 micrograms of this compound administered subcutaneously once daily.[20]
Administration:
-
Treatment should be initiated as early as possible after birth, ideally before 28 days of age.[22]
-
The initial administration and training of caregivers should occur in a hospital setting.[20]
-
Subcutaneous injection sites should be rotated to prevent lipodystrophy.
This compound Treatment in the Mottled-Brindled Mouse Model
The mottled-brindled (Mobr) mouse is a widely used animal model for Menkes disease.[5]
Experimental Protocol:
-
Animal Model: Hemizygous male Mobr mice and wild-type littermates.
-
Treatment Regimen: A single intraperitoneal or subcutaneous injection of cupric chloride (e.g., 10 µg/g body weight) or this compound between postnatal day 7 and 10 has been shown to be effective in preventing lethality and improving some neurological symptoms.[23][24] More recent studies have used subcutaneous injections of clinical-grade this compound (e.g., 15 µg) between postnatal days 4 and 10 in combination with gene therapy.[25][26]
-
Outcome Measures:
-
Survival: Monitor and record survival rates of treated versus untreated mice.
-
Body Weight: Record body weight regularly to assess growth.
-
Biochemical Analysis: Measure copper levels in serum and brain tissue. Analyze brain neurochemical profiles (e.g., dopamine and norepinephrine levels).[27]
-
Enzyme Activity: Assess the activity of cytochrome c oxidase in brain mitochondria.[24]
-
Neuropathology: Perform histological analysis of the brain to assess for neuronal degeneration.[23]
-
Visualizing the Core Pathways and Processes
Signaling Pathway of Copper Transport and Enzyme Activation
The following diagram illustrates the central role of ATP7A in cellular copper homeostasis and the impact of its dysfunction in Menkes disease.
Caption: Cellular copper transport pathway and the impact of Menkes disease.
Experimental Workflow for Evaluating this compound in a Mouse Model
This workflow outlines the key steps in a preclinical study of this compound using the mottled-brindled mouse model.
Caption: Preclinical evaluation of this compound in the mottled mouse model.
Conclusion and Future Directions
This compound remains the cornerstone of treatment for Menkes disease, offering significant benefits in terms of survival and neurological outcome, particularly with early diagnosis and intervention. However, the therapy is not a cure, and challenges remain, especially in reversing established neurological damage and addressing the connective tissue abnormalities. This technical guide provides a comprehensive overview of the current understanding of this compound's role in Menkes disease pathology and its clinical application.
Future research should focus on:
-
Newborn Screening: The development and implementation of reliable newborn screening methods are critical to enable early treatment initiation.
-
Adjunctive Therapies: Investigating combination therapies, such as gene therapy to deliver a functional ATP7A gene, holds promise for more comprehensive treatment.[26][27]
-
Optimizing Copper Delivery: Research into novel copper delivery systems that can more effectively cross the blood-brain barrier and target specific cell types could further improve therapeutic outcomes.
-
Understanding Genotype-Phenotype Correlations: Further elucidation of how specific ATP7A mutations affect protein function and respond to treatment will aid in personalizing therapy.
References
- 1. Molecular Basis of Neurodegeneration and Neurodevelopmental Defects in Menkes Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menkes Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Molecular genetics and pathophysiology of Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menkes disease and response to this compound: An Indian case series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catecholamine Metabolites Affected by the Copper- Dependent Enzyme Dopamine- Beta-Hydroxylase Provide Sensitive Biomarkers for Early Diagnosis of Menkes Disease and Viral-Mediated ATP7A Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-histidine therapy in an infant with novel splice-site variant in the ATP7A gene of Menkes disease: the first experience in South East Asia and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurodevelopment and brain growth in classic Menkes disease is influenced by age and symptomatology at initiation of copper treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-histidine therapy for Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Outcomes in Menkes Disease Patients with a Copper-Responsive ATP7A Mutation, G727R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel mutations and clinical outcomes of copper-histidine therapy in Menkes disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and biochemical consequences of copper-histidine therapy in Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early copper therapy in classic Menkes disease patients with a novel splicing mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catecholamine metabolites affected by the copper-dependent enzyme dopamine-beta-hydroxylase provide sensitive biomarkers for early diagnosis of menkes disease and viral-mediated ATP7A gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Type IX Ehlers-Danlos syndrome and Menkes syndrome: the decrease in lysyl oxidase activity is associated with a corresponding deficiency in the enzyme protein [pubmed.ncbi.nlm.nih.gov]
- 18. Markedly reduced activity of lysyl oxidase in skin and aorta from a patient with Menkes' disease showing unusually severe connective tissue manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. england.nhs.uk [england.nhs.uk]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. england.nhs.uk [england.nhs.uk]
- 23. The effect of copper supplementation on the brindled mouse: a clinico-pathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemical study on the critical period for treatment of the mottled brindled mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cerebrospinal Fluid-Directed rAAV9-rsATP7A Plus Subcutaneous Copper Histidinate Advance Survival and Outcomes in a Menkes Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intravenous AAV9-ATP7A plus subcutaneous copper histidinate optimizes outcomes in a lethal Menkes disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antioxidant Properties of GHK-Cu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human tripeptide GHK (glycyl-l-histidyl-l-lysine) and its copper complex, GHK-Cu, have garnered significant attention for their multifaceted roles in cellular regeneration and protection. This technical guide provides an in-depth exploration of the antioxidant properties of GHK-Cu, a critical aspect of its protective functions. We will delve into the molecular mechanisms by which GHK-Cu mitigates oxidative stress, present quantitative data from key studies, and provide detailed experimental protocols for assessing its antioxidant efficacy. Furthermore, this guide will visualize the core signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular aging and the pathogenesis of numerous diseases. The GHK-Cu peptide has demonstrated potent antioxidant capabilities through various mechanisms, positioning it as a promising therapeutic agent for conditions associated with oxidative damage. This document will systematically explore these properties to provide a foundational understanding for further research and development.
Mechanisms of Antioxidant Action
GHK-Cu exerts its antioxidant effects through a combination of direct and indirect mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): GHK-Cu can directly neutralize harmful free radicals.
-
Modulation of Metal Ions: By chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), GHK-Cu prevents their participation in reactions that generate ROS, such as the Fenton reaction. A notable effect is its ability to inhibit the release of iron from ferritin.[1][2][3]
-
Upregulation of Antioxidant Enzymes: GHK-Cu has been shown to increase the activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[2][4][5] This enhancement of the cellular antioxidant defense system provides a more sustained protection against oxidative stress.
-
Quenching of Toxic Byproducts of Lipid Peroxidation: GHK-Cu can neutralize cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) and malondialdehyde, which are formed during the peroxidation of lipids and can cause significant cellular damage.[2][6]
-
Modulation of Signaling Pathways: GHK-Cu influences cellular signaling cascades involved in the inflammatory and antioxidant responses. It has been shown to suppress the pro-inflammatory NF-κB and p38 MAPK pathways and upregulate the Nrf2 pathway, a master regulator of the antioxidant response.[5][7]
Quantitative Data on Antioxidant Properties
The following tables summarize quantitative data from various studies investigating the antioxidant effects of GHK-Cu.
Table 1: Inhibition of Lipid Peroxidation and Iron Release
| Parameter | Effect of GHK-Cu | Source |
| Ferritin Iron Release | 87% reduction | [1][2] |
| Lipid Peroxidation in Gastric Mucosa Homogenates | 75% reduction (at 10-100 mM) | [1] |
| Cu(2+)-dependent LDL Oxidation | Complete blockage | [2] |
Table 2: Superoxide Dismutase (SOD)-Mimetic Activity
| Compound | SOD-Mimetic Activity Compared to GHK-Cu | Source |
| GHK-Cu | 100 (baseline) | [8] |
| GHK-Octyl Ester:Cu(2+) | 810 | [9] |
Table 3: Reduction of Reactive Oxygen Species (ROS)
| Cell Line | Treatment | ROS Reduction | Source | | --- | --- | --- | | Caco-2 cells | 10µM GHK (copper-free) + tert-butyl hydroperoxide | ~50% |[6] | | WI-38 cells | 10nM and 10µM GHK-Cu + 150µM H₂O₂ | ~60% |[6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of GHK-Cu.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
GHK-Cu Treatment: Treat the cells with various concentrations of GHK-Cu for a predetermined time. Include a vehicle control.
-
Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂) to the cells for a specified duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a water-soluble formazan (B1609692) dye. The rate of formazan formation is inhibited by SOD. The SOD activity in the sample is determined by measuring the degree of inhibition of this reaction.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to standard procedures.
-
Reagent Preparation: Prepare the WST working solution and enzyme working solution (containing xanthine (B1682287) oxidase) as per the manufacturer's instructions (e.g., Sigma-Aldrich, Abcam).
-
Assay Procedure:
-
Add samples (lysates treated with or without GHK-Cu) and standards to a 96-well plate.
-
Add the WST working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution.
-
Incubate at 37°C for 20 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the SOD activity (as % inhibition) using the formula: [(A_control - A_sample) / A_control] x 100.
Lipid Peroxidation (TBARS) Assay
Principle: Lipid peroxidation yields malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction Mixture: To the sample, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by GHK-Cu and a general experimental workflow for its in vitro evaluation.
References
- 1. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycyl-histidyl-lysyl chelated Cu(II) on ferritin dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Physicochemical Properties of Copper-Histidine Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration to neurotransmitter synthesis. However, its redox activity also poses a significant risk for cellular damage if not properly managed. In biological systems, the amino acid L-histidine plays a crucial role in copper homeostasis by forming stable complexes that facilitate its transport and prevent toxicity. The resulting copper-histidine complexes exhibit a rich and dynamic chemistry, the understanding of which is paramount for researchers in biochemistry, medicine, and drug development. This is particularly relevant in the context of genetic disorders of copper metabolism, such as Menkes disease, where copper-histidine supplementation is a therapeutic strategy.[1][2][3] This technical guide provides an in-depth exploration of the core physicochemical properties of copper-histidine complexes, detailed experimental protocols for their characterization, and visualizations of key concepts.
I. Formation and Stability of Copper-Histidine Complexes
The interaction between copper(II) ions and L-histidine in aqueous solution is a complex equilibrium that is highly dependent on pH and the molar ratio of copper to histidine.[4][5] The histidine molecule offers three potential coordination sites for the copper ion: the amino group (-NH2), the carboxyl group (-COOH), and the imidazole (B134444) ring. This versatility leads to the formation of various complex species with different stoichiometries and coordination geometries.
The predominant species at physiological pH is the 1:2 copper-to-histidine complex, [Cu(His)₂].[6] The formation of these complexes can be quantified by their stability constants (log β), which are a measure of the strength of the interaction between the metal ion and the ligand.
Quantitative Data on Complex Stability
The stability of copper-histidine complexes has been investigated using various techniques, most notably potentiometric titration and isothermal titration calorimetry (ITC).[7][8] The following table summarizes representative stability constants for Cu(II)-histidine complexes.
| Complex Species | Log β | Experimental Conditions | Reference |
| [Cu(His)]⁺ | 10.11 | 25 °C, 0.1 M KCl | [8] |
| [Cu(His)₂] | 18.01 | 25 °C, 0.1 M KCl | [8] |
| [Cu(H)(His)₂]⁺ | 23.88 | 25 °C, 0.1 M KCl | [8] |
Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and the specific methodology used.
II. Redox Properties
The redox potential of the Cu(II)/Cu(I) couple is significantly influenced by the coordination environment provided by the histidine ligands. This modulation of the redox potential is critical for the biological function of copper, as it allows for its participation in electron transfer reactions while minimizing the generation of reactive oxygen species. Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of copper-histidine complexes.[6][9]
Studies using cyclic voltammetry have shown that the Cu(II)-histidine complex undergoes a quasi-reversible, diffusion-controlled one-electron reduction process.[6][9] The formation of the 1:2 complex shifts the redox potential, indicating that the complex is more stable than the free copper ion.
III. Spectroscopic Characterization
A variety of spectroscopic techniques are employed to elucidate the structure and electronic properties of copper-histidine complexes.
A. UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique for studying the formation of metal-ligand complexes. The d-d electronic transitions of the copper(II) ion are sensitive to the coordination geometry and the nature of the coordinating ligands. The formation of copper-histidine complexes results in a characteristic blue shift of the absorption maximum compared to the aquated copper(II) ion. This technique is often used in titrations to determine the stoichiometry and stability of the complexes.[10][11]
B. Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is particularly useful for studying chiral molecules, such as the L-histidine complexes of copper. The CD spectrum provides information about the stereochemistry of the complex and the conformation of the coordinated amino acid.[12][13] The technique has been instrumental in determining the coordination modes of histidine in different complexes.[14]
C. Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides detailed information about the electronic structure, the coordination environment of the copper ion, and the nature of the atoms directly bonded to it.[15][16][17] EPR studies have confirmed that in the [Cu(His)₂] complex at physiological pH, the copper ion is in a distorted square-planar or square-pyramidal geometry.[16]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize copper-histidine complexes.
A. Potentiometric Titration for Determination of Stability Constants
Objective: To determine the stability constants of copper(II)-histidine complexes by monitoring the pH change upon titration with a standard base.
Materials:
-
pH meter with a glass electrode
-
Thermostated reaction vessel
-
Burette
-
Standardized solutions of copper(II) nitrate, L-histidine, nitric acid, and potassium hydroxide (B78521) (carbonate-free)
-
Inert salt solution (e.g., KNO₃) to maintain constant ionic strength
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution containing known concentrations of copper(II) nitrate, L-histidine, and nitric acid in the thermostated reaction vessel. The ionic strength is maintained with the inert salt.
-
Titrate the solution with the standardized potassium hydroxide solution.
-
Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
The obtained titration data (pH vs. volume of base added) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the various complex species formed.
B. Cyclic Voltammetry for Redox Characterization
Objective: To investigate the redox behavior of the copper-histidine complex.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Solutions of copper(II) sulfate (B86663) and L-histidine in a suitable supporting electrolyte (e.g., 0.1 M KCl)[6][9]
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the solution containing the copper-histidine complex to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Set the potential window and scan rate on the potentiostat. A typical potential window for the Cu(II)/Cu(I) couple in this system is from +0.6 V to -0.4 V.[6][9]
-
Record the cyclic voltammogram by scanning the potential and measuring the resulting current.
-
Analyze the voltammogram to determine the peak potentials (anodic and cathodic) and peak currents, which provide information about the redox potential and the reversibility of the electron transfer process.
C. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction between copper(II) and histidine.
Materials:
-
Isothermal titration calorimeter
-
Syringe for injecting the titrant
-
Sample cell
-
Solutions of copper(II) chloride and L-histidine in a suitable buffer (e.g., HEPES)
Procedure:
-
Thoroughly degas all solutions to prevent bubble formation during the experiment.
-
Load the histidine solution into the sample cell and the copper(II) solution into the injection syringe.
-
Place the cell and syringe in the calorimeter and allow the system to equilibrate thermally.
-
Perform a series of injections of the copper solution into the histidine solution, with a defined time interval between injections to allow for re-equilibration.
-
The heat change associated with each injection is measured by the instrument.
-
The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the reactants.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[18]
V. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to copper-histidine complexes.
Caption: Stepwise formation of copper-histidine complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Copper Histidine used for? [synapse.patsnap.com]
- 3. Clinical and biochemical consequences of copper-histidine therapy in Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. boep.specman4epr.com [boep.specman4epr.com]
- 16. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stevensonlab.com [stevensonlab.com]
Copper Chelation by Histidine-Containing Peptides: A Technical Guide for Researchers
December 2025
Introduction
The intricate dance between metal ions and biological molecules is fundamental to life. Copper, a vital trace element, plays a critical role as a catalytic cofactor in a myriad of enzymatic reactions essential for processes ranging from cellular respiration to neurotransmitter synthesis. However, the same redox activity that makes copper indispensable also renders it potentially toxic. Dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the progression of certain cancers through mechanisms such as angiogenesis.[1]
Histidine-containing peptides have emerged as a significant class of biological molecules and therapeutic candidates due to their remarkable ability to chelate copper ions with high affinity and specificity. The imidazole (B134444) side chain of histidine is a potent ligand for copper, and its position within a peptide sequence dictates the coordination geometry, stability, and redox properties of the resulting copper-peptide complex.[2][3][4] This guide provides an in-depth technical overview of the core principles of copper chelation by histidine-containing peptides, focusing on quantitative binding data, detailed experimental protocols for characterization, and the logical framework of their biological implications. This document is intended for researchers, scientists, and drug development professionals working in the fields of bioinorganic chemistry, pharmacology, and molecular biology.
Key Copper-Binding Motifs in Histidine-Containing Peptides
The affinity and coordination of copper to histidine-containing peptides are largely governed by specific amino acid sequences known as binding motifs.
The ATCUN/NTS Motif
The Amino-Terminal Copper and Nickel (ATCUN) motif, also known as the N-terminal site (NTS), is one of the most well-characterized high-affinity Cu(II)-binding sites.[2][5] It is defined by the presence of a histidine residue at the third position of the peptide sequence (Xaa-Yaa-His). The Cu(II) ion is coordinated in a square planar geometry by four nitrogen atoms: the primary amine of the N-terminus, the two deprotonated amide nitrogens of the peptide backbone between the first and third residues, and the imidazole nitrogen of the His3 side chain.[2][3] This specific coordination confers exceptional stability to the complex.[6]
The Bis-Histidine (His-His) Motif
Adjacent histidine residues (His-His) create a strong binding site, particularly for Cu(I).[7][8] This motif can anchor Cu(I) in a linear, two-coordinate fashion involving the imidazole nitrogens of both histidine residues.[8][9] This interaction is crucial in the context of copper transport and redox cycling, as copper is typically handled in its reduced Cu(I) state within the cellular environment.
Other Histidine Arrangements
Peptides with multiple histidine residues, even when not in adjacent or ATCUN-conforming positions, can form stable complexes with copper.[10][11][12] These can involve macrochelation, where distant imidazole groups coordinate to the same copper ion, or the formation of dinuclear complexes where two copper ions are bound by a single peptide.[10][11][13] The presence of other coordinating residues, such as aspartate or glutamate, can also influence the stability and structure of the copper complex.[10][12]
Quantitative Analysis of Copper Binding
The precise quantification of binding affinities is paramount for understanding the biological efficacy and potential therapeutic applications of copper-chelating peptides. The following tables summarize key binding constants for various histidine-containing peptides with Cu(II) and Cu(I).
Table 1: Cu(II) Binding Affinities for Histidine-Containing Peptides
| Peptide/Motif | Sequence | log K | Kd | pH | Method | Reference |
| ATCUN Motif (hCtr1 model) | MDHSHHMGMSYMDS | 11.0 ± 0.3 | ~1 pM | 7.4 | UV-Vis Competition Assay | [7] |
| Histatin-5 | DSHAKRHHGYKRKFHEKHHSHRGYRSN | - | ~8 pM | 7.4 | UV-Vis Competition Assay | [8] |
| DAHK | Asp-Ala-His-Lys | - | 26 ± 4 fM | 7.4 | ITC (with glycine) | [14] |
| GHK | Gly-His-Lys | - | 70 ± 10 fM | 7.4 | ITC (with glycine) | [14] |
| Hepcidin (N-terminal motif) | DTHFPI-am | - | - | - | Spectroscopic Methods | [6] |
| HWH | His-Trp-His | - | - | - | - | [15] |
| HK(C)H | His-Lys(Cys)-His | - | - | - | - | [15] |
| HAH | His-Ala-His | - | - | - | - | [15] |
Table 2: Cu(I) Binding Affinities for Histidine-Containing Peptides
| Peptide/Motif | Sequence | log K | Kd | pH | Method | Reference |
| hCtr1 model (HH site) | MDHSHHMGMSYMDS | 10.2 ± 0.2 | ~63 pM | 7.4 | UV-Vis Competition Assay | [7] |
| Histatin-5 (bis-His sites) | DSHAKRHHGYKRKFHEKHHSHRGYRSN | - | ~20 nM | 7.4 | Spectrophotometric Titration | [8] |
| Hist 1-12 (bis-His site) | DSHAKRHHGYKR | 7.1 ± 0.3 | 79 nM | 7.4 | Spectrophotometric Titration | [8] |
| Amyloid-β (bis-His site) | - | - | ~130 nM | - | - | [8] |
Experimental Protocols
The characterization of copper-peptide interactions relies on a suite of complementary biophysical techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration
Objective: To determine the stability constants of metal-peptide complexes by measuring the change in hydrogen ion concentration upon complex formation.
Methodology:
-
Solution Preparation: Prepare stock solutions of the peptide, Cu(II) salt (e.g., CuSO4 or Cu(ClO4)2), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in deionized, decarbonated water. An inert salt (e.g., KCl or NaClO4) is added to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: A solution containing the peptide and Cu(II) at a specific molar ratio (e.g., 1:1 or 1:2) is titrated with the standardized NaOH solution. The pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using a suitable computer program (e.g., PSEQUAD) to calculate the protonation constants of the peptide and the stability constants of the various copper-peptide species formed at different pH values.[16][17][18]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding constant Ka, enthalpy change ΔH, and stoichiometry n) of the binding reaction.
Methodology:
-
Sample Preparation: Prepare solutions of the peptide and Cu(II) salt in the same buffer. It is critical to account for the interaction of copper with the buffer itself.[19] Buffers with well-characterized, weaker copper binding (e.g., ACES) or stronger, well-characterized binding (to suppress hydrolysis) can be used.[19][20] Degas both solutions to prevent bubble formation.
-
Instrument Setup: Load the peptide solution into the sample cell of the calorimeter and the Cu(II) solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: A series of small, precise injections of the Cu(II) solution into the peptide solution are performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated to obtain a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site or two-site binding) to extract the thermodynamic parameters Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[14][20][21]
Spectroscopic Methods
Objective: To monitor the formation of Cu(II)-peptide complexes, which often exhibit characteristic d-d transition absorption bands in the visible region.
Methodology:
-
Sample Preparation: Prepare solutions of the peptide and Cu(II) in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer) at a defined pH.[7] Note that some buffers like HEPES can interact with Cu(II), and correction factors may be needed.[7]
-
Titration: Record the UV-Vis spectrum of the peptide solution. Then, incrementally add aliquots of the Cu(II) solution and record the spectrum after each addition.
-
Analysis: The formation of a Cu(II)-peptide complex is observed by the appearance or shift of an absorption band, typically between 500-700 nm.[22][23] For ATCUN complexes, a characteristic band around 525-530 nm is often observed.[8] The data can be used to determine the stoichiometry of binding and, in competition assays with a chromophoric chelator of known affinity (e.g., NTA for Cu(II) or BCA for Cu(I)), to calculate the binding constant.[7][8]
Objective: To gain structural information about the chiral environment of the copper binding site.
Methodology:
-
Sample Preparation: Prepare samples as for UV-Vis spectroscopy. The peptide must be chiral for a CD signal to be observed.
-
Spectral Acquisition: Record the CD spectrum of the peptide-copper complex over a range of wavelengths, typically in the visible region for d-d transitions and the UV region for charge-transfer bands.
-
Analysis: The shape and sign of the Cotton effects in the CD spectrum provide insights into the coordination geometry of the copper ion.[3][24] This technique is particularly useful for distinguishing between different coordination isomers in solution.[10][25]
Objective: To probe the coordination environment of the paramagnetic Cu(II) ion.
Methodology:
-
Sample Preparation: Prepare solutions of the Cu(II)-peptide complex, typically in a cryoprotectant (e.g., glycerol) for low-temperature measurements.
-
Spectral Acquisition: The EPR spectrum is recorded at low temperatures (e.g., 77 K).
-
Analysis: The EPR parameters (g-values and hyperfine coupling constants A) are extracted from the spectrum. These parameters are sensitive to the number and type of coordinating atoms (e.g., nitrogen vs. oxygen) and the geometry of the complex.[2][3][26]
Visualizing Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing copper-peptide binding and a logical diagram representing the therapeutic rationale for using copper-chelating peptides.
Caption: Workflow for characterizing copper-peptide interactions.
Caption: Rationale for using peptides in copper-related diseases.
Conclusion and Future Directions
The chelation of copper by histidine-containing peptides is a field rich with fundamental chemical principles and profound biological and therapeutic implications. The ATCUN and bis-His motifs provide robust frameworks for designing peptides with high affinity for Cu(II) and Cu(I), respectively. The combination of potentiometric, calorimetric, and spectroscopic techniques provides a powerful toolkit for the detailed characterization of these interactions, yielding critical data on stability, thermodynamics, and structure.
For drug development professionals, these peptides represent a promising class of therapeutics. Their ability to sequester aberrant copper ions suggests applications in neurodegenerative diseases by reducing oxidative stress and inhibiting metal-induced protein aggregation.[11][15] Furthermore, by chelating copper, an essential cofactor for angiogenesis, these peptides exhibit anti-angiogenic properties with potential for cancer therapy.[1]
Future research will likely focus on fine-tuning the properties of these peptides by modifying their sequences to enhance stability, bioavailability, and target specificity. The development of peptidomimetics and macrocyclic peptides may offer routes to overcome the limitations of linear peptides, such as susceptibility to proteolysis.[2][27] A deeper understanding of the kinetics of copper exchange between peptides and other biological ligands will also be crucial for predicting their in vivo behavior.[28][29] The continued exploration of copper-peptide chemistry is poised to deliver novel insights into biological metal management and pave the way for a new generation of metal-targeted therapeutics.
References
- 1. Peptides derived from histidine and methionine-rich regions of copper transporter 1 exhibit anti-angiogenic property by chelating extracellular Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-binding and redox properties of substituted linear and cyclic ATCUN motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATCUN-like metal-binding motifs in proteins: identification and characterization by crystal structure and sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Model Peptides Provide New Insights into the Role of Histidine Residues as Potential Ligands in Human Cellular Copper Acquisition via Ctr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Studies of Copper(I) Complexes of Amyloid-β Peptide Fragments: Formation of Two-Coordinate Bis(histidine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic and Structural Characterization of the Copper(II) Complexes of Peptides Containing Both Histidyl and Aspartyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histidine-rich branched peptides as Cu(II) and Zn(II) chelators with potential therapeutic application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic and structural characterization of the copper(II) complexes of peptides containing both histidyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Histidine-Rich Oligopeptides To Lessen Copper-Mediated Amyloid-β Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Copper(II) interaction with peptide fragments of histidine-proline-rich glycoprotein: Speciation, stability and binding details - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. stevensonlab.com [stevensonlab.com]
- 22. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Speciation and structure of copper(II) complexes with histidine-containing peptides in aqueous medium: a combined potentiometric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to In Vitro Studies of Copper-Histidine Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for enzymes involved in cellular respiration, neurotransmitter synthesis, and antioxidant defense. However, its redox activity means that free copper ions can be highly cytotoxic, catalyzing the formation of reactive oxygen species (ROS) which can damage lipids, proteins, and DNA.[1][2] The amino acid L-histidine is a primary ligand for copper(II) in biological systems, and its imidazole (B134444) side chain provides a high-affinity binding site.[3] The resulting copper-histidine complexes are crucial for the transport and cellular uptake of copper.[3][4][5]
The unique coordination chemistry and redox properties of copper-histidine complexes have made them a subject of intense research. These complexes exhibit a wide range of biological activities, including antioxidant, pro-oxidant, superoxide (B77818) dismutase (SOD)-like, and anticancer effects.[6][7][8] This dual nature—both protective and cytotoxic—depends heavily on the specific complex formed, its concentration, and the cellular microenvironment. Understanding the in vitro behavior of these complexes is paramount for harnessing their therapeutic potential, for instance, in the development of novel anticancer agents or as treatments for diseases of copper mis-regulation.[1][9]
This technical guide provides a comprehensive overview of the in vitro study of copper-histidine complexes, consolidating key findings on their synthesis, characterization, biological activities, and the experimental protocols used for their evaluation.
Synthesis and Characterization
The formation of copper-histidine complexes is highly dependent on factors like pH, temperature, and the molar ratio of copper to histidine.[10][11] Histidine can act as a bidentate or tridentate ligand, coordinating with copper through the carboxylate oxygen, the amino nitrogen, and the imidazole nitrogen atoms.[11]
2.1 General Synthesis
A common method for synthesizing copper(II)-histidine complexes involves the reaction of a copper(II) salt (e.g., copper(II) chloride or copper(II) sulfate) with L-histidine in an aqueous solution. The pH is typically adjusted to the physiological range (~7.4) with a base like sodium hydroxide (B78521) to facilitate the desired coordination.[11][12]
-
Example Synthesis of [Cu(L-His)₂]: An aqueous solution of L-histidine is prepared, often with one equivalent of sodium hydroxide to deprotonate the amino acid.[11] An aqueous solution of a copper(II) salt is then added dropwise to the histidine solution with continuous stirring, typically in a 1:2 molar ratio of Cu(II) to histidine. The resulting solution is often left to crystallize at room temperature.[12]
2.2 Characterization Techniques
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes:
-
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the histidine ligand to the copper ion. Shifts in the characteristic absorption bands for the carboxylate (COO⁻), amino (NH₂), and imidazole groups indicate their involvement in complexation.[11][12]
-
Electronic (UV-Visible) Spectroscopy: Provides information about the d-d electronic transitions of the copper(II) ion, which are sensitive to the coordination geometry of the complex.[11][13]
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the complex to confirm its stoichiometry.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized complex.[14]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for studying paramagnetic Cu(II) complexes, providing detailed information about the coordination environment of the copper ion.[10]
Physicochemical Properties
3.1 Stability of Copper-Histidine Complexes
The stability of copper-histidine complexes is a critical determinant of their biological fate and activity. Stability constants (log β) quantify the affinity between copper ions and histidine. These constants are influenced by pH, as the protonation state of histidine's functional groups changes. Various species can exist in equilibrium, including CuL, CuLH, CuL₂, and CuL₂H (where L represents the histidine ligand).[15] The high stability of these complexes is fundamental to their role in biological copper transport.[16]
| Complex Species | log β (Overall Stability Constant) | Conditions | Reference |
| Cu(His)⁺ | 10.11 | 25°C | [17] |
| Cu(His)₂ | 18.01 | 25°C | [17] |
| Cu(His)(Cys) | 18.51 | Aqueous Solution | [15] |
| Cu(II)-histidylhistidine | Major species are binuclear | 37°C, I=0.15 M | |
| Cu(II) with Ac-HH-NH₂ | logK = 11.0 ± 0.3 | pH 7.4 | [18] |
3.2 Redox Properties and ROS Generation
The redox cycling between Cu(II) and Cu(I) is central to the biological activity of copper complexes. This activity can be either protective (antioxidant) or detrimental (pro-oxidant).
-
Pro-oxidant Activity: In the presence of reducing agents like cysteine or ascorbate, Cu(II)-histidine can be reduced to a Cu(I) complex. This Cu(I) species can then react with molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). Subsequently, a Fenton-like reaction between the copper complex and H₂O₂ can generate highly reactive hydroxyl radicals (•OH), leading to oxidative stress.[4][19][20]
-
Antioxidant Activity: Conversely, copper-histidine complexes can also exhibit antioxidant properties. They can act as superoxide dismutase (SOD) mimics, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[6][21] This SOD-like activity is highly dependent on the coordination structure of the complex.[21][22] Histidine itself can also suppress copper-induced ROS production by forming a stable complex, which reduces the availability of free, catalytically active copper ions.[1][8]
In Vitro Biological Activities
4.1 Anticancer and Cytotoxic Effects
Numerous studies have demonstrated the potential of copper complexes, including those with histidine, as anticancer agents.[9][23] Their cytotoxicity is often linked to their ability to generate ROS, leading to oxidative stress and subsequent apoptosis (programmed cell death) in cancer cells.[9][24] Cancer cells, with their altered metabolism and higher copper demand, can be more susceptible to copper-induced toxicity than normal cells.[2][25]
Mechanisms of anticancer activity include:
-
Induction of Apoptosis: Copper complexes can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is often confirmed by assays such as Annexin V/PI staining, which detects the externalization of phosphatidylserine (B164497) in early apoptosis.[9][24]
-
DNA Damage: The generated ROS can cause single- and double-strand breaks in DNA. Some copper-histidine complexes can also interact with DNA directly, for instance through intercalation or groove binding, inhibiting DNA replication.[7][26][27]
-
Cell Cycle Arrest: Treatment with copper complexes can cause cancer cells to arrest in specific phases of the cell cycle, commonly the S phase (DNA synthesis) or G2/M phase, preventing proliferation.[23]
| Complex | Cell Line | IC₅₀ Value | Assay | Reference |
| [Cu(qui)(bpy)]BF₄·xH₂O | HOS (osteosarcoma) | 2.6 ± 0.8 µM | MTT | [27] |
| [Cu(qui)(bpy)]BF₄·xH₂O | MCF-7 (breast) | 1.3 ± 0.5 µM | MTT | [27] |
| [CuL(o-phen)]·H₂O | HeLa (cervical) | 2.63 µM | MTT | [26] |
| [CuL(o-phen)]·H₂O | MDA-MB-231 (breast) | 2.68 µM | MTT | [26] |
| [Cu(L)(2imi)] | HepG2 (liver) | 58 µg/mL (24h) | MTT | [24][25] |
| --INVALID-LINK-- | MCF-7 (breast) | Low µM range | MTT | [28] |
| --INVALID-LINK-- | MDA-MB-231 (breast) | Low µM range | MTT | [28] |
4.2 Cellular Uptake
The mechanism by which cells acquire copper from copper-histidine complexes is complex. Studies suggest that the complex may dissociate at the cell surface before the copper ion is internalized, potentially through copper transporters like Ctr1.[5][18] However, other evidence indicates that copper-histidine complexes may also be transported via amino acid transporters.[29] Understanding the specific uptake pathways is crucial for designing complexes that can selectively target certain cell types.
Key Experimental Protocols
This section provides generalized protocols for key in vitro assays based on methodologies reported in the literature. Researchers should optimize these protocols for their specific complexes and cell lines.
5.1 Protocol: In Vitro Cytotoxicity (MTT Assay) [24][26]
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare a stock solution of the copper-histidine complex in a suitable solvent (e.g., DMSO or water). Dilute the stock to various final concentrations in the cell culture medium. Replace the old medium with the medium containing the complex. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against complex concentration.
5.2 Protocol: Intracellular ROS Detection [1][4]
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 24-well plate) and treat with the copper-histidine complex for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate them with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in serum-free medium for 30-60 minutes in the dark.
-
Washing: Wash the cells again with PBS to remove the excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.
5.3 Protocol: Plasmid DNA Cleavage Assay [27]
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing supercoiled plasmid DNA (e.g., pUC19) in a buffer (e.g., Tris-HCl).
-
Treatment: Add the copper-histidine complex to the reaction mixture. To investigate the mechanism, a reducing agent (like H₂O₂) can also be added.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose (B213101) gel containing ethidium (B1194527) bromide. Run the gel electrophoresis to separate the different forms of the plasmid DNA.
-
Visualization: Visualize the DNA bands under UV light. The cleavage of supercoiled DNA (Form I) into nicked circular (Form II) and linear (Form III) forms indicates nuclease activity.
Conclusion and Future Directions
In vitro studies have established that copper-histidine complexes are a fascinating class of compounds with multifaceted biological activities. Their ability to modulate redox balance, acting as either antioxidants or pro-oxidants, underpins their potential in various therapeutic areas. The significant anticancer activity demonstrated against a range of cancer cell lines highlights their promise in drug development.
Future research should focus on:
-
Structure-Activity Relationships: Systematically modifying the structure of histidine-containing ligands to fine-tune the stability, redox potential, and biological activity of the resulting copper complexes.
-
Selective Targeting: Developing complexes that can be selectively delivered to cancer cells to maximize efficacy and minimize off-target toxicity.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to evaluate the efficacy, pharmacokinetics, and safety of these complexes in a physiological setting.[9][23]
By continuing to explore the intricate chemistry and biology of copper-histidine complexes, the scientific community can unlock their full potential for addressing human diseases.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dynamics of reactive oxygen species generation in the presence of copper(II)-histidine complex and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine-stimulated divalent metal uptake in human and in the erythroleukaemic cell line HEL.92.1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of hydrogen peroxide by copper (II) complexes with some histidine-containing peptides and their SOD-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of histidine on the structure and antitumor activity of metal-5-halouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azbuki.bg [azbuki.bg]
- 12. primescholars.com [primescholars.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Cu(II) Complexes Containing Triflupromazine with Glycine and Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Model Peptides Provide New Insights into the Role of Histidine Residues as Potential Ligands in Human Cellular Copper Acquisition via Ctr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. Coordination, redox properties and SOD activity of Cu(II) complexes of multihistidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mixed Ligand Mononuclear Copper(II) Complex as a Promising Anticancer Agent: Interaction Studies with DNA/HSA, Molecular Docking, and In Vitro Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro cytotoxicity, DNA cleavage and SOD-mimic activity of copper(II) mixed-ligand quinolinonato complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Absorption of copper and copper-histidine complexes across the apical surface of freshwater rainbow trout intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on GHK-Cu and its Role in Gene Expression
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly when complexed with copper (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant scientific attention for its multifaceted regenerative and protective properties.[1][2] Initially identified for its wound healing capabilities, extensive research has revealed that the foundational mechanism behind its diverse biological effects lies in its ability to modulate the expression of a vast number of genes.[1][2][3] As the concentration of GHK in the human body declines with age, understanding its role as a gene expression modulator is of paramount importance for the development of novel therapeutics targeting age-related diseases and tissue regeneration.[4][5]
This technical guide provides a comprehensive overview of GHK-Cu's influence on the human transcriptome, presenting key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate signaling pathways it modulates.
Quantitative Analysis of GHK-Cu-Mediated Gene Expression Changes
Genome-wide expression profiling has demonstrated that GHK-Cu has a profound and widespread impact on the human genome.[2][4] Studies utilizing microarray and RNA-sequencing technologies have shown that GHK-Cu can influence the expression of over 4,000 genes in human fibroblasts.[4] This represents approximately 30% of the expressed genome, highlighting the peptide's significant regulatory role.[4] This broad-spectrum gene modulatory capacity positions GHK-Cu as a molecule of interest for its potential to reset cellular gene expression from a diseased or aged state to a healthier profile.[2]
Table 1: Overview of GHK-Cu's Impact on the Human Genome
| Metric | Value | Reference |
| Percentage of Human Genes with >50% Expression Change | 31.2% | [2][6][7] |
| Number of Genes Upregulated (>50%) | ~2,686 | [2][8] |
| Number of Genes Downregulated (>50%) | ~1,508 | [2][8] |
| Normalization of UV-dysregulated genes in photoaged skin | >70% | [4] |
Table 2: Modulation of Extracellular Matrix (ECM) Gene Expression in Human Dermal Fibroblasts
| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference |
| MMP-1 | 0.01 nM | Increased | [1][9] |
| MMP-1 | 1-5 µM | Suppressed by ~40-60% in aged/photodamaged skin | [4] |
| MMP-2 | 0.01 nM | Increased | [1][9] |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased | [1][9] |
| TIMP-1 | 2 µM | Increased by ~25% in aged dermal fibroblasts | [4] |
| TIMP-2 | 1 nM, 100 nM | Decreased | [10] |
Table 3: Effect of GHK-Cu on Protein Production in Human Dermal Fibroblasts
| Protein | GHK-Cu Concentration | Change in Protein Production | Reference |
| Collagen | 0.01 nM, 1 nM, 100 nM | Increased | [1][9] |
| Type I Collagen | 1-10 µM | Increased by 70-140% | [4] |
| Elastin | 0.01 nM, 1 nM, 100 nM | Increased | [1][9] |
| Elastin | Not Specified | Increased by 40-60% | [4] |
Table 4: GHK-Cu's Influence on DNA Repair and Antioxidant Gene Expression
| Gene Category | GHK-Cu Effect | Number of Genes Affected (≥50% change) | Reference |
| DNA Repair | Upregulation | 47 | [3][8] |
| DNA Repair | Downregulation | 5 | [3][8] |
| Antioxidant-related | Upregulation | 17 | [6][11] |
Table 5: GHK-Cu's Anti-Cancer Gene Expression Modulation
| Context | GHK-Cu Effect | Reference |
| Metastatic Colon Cancer | Reverses expression of 70% of 54 overexpressed genes | [1][8] |
| General Anti-Cancer | Upregulates 6 of 12 human caspase genes | [7][8] |
Key Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its influence on gene expression by interacting with several pivotal intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by GHK-Cu.
Experimental Protocols
The following section details a standard methodology for the analysis of gene expression in human dermal fibroblasts following treatment with GHK-Cu.
Protocol 1: Gene Expression Analysis of Fibroblasts Treated with GHK-Cu
This protocol outlines the procedures for cell culture, GHK-Cu treatment, RNA isolation, and gene expression analysis via quantitative real-time PCR (qRT-PCR).[9]
1. Culture of Human Dermal Fibroblasts (HDFs)
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Gelatin-coated or standard tissue culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Thaw cryopreserved HDFs and transfer to a sterile centrifuge tube with pre-warmed Fibroblast Growth Medium.
-
Centrifuge to pellet the cells, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Plate the cells onto a culture flask and incubate.
-
Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
2. GHK-Cu Treatment of Fibroblasts
-
Materials:
-
Lyophilized GHK-Cu
-
Sterile, nuclease-free water or PBS
-
0.22 µm sterile filter
-
Serum-free or low-serum medium
-
-
Procedure:
-
Prepare a stock solution of GHK-Cu (e.g., 1 mM) by reconstituting the lyophilized peptide in sterile, nuclease-free water or PBS.
-
Sterile-filter the stock solution and store in aliquots at -20°C.
-
Seed HDFs in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Switch to a serum-free or low-serum medium for the treatment period to minimize interference from serum growth factors.
-
Prepare working concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) by diluting the stock solution in the appropriate medium.
-
Add the GHK-Cu-containing medium to the cells. Include a vehicle control (medium without GHK-Cu).
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
3. RNA Isolation and Gene Expression Analysis
-
Materials:
-
RNA isolation kit
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcription kit
-
qRT-PCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
-
-
Procedure:
-
RNA Isolation: Aspirate the medium from the treated and control cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity by measuring the A260/A280 and A260/A230 ratios.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, master mix, and gene-specific primers for target genes and a housekeeping gene (for normalization).
-
Perform the qRT-PCR reaction.
-
Analyze the data to determine the relative change in gene expression.
-
-
Conclusion
The copper peptide GHK-Cu is a potent modulator of gene expression, with the ability to influence a significant portion of the human genome. Its regulatory effects on genes involved in extracellular matrix remodeling, DNA repair, antioxidant defense, and various signaling pathways underscore its therapeutic potential in tissue regeneration, anti-aging, and cancer therapy. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the gene-modulatory capabilities of GHK-Cu. Future research should continue to elucidate the precise molecular mechanisms and downstream effects of GHK-Cu-mediated gene expression changes to translate these findings into novel clinical applications.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline | MDPI [mdpi.com]
- 4. deltapeptides.com [deltapeptides.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. mdpi.com [mdpi.com]
Preliminary Investigation of Copper-Histidine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper is an essential trace element, but its dysregulation leads to significant cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. L-histidine, an amino acid with a high affinity for copper ions, plays a pivotal role in the transport and homeostasis of copper. The copper(II)-histidine complex is often considered a biologically relevant form of copper transport. This technical guide provides a preliminary framework for investigating the toxicological profile of copper-histidine. It outlines the primary mechanisms of copper-induced cytotoxicity, the modulatory role of histidine, detailed protocols for key in vitro experiments, and a summary of relevant quantitative data. Furthermore, this guide presents visual workflows and signaling pathways using the DOT language to facilitate experimental design and data interpretation.
Introduction: The Duality of the Copper-Histidine Interaction
The interaction between copper and histidine is complex and concentration-dependent. Unbound, or "free," copper ions are highly redox-active and can participate in Fenton-like reactions, producing damaging hydroxyl radicals. This leads to a cascade of events including lipid peroxidation, protein carbonylation, and DNA damage, ultimately culminating in cell death via apoptosis or other pathways.[1][2]
Histidine can form a stable complex with copper(II) ions, effectively chelating them and preventing their participation in redox cycling.[3] This chelation is a primary mechanism by which histidine protects cells from the toxic effects of high copper concentrations.[3] Studies have shown that histidine supplementation can prevent copper-induced oxidative damage and enhance cell viability in the presence of otherwise toxic levels of copper salts like CuSO₄ or CuCl₂.[3]
However, the term "copper histidine toxicity" can also refer to a state of copper dysregulation induced by an excess of histidine. In some biological systems, such as yeast, high concentrations of exogenous histidine can lead to a state of intracellular copper deficiency, impairing the function of copper-dependent enzymes (e.g., in mitochondrial respiration) and causing cytotoxicity.[4][5] Therefore, a preliminary investigation must consider both the protective effects of histidine against free copper toxicity and the potential for toxicity arising from the complex itself or from histidine-induced copper misdistribution.
Quantitative Data on Copper and Histidine Cytotoxicity
The following tables summarize quantitative data from various studies, providing a baseline for dose-selection in preliminary experiments.
Table 1: Cytotoxicity of Copper Salts in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Copper Sulfate (CuSO₄) | HepG2 | MTT | LD₅₀ (48h) | 220.5 ± 23.8 µg/mL | [6] |
| Copper Chloride (CuCl₂) | Various Cancer Cells | MTT | IC₅₀ | 96.3 - 109.4 µM | [7] |
| Copper (II) Complex | HepG2 | MTT | IC₅₀ (24h) | 58 µg/mL | [8] |
| Copper (II) Complex | HepG2 | MTT | IC₅₀ (48h) | 55 µg/mL | [8] |
Table 2: Protective Effect of L-Histidine on Copper-Induced Cytotoxicity in HaCaT Keratinocytes
| Copper Salt (Concentration) | L-Histidine (Concentration) | Effect on Cell Viability | Citation |
| CuCl₂ (0.5 mM) | 0.5 mM | ~50% recovery | [3] |
| CuCl₂ (0.5 mM) | 1.0 mM | Almost full recovery | [3] |
| CuSO₄ (0.5 mM) | 0.5 mM | Almost full recovery | [3] |
| CuSO₄ (1.0 mM) | 1.0 mM | Significant rescue of cells | [3] |
Experimental Protocols
A logical workflow is essential for investigating this compound toxicity. The following diagram outlines a general experimental approach.
Caption: General workflow for assessing copper-histidine toxicity in vitro.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the effect of copper, with and without histidine, on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., HepG2, HaCaT) cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Treatment: Remove the medium and expose cells to various concentrations of copper salt (e.g., CuSO₄, 0-1000 µM) with and without equimolar or excess concentrations of L-histidine for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh culture medium and 10 µL of the MTT stock solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Remove the MTT-containing medium carefully. Add 100-130 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the generation of intracellular reactive oxygen species, a key indicator of oxidative stress.
Materials:
-
Cells cultured in 24-well or 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10-20 mM in DMSO)[12]
-
Serum-free culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and incubate overnight.[13] Treat cells with the desired concentrations of copper and/or histidine for the chosen time.
-
DCFH-DA Preparation: Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) by diluting the stock solution in pre-warmed, serum-free medium immediately before use.[12][13]
-
Staining: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.[13] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[13][14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[13]
-
Measurement: Add PBS to each well. Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485-495 nm, emission ~529-535 nm) or visualize using a fluorescence microscope.[12][14]
-
Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the results to the control group.
Protocol 3: Lipid Peroxidation Assessment (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Materials:
-
Cell lysate samples
-
MDA standard (from 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Harvest and lyse treated and control cells. Determine the protein concentration of the lysate for normalization.
-
Protein Precipitation: To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA.[16] Vortex and incubate on ice for 15 minutes.[16]
-
Centrifugation: Centrifuge at ~2,200-10,000 x g for 15 minutes at 4°C.[15][16]
-
Reaction: Transfer 200 µL of the supernatant to a new tube. Add an equal volume (200 µL) of 0.67% TBA reagent.[16]
-
Incubation: Incubate the mixture in a boiling water bath or at 95°C for 10-60 minutes to allow the formation of the MDA-TBA adduct.[15][16]
-
Cooling: Cool the tubes on ice to stop the reaction.[15]
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.[15][17]
-
Analysis: Calculate the MDA concentration using a standard curve generated with MDA standards. Normalize the results to the protein content of the initial lysate.
Protocol 4: Protein Oxidation Assessment (Protein Carbonyl Assay)
This protocol measures the level of protein carbonyl groups, a stable marker of protein oxidation.
Materials:
-
Protein samples from cell lysates (1-10 mg/mL)
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2.5 M HCl)[18]
-
Trichloroacetic acid (TCA) solution (e.g., 20%)[18]
-
Ethanol/Ethyl Acetate (B1210297) (1:1 v/v) wash solution[19]
-
Protein Solubilization Solution (e.g., 6 M Guanidine Hydrochloride)
-
Spectrophotometer
Procedure:
-
Derivatization: Transfer 200 µL of the protein sample to a microcentrifuge tube. Add 800 µL of DNPH solution. For each sample, prepare a parallel control tube with 800 µL of 2.5 M HCl instead of DNPH.[18]
-
Incubation: Incubate all tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.[18]
-
Precipitation: Add 1 mL of 20% TCA to each tube, vortex, and incubate on ice for 5-10 minutes.[18][19] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.[18]
-
Washing: Discard the supernatant. Wash the protein pellet with 1 mL of the ethanol/ethyl acetate solution to remove free DNPH. Vortex and centrifuge again. Repeat this wash step at least two more times.[18][19]
-
Solubilization: After the final wash, resuspend the pellet in a suitable volume (e.g., 250-500 µL) of protein solubilization solution (6 M Guanidine HCl).[19]
-
Measurement: Centrifuge to remove any insoluble debris. Measure the absorbance of the supernatant at 360-385 nm against the sample's corresponding control tube (without DNPH).[18]
-
Analysis: Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹). Normalize to the protein concentration.
Key Signaling Pathways in Copper-Induced Toxicity
Understanding the molecular pathways activated by copper is crucial for a comprehensive toxicological assessment.
Oxidative Stress and Apoptosis Induction
Excess intracellular copper directly generates ROS, which acts as a primary stress signal. This leads to mitochondrial damage, the release of pro-apoptotic factors like Cytochrome c, and the activation of the caspase cascade, resulting in programmed cell death.
References
- 1. Mechanism of apoptosis induced by copper in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae [microbialcell.com]
- 6. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. benchchem.com [benchchem.com]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of GHK-Cu
Protocol for the Fmoc-Based Solid-Phase Synthesis of the GHK-Cu Peptide Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a high affinity for the Cu(II) ion, forming the GHK-Cu complex.[1][2][3] First isolated from human plasma, GHK-Cu has garnered significant scientific interest for its diverse biological activities, including promoting wound healing, stimulating collagen and elastin (B1584352) synthesis, and exhibiting anti-inflammatory and antioxidant effects.[4][5][6] These properties make it a valuable molecule in the fields of regenerative medicine, dermatology, and cosmetic science. The synthesis of GHK-Cu is typically a two-stage process: first, the chemical synthesis of the GHK tripeptide, followed by its complexation with copper ions.[5]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient method for producing the GHK peptide.[5][7] This protocol provides a detailed methodology for the synthesis, purification, and copper complexation of GHK to obtain a research-grade GHK-Cu product.
I. Synthesis of GHK Tripeptide via Fmoc SPPS
The synthesis involves the sequential addition of Fmoc-protected amino acids onto a solid support resin. The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Glycine).
Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amide)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Gly-OH
-
-
Coupling/Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: Isopropyl alcohol (IPA)
-
Cleavage Cocktail: Reagent K or a mixture of TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water.
-
Precipitation Solvent: Cold diethyl ether
Experimental Protocol:
Step 1: Resin Swelling
-
Place the Rink Amide resin in a suitable reaction vessel.
-
Add DMF to the resin (approx. 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5][8]
-
Drain the DMF from the swollen resin.
Step 2: First Amino Acid Coupling (Fmoc-Lys(Boc)-OH)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 10-15 minutes to ensure complete removal of the Fmoc group from the resin's linker.[9]
-
Washing: Wash the resin thoroughly by flowing solvent through it in the following sequence: DMF (3x), IPA (3x), DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin as described in Step 2.2.
Step 3: Second Amino Acid Coupling (Fmoc-His(Trt)-OH)
-
Fmoc Deprotection: Repeat Step 2.1 to remove the Fmoc group from the newly coupled Lysine residue.
-
Washing: Repeat Step 2.2.
-
Amino Acid Activation & Coupling: Activate Fmoc-His(Trt)-OH as described in Step 2.3 and couple it to the resin as per Step 2.4.
-
Monitoring & Washing: Repeat Steps 2.5 and 2.6.
Step 4: Third Amino Acid Coupling (Fmoc-Gly-OH)
-
Fmoc Deprotection: Repeat Step 2.1 to remove the Fmoc group from the Histidine residue.
-
Washing: Repeat Step 2.2.
-
Amino Acid Activation & Coupling: Activate Fmoc-Gly-OH as described in Step 2.3 and couple it to the resin as per Step 2.4.
-
Final Fmoc Deprotection: After coupling and washing, treat the resin with 20% piperidine in DMF as described in Step 2.1 to remove the final Fmoc group from the N-terminal Glycine.
-
Final Washing: Wash the peptide-resin complex extensively with DMF (5x), followed by DCM (5x).[10] Dry the resin under a vacuum.
II. Peptide Cleavage and Deprotection
This step simultaneously cleaves the GHK peptide from the resin support and removes the acid-labile side-chain protecting groups (Boc from Lysine, Trt from Histidine).[11]
Experimental Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail. A standard, effective cocktail is a mixture of 95% TFA, 2.5% TIS, and 2.5% water.[5][11]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[12]
-
Filter the resin to collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
III. Peptide Precipitation, Recovery, and Complexation
Experimental Protocol:
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring. A white precipitate of the crude GHK peptide will form.[8][10]
-
Recovery: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.
-
Drying: Dry the crude peptide pellet under a vacuum to obtain a white powder.
-
Copper Complexation:
-
Dissolve a copper (II) salt, such as copper (II) acetate, in distilled water.[13]
-
Dissolve the purified GHK tripeptide powder in the copper salt solution with stirring.[5] A 1:1 molar ratio of GHK to Cu(II) is typically targeted.[14]
-
The solution will typically turn a deep blue color, indicating complex formation.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30-40°C) for several hours.[13]
-
The final GHK-Cu solution can be filtered and then lyophilized (freeze-dried) to obtain the final product as a blue powder.[5][13]
-
IV. Purification and Characterization
To achieve research-grade purity (>98%), the crude GHK-Cu must be purified, typically using reverse-phase HPLC.
Experimental Protocol:
-
Instrumentation: A preparative HPLC system equipped with a C18 column and a UV detector is required.[5][15]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Dissolve the crude GHK-Cu powder in Mobile Phase A.
-
Inject the solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration.
-
Monitor the elution profile at ~220 nm.
-
Collect the fractions corresponding to the main GHK-Cu peak.
-
-
Characterization:
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS). The theoretical mass for GHK is approximately 340.4 g/mol .[8]
-
Quantitative Data Summary
| Parameter | Value/Description | Purpose |
| Resin Loading | Typically 0.4 - 0.8 mmol/g | Defines the synthesis scale |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | Drives the coupling reaction to completion |
| Coupling Reagent (HBTU) | 2.9 - 4.9 eq. | Activates the carboxylic acid of the Fmoc-amino acid |
| Base (DIPEA) Equivalents | 6 - 10 eq. | Provides the basic environment needed for coupling |
| Coupling Time | 1 - 2 hours | Duration for amide bond formation |
| Fmoc Deprotection Time | 5 min + 15 min | Duration for Fmoc group removal |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Cleaves peptide from resin and removes side-chain protection |
| Cleavage Time | 2 - 3 hours | Duration for cleavage and deprotection reactions |
| Copper Salt | Copper (II) Acetate | Source of Cu(II) ions for complexation |
| GHK:Cu Molar Ratio | 1:1 | Stoichiometry for the desired GHK-Cu complex[14] |
| Final Purity Target | >98% (via HPLC) | Research-grade quality standard |
Diagrams
Caption: Workflow for the solid-phase synthesis and purification of GHK-Cu.
Caption: Simplified overview of GHK-Cu's role in skin regeneration pathways.
References
- 1. The potential of GHK as an anti-aging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. peptidesciences.com [peptidesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. CN111808165B - Synthetic method of GHK copper peptide - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Copper Histidine (GHK-Cu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper histidine, also known as GHK-Cu, is a naturally occurring copper peptide complex with significant biological activity, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis.[1][2] Its application in cosmetic and pharmaceutical formulations necessitates a robust and accurate analytical method for quantification to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of GHK-Cu.[3] This application note provides a detailed protocol for the quantification of this compound using HPLC with UV detection, summarizing various established methods and their key performance parameters.
Experimental Protocols
This section details the methodologies for the quantification of this compound using different HPLC approaches.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a common method for the analysis of GHK-Cu, separating the complex based on its hydrophobicity.[3]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., cosmetic cream, solution).
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile. For complex matrices like creams, a preliminary extraction step, such as fabric phase sorptive extraction (FPSE), may be necessary to isolate the GHK-Cu.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A common gradient is 5-50% Solvent B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: UV detection at 220 nm for the peptide and 650 nm for the Cu²⁺ complex.[3]
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a suitable alternative for the separation of polar compounds like GHK-Cu.[1]
-
Sample Preparation:
-
Prepare a stock solution of GHK-Cu standard by dissolving it in a 60:40 (v/v) water/acetonitrile mixture to a concentration of 1 mg/mL.[1]
-
For cosmetic cream samples, accurately weigh approximately 0.5 g of the sample and extract the GHK-Cu using a suitable solvent mixture (e.g., water and acetonitrile).[1]
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC).[4]
-
Mobile Phase: Isocratic elution with a mobile phase composed of a 28% 32.5 mM ammonium (B1175870) formate (B1220265) water solution (pH 9.5) in acetonitrile.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Detection: UV/Vis detection.
-
Method 3: Bridge Ion Separation Technology (BIST™)
This unique method allows for the retention of water-soluble compounds like GHK-Cu on a positively-charged anion-exchange column.[2]
-
Chromatographic Conditions:
Data Presentation
The following table summarizes the quantitative data and chromatographic conditions from various published methods for the quantification of this compound.
| Parameter | Method 1 (RP-HPLC) | Method 2 (HILIC) | Method 3 (BIST™) | Method 4 (LC-MS) |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3][4] | Zwitterionic ZIC®-HILIC (150.0 × 2.1 mm, 3.5 µm)[4] | BIST™ B (4.6×50 mm, 100A)[2] | Primesep 200 (150 mm x 3.2 mm, 5 µm)[5] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile[3] | 28% 32.5 mM Ammonium Formate (pH 9.5) in Acetonitrile[4] | 70% Acetonitrile, 0.2% H2SO4[2] | A: Water with Ammonium FormateB: Acetonitrile with Ammonium Formate[5] |
| Elution | Gradient (5-50% B over 20 min)[3] | Isocratic[4] | Isocratic[2] | Gradient[5] |
| Flow Rate | 1.0 mL/min[4] | 0.25 mL/min[4] | 1.0 mL/min[2] | Not Specified |
| Detection | UV at 220 nm and 650 nm[3] | UV/Vis[6] | UV at 210 nm[2] | LC-MS[5] |
| Linearity | 0.002 to 0.005% w/w (R² > 0.998)[6] | Not Specified | Not Specified | Not Specified |
| LOD | 5.3 × 10⁻⁴% w/w[6] | Not Specified | Not Specified | Varies by instrument[5] |
| LOQ | 2.0 × 10⁻³% w/w[6] | Not Specified | Not Specified | Not Specified |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
- 3. innovativemen.com [innovativemen.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Cyclic Voltammetry Analysis of the Copper-Histidine Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
The interaction between copper ions and the amino acid L-histidine is of significant interest in biochemistry, pharmacology, and medicine. Copper-histidine (Cu-His) complexes play crucial roles in the biological transport of copper, and their imbalance is implicated in various physiological and pathological processes.[1] Cyclic Voltammetry (CV) is a versatile and powerful electroanalytical technique used to investigate the redox behavior of electroactive species.[2] It provides valuable insights into the thermodynamics and kinetics of electron transfer reactions, making it an ideal tool for characterizing metal-ligand interactions.[2][3]
The analysis of Cu-His complexes by CV allows researchers to:
-
Determine the stoichiometry (metal-to-ligand ratio) of the complex.[4][5]
-
Investigate the stability and formation of different complex species.
-
Study the influence of environmental factors, such as pH, on the complex's structure and redox activity.[1][6]
-
Elucidate the mechanism of electron transfer processes.[7]
This information is critical for understanding the biological function of these complexes and for the development of new metallodrugs and therapeutic strategies targeting copper homeostasis.[8]
Principle of the Method
Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. For the Cu-His system, the applied potential drives the reduction of the Cu(II)-His complex to a Cu(I) species or even to Cu(0) metal, and the subsequent re-oxidation on the reverse scan.
The key reactions at the electrode surface can be summarized as:
-
Cathodic Scan (Reduction): Cu(II)-His + e⁻ → Cu(I)-His
-
Anodic Scan (Oxidation): Cu(I)-His → Cu(II)-His + e⁻
The recorded voltammogram (a plot of current vs. potential) displays characteristic peaks. The cathodic peak corresponds to the reduction of the complex, while the anodic peak corresponds to its oxidation. The potential and current of these peaks provide quantitative information about the electrochemical process. The formation of the complex between Cu²⁺ and histidine is evidenced by a shift in the reduction potential to more negative values compared to that of free Cu²⁺ ions and a decrease in the peak current.[4] The electrochemical behavior is strongly dependent on pH, as the protonation state of histidine's amino, imidazole, and carboxylate groups changes, altering the coordination environment of the copper ion.[1][9]
Experimental Protocols
Materials and Reagents
-
Analyte: Copper(II) sulfate (B86663) (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Ligand: L-Histidine
-
Supporting Electrolyte: 0.1 M Potassium Chloride (KCl) or Potassium Nitrate (KNO₃) to ensure conductivity and minimize solution resistance.[4][5]
-
Solvent: Deionized or Milli-Q water
-
pH Adjustment: HCl and NaOH solutions (0.1 M)
-
Gases: High-purity nitrogen or argon for deaeration
-
Polishing Materials: Alumina (B75360) slurries (e.g., 1.0 µm and 0.3 µm) and polishing pads for the working electrode.
Instrumentation and Electrode System
-
Potentiostat: A standard electrochemical workstation capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE).[4]
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) in 3 M NaCl.
-
Counter Electrode (CE): Platinum (Pt) wire.
-
Detailed Experimental Procedure
Step 1: Working Electrode Preparation
-
Polish the GCE surface sequentially with 1.0 µm and 0.3 µm alumina slurries on a polishing cloth for several minutes each to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for approximately 1 minute to remove any adhering alumina particles.
-
Dry the electrode surface carefully before use.
Step 2: Solution Preparation
-
Prepare stock solutions of Cu(II) (e.g., 5 mM) and L-histidine in deionized water.
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., KCl).[4][5]
-
In the electrochemical cell, add the desired volume of the supporting electrolyte.
-
Add the Cu(II) stock solution to achieve the final desired concentration (e.g., 5 mM).[4]
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.[10]
Step 3: Cyclic Voltammetry Measurement
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record a cyclic voltammogram of the Cu(II) solution in the absence of histidine. A typical potential window is from +0.6 V to -0.4 V.[4][5][7]
-
Incrementally add aliquots of the L-histidine stock solution to the cell to achieve the desired Cu:His molar ratios (e.g., 1:1, 1:2, etc.).[4]
-
After each addition, stir the solution gently and allow it to equilibrate. Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 50, 100, 150, 200, 250, 300 mV/s) to investigate the kinetics of the electrode process.[4][5] The process is considered diffusion-controlled if the peak current is linearly proportional to the square root of the scan rate.[5][7]
-
To study the effect of pH, prepare separate solutions of the Cu-His complex and adjust the pH to the desired value (e.g., pH 4, 7, 9) before deaeration and measurement.[1][9]
Data Presentation and Analysis
The interaction between Cu(II) and L-histidine results in noticeable changes in the cyclic voltammogram. Upon complexation, the cathodic peak potential (Epc) shifts to more negative values, and the peak current (Ipc) decreases, indicating the formation of a more stable species that is harder to reduce.[4]
Quantitative Data Summary
The following table summarizes typical electrochemical parameters for the Cu(II)-Histidine system under various conditions as reported in the literature. Actual values may vary based on specific experimental setups.
| Condition | Analyte | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) | Notes |
| pH 3-4 [1][9] | Cu(II)-His Complex | ~ -0.1 to -0.2 | ~ 0.18 to 0.21 | > 100 | At low pH, the complex is more easily reduced, often directly to Cu metal on the electrode surface. The process is more irreversible.[1][9] |
| pH 5-7 [1][6] | Cu(II)-His Complex | ~ -0.2 to -0.3 | Varies | > 100 | The reduction potential shifts to more negative values as pH increases. The reaction is controlled by mass transfer.[1][6] |
| pH 8-10 [1][6] | Cu(II)-His Complex | ~ -0.3 to -0.4 | Varies | > 100 | The complex is more difficult to reduce at higher pH. The reaction remains controlled by mass transfer.[1][6] |
| Varying Ligand Ratio (pH ~7) [4][5] | 5mM Cu(II) + L-His | Shifts negatively | Shifts positively | Increases | Increasing the histidine-to-copper ratio suppresses the peak current and shifts the cathodic peak to more negative potentials, confirming complex formation.[4] |
Note: Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = |Epa - Epc|. Values are approximate and serve for comparative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for CV analysis of Cu-His complex.
Parameter-Response Relationships
Caption: Key relationships in Cu-His CV analysis.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. jetir.org [jetir.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Voltammetric DNA Binding Investigations on Some Anticancer Potential Metal Complexes: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fulir.irb.hr [fulir.irb.hr]
Application Note & Protocol: Spectrophotometric Determination of Copper(II) using L-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element involved in numerous biological processes, and its accurate quantification is crucial in various fields, including biochemistry, environmental science, and pharmaceutical development. L-histidine, an amino acid with a unique imidazole (B134444) side chain, readily forms stable complexes with copper(II) ions. This interaction results in a colored solution, providing a basis for a simple, cost-effective, and selective spectrophotometric method for the determination of copper(II) concentrations in aqueous samples. The formation of the copper(II)-histidine complex is pH-dependent, with the binding mode and spectral characteristics changing with the pH of the solution.[1][2] This application note provides a detailed protocol for the spectrophotometric determination of copper(II) using L-histidine.
Principle
The spectrophotometric determination of copper(II) with L-histidine is based on the formation of a colored complex between Cu(II) ions and L-histidine molecules. In this reaction, the amino group, carboxyl group, and the imidazole nitrogen of histidine can act as ligands to chelate the copper ion. The resulting complex exhibits characteristic absorption in the visible and UV regions of the electromagnetic spectrum. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of the copper(II)-histidine complex, allowing for quantitative analysis based on the Beer-Lambert law. At physiological pH, a common complex formed is Cu(L-His)₂, where copper is coordinated by two histidine molecules.[2][3] The binding mode of L-histidine to the copper ion is pH-dependent.[2]
Reagents and Materials
-
Apparatus:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
pH meter.
-
Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL).
-
Pipettes.
-
Analytical balance.
-
-
Chemicals:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other suitable copper(II) salt.
-
L-Histidine.
-
Phosphate (B84403) buffer solution (or other suitable buffer system to maintain the desired pH).
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment.
-
Deionized or distilled water.
-
Experimental Protocols
Preparation of Reagents
-
Copper(II) Standard Stock Solution (1000 mg/L): Accurately weigh 0.3929 g of CuSO₄·5H₂O and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.
-
Working Standard Copper(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. The concentration range should be selected based on the expected copper concentration in the samples.
-
L-Histidine Solution (e.g., 0.1 M): Accurately weigh the required amount of L-histidine and dissolve it in deionized water in a volumetric flask.
-
Buffer Solution (e.g., Phosphate Buffer, pH 7.4): Prepare a phosphate buffer solution to maintain a constant pH during the experiment. The pH should be optimized based on the desired copper-histidine complex species. Studies have shown that complex formation is highly pH-dependent.[1][2]
Spectrophotometric Measurement
-
Preparation of Sample and Standard Solutions:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard copper(II) solutions.
-
To each flask, add a specific volume of the L-histidine solution. The ligand-to-metal ratio can influence complex formation, with ratios of 1:1 up to 15:1 being studied.[4]
-
Add a sufficient volume of the buffer solution to maintain the desired pH.
-
Prepare a reagent blank containing all reagents except the copper(II) standard.
-
Dilute all flasks to the mark with deionized water and mix thoroughly.
-
-
Incubation: Allow the solutions to stand for a sufficient time to ensure complete complex formation.
-
Absorbance Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the copper(II)-histidine complex. The λmax can vary depending on the pH and the specific complex formed, with reported values around 645 nm in the visible range and a shoulder around 330 nm in the UV range.[2][5]
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample solution.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the copper(II) standards.
-
The plot should be linear over the concentration range used.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the sample and determine the copper(II) concentration from the calibration curve.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the spectrophotometric analysis of copper(II)-histidine complexes. It is important to note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~645 nm (Visible) | [2] |
| ~330 nm (UV shoulder) | [5] | |
| Molar Absorptivity (ε) | Varies with pH and complex stoichiometry | |
| Stability Constants (log β) | log β for [Cu(His)]⁺: ~10.1 | [6] |
| log β for [Cu(His)₂]: ~18.0 | [6] | |
| Optimal pH | pH dependent, with different complex species forming at different pH values.[1][2] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Copper Histidine in Fibroblast Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper, an essential trace element, plays a pivotal role in cellular function, particularly in processes related to tissue regeneration and extracellular matrix (ECM) maintenance. The complex of copper with the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often referred to as GHK-Cu or copper histidine, has emerged as a significant bioactive agent. In dermatological and regenerative medicine research, this compound is extensively studied for its ability to modulate fibroblast activity. Fibroblasts are the primary cells responsible for synthesizing and remodeling the ECM, producing essential proteins like collagen and elastin (B1584352).[1][2]
These application notes provide a comprehensive guide to the use of this compound in fibroblast cell culture. This document outlines its effects on cellular processes, presents detailed experimental protocols for assessing its bioactivity, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The effects of this compound (GHK-Cu) on fibroblast function are concentration-dependent. The following tables summarize quantitative data from various studies.
Table 1: Effect of GHK-Cu on Fibroblast Proliferation and Viability
| Parameter | GHK-Cu Concentration | Observation | Reference |
| Cell Viability | 1 nM - 100 nM | Increased cell viability | [3] |
| Cell Proliferation | 0.01 µM - 50 µM | Stimulation of fibroblast proliferation | [4] |
| Cell Viability with LED Photoirradiation | 1 J/cm² LED + GHK-Cu | 12.5-fold increase in cell viability compared to control | [5] |
Table 2: Effect of GHK-Cu on Extracellular Matrix (ECM) Synthesis
| Parameter | GHK-Cu Concentration | Observation | Reference |
| Collagen I Synthesis | 1 nM | Increased production | [3] |
| Collagen Synthesis | 10⁻¹² M - 10⁻⁹ M | Stimulation of collagen synthesis, maximizing at 10⁻⁹ M | [6] |
| Elastin Synthesis | 1 nM - 100 nM | Increased production | [3] |
| Procollagen Type I C-peptide (P1CP) Production | LED + GHK-Cu | ~30% increase compared to LED alone | [5][7] |
| Basic Fibroblast Growth Factor (bFGF) Secretion | LED + GHK-Cu | ~230% increase compared to LED alone | [5][7] |
Table 3: Effect of GHK-Cu on Gene Expression in Fibroblasts
| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference |
| MMP-1 | 0.01 nM | Increased | [1][3] |
| MMP-2 | 0.01 nM | Increased | [1][3] |
| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased | [1][3] |
| Collagen I (COL1A1) | LED + GHK-Cu | ~70% increase compared to LED alone | [5][7] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on fibroblasts through multiple signaling pathways. A primary mechanism involves the upregulation of pathways crucial for ECM synthesis and remodeling.
TGF-β Signaling Pathway in ECM Production
GHK-Cu has been shown to activate the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen and elastin synthesis.[3][8] Upon activation, TGF-β signaling leads to the transcription of genes encoding for ECM proteins.
GHK-Cu activation of the TGF-β signaling pathway.
Role of Copper in Lysyl Oxidase Activation
Copper is an essential cofactor for lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin fibers in the ECM.[9][10] The proper functioning of LOX is vital for the tensile strength and elasticity of connective tissues.
Copper-dependent activation of Lysyl Oxidase for ECM stabilization.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the bioactivity of this compound on cultured fibroblasts.
Experimental Workflow
A typical workflow for investigating the effects of this compound on fibroblasts involves several stages, from initial cell culture to specific bioassays.
General experimental workflow for studying GHK-Cu effects.
Protocol 1: Preparation of this compound (GHK-Cu) Stock Solution
Objective: To prepare a sterile stock solution of GHK-Cu for cell culture experiments.
Materials:
-
Lyophilized GHK-Cu powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized GHK-Cu vial to equilibrate to room temperature.
-
Reconstitute the GHK-Cu in sterile water or PBS to a stock concentration of 1 mM.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[11]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Fibroblast Cell Culture and Treatment
Objective: To culture human dermal fibroblasts (HDFs) and treat them with GHK-Cu.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
0.25% Trypsin-EDTA
-
Sterile PBS
-
Tissue culture flasks/plates
-
GHK-Cu stock solution (from Protocol 1)
Procedure:
-
Cell Seeding: Culture HDFs in Fibroblast Growth Medium at 37°C in a humidified incubator with 5% CO₂.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Seed the fibroblasts into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction) at a density that allows for adherence and growth before treatment.
-
Serum Starvation (Optional): To synchronize the cells and reduce the influence of growth factors in the serum, you can serum-starve the cells. After the cells have adhered (typically 24 hours post-seeding), replace the growth medium with a low-serum (0.1-0.5% FBS) or serum-free medium for 12-24 hours.[12][13][14]
-
GHK-Cu Treatment:
-
Prepare working concentrations of GHK-Cu by diluting the stock solution in the appropriate cell culture medium (with or without serum, depending on the experimental design).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM).
-
Include a vehicle control (medium without GHK-Cu).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Proliferation Assessment (MTS Assay)
Objective: To quantify the effect of GHK-Cu on fibroblast proliferation.
Materials:
-
Fibroblasts cultured in a 96-well plate and treated with GHK-Cu (as per Protocol 2)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
At the end of the GHK-Cu treatment period, add 20 µL of MTS reagent directly to each well of the 96-well plate.[7][15]
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 4: Collagen Synthesis Measurement (Sircol™ Soluble Collagen Assay)
Objective: To quantify the amount of newly synthesized soluble collagen secreted by fibroblasts into the culture medium.
Materials:
-
Conditioned media from GHK-Cu-treated and control fibroblasts
-
Sircol™ Soluble Collagen Assay kit
-
Microcentrifuge and tubes
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, collect the culture medium from each well.
-
Collagen Isolation and Concentration:
-
Transfer 1 ml of the conditioned medium to a microcentrifuge tube.
-
Add the isolation and concentration reagent provided in the kit and incubate at 4°C overnight.
-
Centrifuge to pellet the collagen.
-
-
Dye Binding:
-
Washing: Carefully discard the supernatant and wash the pellet with the acid-salt wash reagent provided in the kit. Centrifuge again and discard the supernatant.
-
Dye Release: Add the alkali reagent to the pellet to release the bound dye.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 556 nm.[6]
-
Determine the collagen concentration by comparing the absorbance to a standard curve generated with the provided collagen standard.
Protocol 5: In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of GHK-Cu on fibroblast migration.
Materials:
-
Fibroblasts seeded in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed fibroblasts and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer by scraping a sterile 200 µL pipette tip across the center of the well.[17][18]
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of GHK-Cu or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.[17]
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Protocol 6: Gene Expression Analysis by qRT-PCR
Objective: To determine the effect of GHK-Cu on the expression of specific genes (e.g., COL1A1, MMP1, TIMP1) in fibroblasts.
Materials:
-
Fibroblasts treated with GHK-Cu
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Isolation: At the end of the treatment period, lyse the cells directly in the culture plate and extract total RNA using a commercial kit, following the manufacturer's instructions.[1]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for your target genes (e.g., COL1A1, MMP1, TIMP1) and a stable reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in GHK-Cu-treated cells compared to control cells.
Conclusion
This compound (GHK-Cu) is a potent modulator of fibroblast activity, with significant implications for skin regeneration, wound healing, and anti-aging applications. The protocols detailed in these application notes provide a robust framework for researchers to investigate the multifaceted effects of this peptide-copper complex on fibroblast proliferation, extracellular matrix synthesis, cell migration, and gene expression. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this compound and explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased lysyl oxidase activity in fibroblasts cultured from oral submucous fibrosis associated with betel nut chewing in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of copper into lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of copper into lysyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]
- 17. med.virginia.edu [med.virginia.edu]
- 18. clyte.tech [clyte.tech]
Application Notes and Protocols: GHK-Cu in 3D Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with well-documented roles in wound healing, tissue regeneration, and skin repair.[1][2] Its concentration in human plasma declines with age, correlating with a diminished regenerative capacity.[3] In the context of three-dimensional (3D) tissue engineering, GHK-Cu serves as a potent bioactive molecule that can be incorporated into various scaffold materials to enhance cellular responses and promote tissue formation. These application notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for utilizing GHK-Cu in 3D tissue engineering scaffolds.
GHK-Cu exerts its regenerative effects through multiple mechanisms, including the stimulation of extracellular matrix (ECM) synthesis, modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), promotion of angiogenesis, and regulation of various signaling pathways.[4] It has been shown to influence a wide range of human genes, effectively resetting cellular DNA to a healthier state, which underlies its diverse and potent regenerative capabilities.
Data Presentation: Quantitative Effects of GHK-Cu
The following tables summarize the quantitative effects of GHK-Cu on key cellular processes relevant to tissue engineering, based on in vitro and in vivo studies.
Table 1: Effect of GHK-Cu on Extracellular Matrix Production by Human Dermal Fibroblasts (HDFa)
| GHK-Cu Concentration | Time (hours) | Collagen Production (µg/mL) | α-Elastin Production (µg/mL) |
| Control (0 nM) | 48 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0.01 nM | 48 | 1.1 ± 0.1 | 1.2 ± 0.1 |
| 1 nM | 48 | 1.2 ± 0.1 | 1.3 ± 0.1 |
| 100 nM | 48 | 1.1 ± 0.1 | 1.3 ± 0.1 |
| Control (0 nM) | 96 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 0.01 nM | 96 | 2.5 ± 0.3 | 1.6 ± 0.2 |
| 1 nM | 96 | 2.8 ± 0.3** | 1.6 ± 0.1 |
| 100 nM | 96 | 2.3 ± 0.2 | 1.6 ± 0.1* |
*p<0.05, **p<0.017 compared to the control. Data are means ± SD, n=3.
Table 2: Effect of GHK-Cu on Gene Expression in Human Dermal Fibroblasts (HDFa) [4]
| GHK-Cu Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| 0.01 nM | MMP1 | Increased |
| 0.01 nM | MMP2 | Increased |
| 0.01, 1, 100 nM | TIMP1 | Increased |
| 1, 100 nM | TIMP2 | Decreased |
Table 3: Effect of GHK-Cu on Cell Proliferation and Angiogenesis [3]
| Cell Type | GHK-Cu Treatment | Observed Effect | Quantitative Data |
| Human Dermal Fibroblasts | GHK in combination with LED irradiation | Increased cell viability | 12.5-fold increase |
| Human Dermal Fibroblasts | GHK in combination with LED irradiation | Increased bFGF production | 230% increase |
| Human Umbilical Vein Endothelial Cells (HUVECs) | GHK-Cu in cryogel scaffold | Increased FGF-2 secretion | 3.4-fold increase |
| Human Umbilical Vein Endothelial Cells (HUVECs) | GHK-Cu in cryogel scaffold | Increased intracellular FGF-2 | 3.6-fold increase |
Table 4: In Vivo Effects of GHK-Cu Loaded Scaffolds on Wound Healing [1]
| Animal Model | Scaffold Type | GHK-Cu Treatment | Outcome | Quantitative Data |
| Rat | Polyaspartic and Polyacrylic Acid Superabsorbent Polymer | GHK-Cu encapsulated polymer | Accelerated wound closure | 84.61% healing at day 15 vs. 61.58% with polymer alone |
Signaling Pathways
GHK-Cu modulates several key signaling pathways involved in tissue regeneration. Understanding these pathways is crucial for designing effective tissue engineering strategies.
References
- 1. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Copper Histidine for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper, an essential trace element, plays a pivotal role in various physiological processes within the skin, including collagen synthesis, antioxidant defense, and inflammatory responses. Copper-histidine complexes, which chelate copper ions with the amino acid histidine or histidine-containing peptides, have emerged as promising active ingredients in dermatology and cosmetology for their regenerative and protective properties.
This document provides detailed application notes and protocols for the formulation and characterization of two primary forms of copper histidine for topical delivery:
-
Copper(II)-L-Histidine Complex: A simple chelate with applications in promoting skin health.
-
GHK-Cu (Copper-Glycyl-L-Histidyl-L-Lysine): A tripeptide-copper complex extensively studied for its anti-aging and wound-healing effects.[1][2][3]
These notes are intended to guide researchers in the development and evaluation of stable and effective topical formulations containing these copper-histidine complexes.
Formulation Strategies and Protocols
The successful topical delivery of hydrophilic compounds like copper-histidine complexes presents a challenge due to the lipophilic nature of the stratum corneum. Formulation strategies aim to enhance skin permeation and ensure the stability of the active ingredient.
Protocol for Preparation of a GHK-Cu Hydrogel (1% w/w)
This protocol describes the preparation of a basic hydrogel formulation suitable for topical application of GHK-Cu.
Materials:
-
GHK-Cu powder
-
Carbomer 940
-
Glycerin
-
Propylene (B89431) glycol
-
Purified water
-
Preservative (e.g., Phenoxyethanol)
Equipment:
-
Analytical balance
-
Homogenizer or high-shear mixer
-
pH meter
-
Viscometer
-
Beakers and magnetic stirrer
Procedure:
-
Disperse Carbomer: In a beaker, disperse 1 g of Carbomer 940 in 80 mL of purified water with constant stirring until a uniform, lump-free dispersion is obtained.
-
Prepare the Active Phase: In a separate beaker, dissolve 1 g of GHK-Cu powder in 10 mL of purified water. To this solution, add 5 g of glycerin and 2 g of propylene glycol and mix until uniform.
-
Incorporate the Active Phase: Slowly add the active phase to the carbomer dispersion under continuous stirring.
-
Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until the pH reaches 6.0-6.5, at which point a clear, viscous gel will form.
-
Add Preservative: Incorporate a suitable preservative according to the manufacturer's recommendations.
-
Final Volume Adjustment: Add purified water to bring the final volume to 100 g.
-
Homogenization: Homogenize the gel for 5-10 minutes to ensure uniformity.
-
Characterization: Measure the pH and viscosity of the final formulation.
Protocol for Preparation of Copper(II)-L-Histidine Solution for Topical Formulation
This protocol details the synthesis of a Copper(II)-L-Histidine stock solution that can be incorporated into various topical bases like creams or gels.
Materials:
-
Copper(II) Chloride (CuCl₂)
-
L-Histidine
-
Sodium Hydroxide (NaOH)
-
Purified water
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare L-Histidine Solution: Dissolve L-Histidine in purified water at a molar ratio of 2:1 to copper. For example, to prepare a solution for a final 1:2 copper to histidine complex, dissolve 3.1 g of L-Histidine in 50 mL of purified water.
-
Prepare Copper(II) Chloride Solution: In a separate beaker, dissolve 1.34 g of Copper(II) Chloride in 50 mL of purified water.
-
Complex Formation: Slowly add the Copper(II) Chloride solution to the L-Histidine solution with continuous stirring. A blue-colored solution will form, indicating the formation of the copper-histidine complex.[4][5]
-
pH Adjustment: Adjust the pH of the solution to 7.0 - 7.4 using a dilute solution of sodium hydroxide. This is crucial for the stability of the complex.[6]
-
Final Concentration: This stock solution can then be incorporated into a suitable topical vehicle at the desired final concentration.
Physicochemical Characterization
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of copper-histidine formulations.
Table 1: Physicochemical Properties of GHK-Cu
| Parameter | Value | Reference |
| Aqueous Solubility | ~325 mg/mL | [7] |
| logD (pH 4.5) | -2.38 | [7][8] |
| logD (pH 5.5) | -2.38 | [7] |
| logD (pH 7.4) | -2.49 | [7][8] |
| Stable pH Range | 4.5 - 7.4 | [1][8] |
Table 2: In Vitro Skin Permeation of GHK-Cu from an Aqueous Solution
| Skin Model | Cumulative Permeation (µg/cm²) over 24h | Reference |
| Synthetic Epidermis (Neoderm®-E) | 3.86% of applied dose | [7] |
Table 3: Example Physicochemical Properties of Topical Gel Formulations
| Formulation Base | Viscosity (cP) | pH | Reference |
| Carbomer-based Hydrogel | 870 - 34,900 | 4.66 - 5.91 | [9] |
| Ionic Liquid Microemulsion | - | 3.6 - 5.5 | [10] |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the skin permeation of copper-histidine from a topical formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Test formulation (e.g., GHK-Cu gel)
-
Water bath with circulator (maintained at 32°C)
-
Magnetic stirrer
-
Syringes and collection vials
-
Analytical instrument for quantification (e.g., HPLC, ICP-MS)
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a known quantity (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for copper or peptide concentration using a validated analytical method.
-
Mass Balance: At the end of the experiment, dismantle the cell, wash the skin surface to remove excess formulation, and extract the copper-histidine retained within the skin to perform a mass balance analysis.
Protocol for Stability Testing of Topical Formulations
This protocol provides a framework for assessing the stability of copper-histidine topical formulations based on ICH guidelines.
Storage Conditions (ICH Q1A(R2)):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Sample Preparation: Package the formulation in its intended final container.
-
Initial Analysis (Time 0): Perform a complete analysis of the formulation for the parameters listed below.
-
Storage: Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Testing Frequency:
-
Accelerated: Test at 0, 3, and 6 months.
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Parameters to be Tested:
-
Physical Appearance: Color, odor, phase separation.
-
pH
-
Viscosity
-
Assay of Active Ingredient: Quantification of copper-histidine using a stability-indicating method (e.g., HPLC).[8][11][12]
-
Degradation Products: Monitor for the appearance of degradation products.
-
Microbial Limits: Test for microbial contamination at selected time points.
-
Photostability Testing (ICH Q1B):
-
Expose the formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15][16][17]
-
A control sample should be protected from light to differentiate between light-induced and thermally-induced changes.
-
Analyze the samples for the same parameters as in the main stability study.
Signaling Pathways and Experimental Workflows
GHK-Cu Signaling Pathway in Skin Regeneration
GHK-Cu influences multiple signaling pathways in dermal fibroblasts and keratinocytes to promote skin regeneration and remodeling.[1][3][18] It stimulates the synthesis of extracellular matrix components, modulates the activity of matrix metalloproteinases (MMPs), and promotes the proliferation and survival of skin cells.[1][19]
Experimental Workflow for Formulation Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of a topical copper-histidine formulation.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration | Semantic Scholar [semanticscholar.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Critical Points in the Methodology of Preparing Copper (II) Histidinate Injections and their Quality Assessment Applying Color Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
- 18. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Lyophilization of GHK-Cu Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the lyophilization of the copper peptide GHK-Cu (glycyl-L-histidyl-L-lysine-Cu2+). The information is compiled to ensure the stability, efficacy, and long-term storage of the peptide.
Introduction
GHK-Cu is a naturally occurring copper peptide complex with a significant role in tissue regeneration, wound healing, and skin repair.[1] Lyophilization, or freeze-drying, is a critical process for preserving the biological activity and chemical integrity of peptides like GHK-Cu.[2] This technique removes water from the peptide solution at low temperatures and pressures, resulting in a stable, dry powder that is suitable for long-term storage and can be easily reconstituted for use.[3][4]
Physicochemical Properties and Stability of GHK-Cu
Understanding the stability of GHK-Cu is crucial for developing a successful lyophilization protocol. GHK-Cu is sensitive to several factors:
-
pH: The peptide is most stable in a pH range of 5.5-6.0. In strongly acidic (pH < 5) or alkaline (pH > 7) conditions, the peptide can degrade, or the copper ion can precipitate.[5]
-
Light: Exposure to UV light can degrade the peptide bonds, diminishing its biological activity.
-
Oxidation: The copper ion in the complex can be susceptible to oxidation when exposed to air.
Proper handling and storage, both before and after lyophilization, are essential to maintain the peptide's integrity.
Lyophilization Protocol for GHK-Cu Peptide
This protocol outlines a general procedure for the lyophilization of GHK-Cu. The parameters provided are based on typical peptide lyophilization cycles and should be optimized for specific equipment and batch sizes.
Formulation and Preparation
The initial formulation of the GHK-Cu solution is a critical step to ensure a stable and effective lyophilized product.
-
Peptide Purity: Start with high-purity GHK-Cu (≥98%).
-
Solvent: Dissolve the GHK-Cu peptide in sterile, pyrogen-free water, such as Water for Injection (WFI).
-
Excipients: The use of excipients is highly recommended to protect the peptide during the freeze-drying process and to provide an elegant cake structure.[6]
-
Bulking Agents: Mannitol is a common choice as it provides a crystalline structure to the lyophilized cake.[7][8] A typical concentration is 1-5% (w/v).
-
Buffers: A phosphate (B84403) or citrate (B86180) buffer can be used to maintain the pH in the optimal range of 5.5-6.0.[6]
-
-
Preparation:
-
Prepare the desired buffer solution and adjust the pH to 5.5-6.0.
-
Dissolve the bulking agent (e.g., mannitol) in the buffer.
-
Slowly dissolve the GHK-Cu peptide in the buffered excipient solution to the desired concentration.
-
Sterile filter the final solution through a 0.22 µm filter into sterile vials.
-
Partially insert lyophilization stoppers into the vials.
-
Lyophilization Cycle
The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying.
Table 1: GHK-Cu Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration | Notes |
| Freezing | Shelf Temperature | -40°C to -60°C | 2-4 hours | Rapid freezing is recommended to form small ice crystals.[1] |
| Cooling Rate | 0.5-1°C/minute | - | A controlled cooling rate ensures uniform freezing. | |
| Primary Drying | Shelf Temperature | -20°C to -10°C | 24-48 hours | The temperature should be kept below the collapse temperature of the formulation. |
| Chamber Pressure | 50-150 mTorr | - | A deep vacuum allows for the sublimation of ice to water vapor.[1] | |
| Secondary Drying | Shelf Temperature | 20°C to 30°C | 8-12 hours | The temperature is gradually increased to remove bound water molecules.[1] |
| Chamber Pressure | < 50 mTorr | - | A lower pressure helps in the desorption of residual water. |
Post-Lyophilization Handling and Storage
Proper handling after the lyophilization cycle is crucial to maintain the stability of the GHK-Cu peptide.
-
Stoppering: At the end of the cycle, the vials should be stoppered under vacuum or after backfilling the chamber with an inert gas like nitrogen to prevent moisture and oxygen ingress.[3]
-
Storage: The lyophilized GHK-Cu vials should be stored at -20°C or below in a dark and dry environment.[1][9] Under these conditions, the peptide can be stable for several years.[1]
Reconstitution of Lyophilized GHK-Cu
Before use, the lyophilized GHK-Cu powder must be reconstituted with a suitable sterile solvent.
Table 2: Reconstitution and Storage of GHK-Cu
| Parameter | Recommendation |
| Reconstitution Solvent | Sterile water or bacteriostatic water (containing a preservative like benzyl (B1604629) alcohol). |
| Reconstitution Procedure | Slowly inject the solvent down the side of the vial to avoid foaming. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. |
| Storage of Reconstituted Solution | Store at 2-8°C. |
| Stability of Reconstituted Solution | Use within a few days to a week, depending on the solvent and storage conditions. Avoid repeated freeze-thaw cycles. |
Visual Representations
Lyophilization Workflow
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 6. researchroi.substack.com [researchroi.substack.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jpt.com [jpt.com]
Application Notes & Protocols: Electroanalytical Methods for Copper-Histidine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between copper ions (Cu²⁺) and the amino acid L-histidine (His) is of significant biological importance. The resulting copper-histidine (Cu-His) complex plays a crucial role in copper transport in blood plasma and is implicated in various physiological and pathological processes, including neurodegenerative diseases like Alzheimer's.[1][2] Consequently, the development of sensitive and selective methods for the detection of Cu-His complexes or the determination of histidine in the presence of copper is vital for biomedical research and clinical diagnostics. Electroanalytical methods offer a powerful platform for this purpose due to their high sensitivity, rapid response, cost-effectiveness, and suitability for miniaturization.[3]
These methods are based on the electrochemical activity of the Cu-His complex, which can be oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential) that correlates to its concentration.[4][5] Techniques such as voltammetry and amperometry, particularly when combined with chemically modified electrodes, provide the low detection limits required for biological samples.
Principles of Key Electroanalytical Techniques
Several electroanalytical techniques are employed for the detection of the copper-histidine complex. The choice of method often depends on the required sensitivity, the sample matrix, and the specific analytical question.
-
Cyclic Voltammetry (CV): This is a fundamental technique used to probe the electrochemical behavior of the Cu-His complex.[5] By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the complex, providing qualitative information about the reaction mechanism. The process is often diffusion-controlled, meaning the current is proportional to the concentration of the complex in the bulk solution.[5]
-
Adsorptive Stripping Voltammetry (AdSV): This is a highly sensitive technique ideal for trace analysis. It involves two steps:
-
Accumulation/Preconcentration: The Cu-His complex is adsorbed onto the working electrode surface by holding the electrode at a specific potential for a set period.[6]
-
Stripping: The potential is then scanned, causing the adsorbed complex to be "stripped" from the surface through an oxidation or reduction reaction, which generates a sharp current peak. The height or area of this peak is directly proportional to the concentration of the adsorbed analyte.[6][7]
-
-
Amperometry: In this technique, a constant potential is applied to the working electrode, and the current is measured as a function of time.[8] The current change is proportional to the concentration of the electroactive species. Amperometric biosensors can be developed by immobilizing a recognition element, such as an enzyme or an aptamer, on the electrode surface.[8][9]
The formation of the copper-histidine complex is the foundational step for its electrochemical detection.
Caption: Diagram illustrating the formation of the electroactive Cu(II)-Histidine complex.
Data Presentation: Performance of Electroanalytical Methods
The performance of various electroanalytical methods for histidine or copper-histidine detection is summarized below. The use of modified electrodes, such as those incorporating metal-organic frameworks (MOFs) or nanomaterials, significantly enhances sensitivity and selectivity.
| Electrode/Method | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Tetrahedral Copper MOF | Histidine | Solid-State Electrochemistry | Not Specified | ~25 nM | |
| Mercury Film Electrode | Histidine | Adsorptive Stripping Voltammetry | 0.02–0.12 ppm | Not Specified | [6] |
| Copper Germanate Nanowires / GCE | L-Histidine | Cyclic Voltammetry | 0.005–2 mM | 1.3 µM | [10] |
| Histidine-Modified Gold Electrode | Cu²⁺ / Cu-His | Adsorptive Anodic Stripping Voltammetry | Wide Range (log c) | Not Specified | [7] |
| Molecularly Imprinted Polymer / MWNTs | L-Histidine | Amperometry / DPV | 2.0 µM – 1.0 mM | 5.8 nM | [10] |
Experimental Protocols
A general workflow provides a systematic approach to performing electroanalytical measurements.
Caption: A generalized workflow for electroanalytical detection experiments.
Protocol 1: Histidine Determination using Adsorptive Stripping Voltammetry (AdSV)
This protocol is based on the controlled adsorptive accumulation of the copper-histidine complex onto a working electrode, followed by voltammetric stripping.[6]
Materials:
-
Working Electrode (e.g., Mercury Film or Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat system
-
Voltammetric cell
-
Standard solutions of L-histidine and Copper(II) sulfate (B86663) (CuSO₄)
-
Supporting Electrolyte: 1.0 x 10⁻³ M NaOH solution
-
High-purity water
Procedure:
-
Electrode Preparation:
-
If using a Glassy Carbon Electrode (GCE), polish it with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with high-purity water and sonicate in water and ethanol (B145695) to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Sample Solution:
-
Prepare a stock solution of the supporting electrolyte (1.0 x 10⁻³ M NaOH).
-
Add a known concentration of CuSO₄ to the electrolyte. The copper concentration should be in excess relative to the expected histidine concentration.
-
Spike the solution with the sample containing an unknown amount of histidine or with standard histidine solutions for calibration.
-
-
Electrochemical Measurement (AdSV):
-
Assemble the three-electrode system in the voltammetric cell containing the sample solution.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the measurement.
-
Accumulation Step: Apply an accumulation potential of -0.20 V (vs. Ag/AgCl) for a defined period (e.g., 60-120 seconds) while stirring the solution. This allows the Cu-His complex to adsorb onto the electrode surface.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent for 10-15 seconds.
-
Stripping Step: Scan the potential from -0.20 V towards a more negative potential (e.g., -0.80 V) using a linear or square-wave scan. The reduction of the Cu(II) in the complex will produce a current peak.[6]
-
Record the resulting voltammogram. The peak current is proportional to the histidine concentration.
-
-
Calibration:
-
Repeat the measurement for a series of standard histidine concentrations to construct a calibration curve (Peak Current vs. Concentration).
-
Determine the concentration of the unknown sample from the calibration curve.
-
The principle of AdSV relies on the preconcentration and subsequent electrochemical stripping of the analyte.
Caption: The two-step principle of Adsorptive Stripping Voltammetry (AdSV).
Protocol 2: Fabrication of a Histidine-Modified Gold Electrode for Copper Detection
This protocol describes the self-assembly of a histidine monolayer on a gold electrode surface to create a sensor for detecting Cu²⁺ or the Cu-His complex.[7]
Materials:
-
Gold disk electrode
-
L-histidine solution (e.g., 10-100 mM in high-purity water)
-
Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED )
-
Ethanol and high-purity water
-
Electrochemical cell and potentiostat
-
Supporting electrolyte (e.g., Acetate Buffer pH 4.6 containing 0.1 M NaClO₄)[7]
Procedure:
-
Gold Electrode Cleaning:
-
Clean the gold electrode surface by immersing it in Piranha solution for 1-2 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment).
-
Rinse the electrode copiously with high-purity water, followed by ethanol, and dry under a nitrogen stream.
-
-
Histidine Monolayer Formation:
-
Immerse the clean, dry gold electrode into the L-histidine solution.
-
Allow the self-assembly to proceed for approximately 2 hours at room temperature to form a stable histidine monolayer (Au/His).
-
After incubation, remove the electrode and rinse it thoroughly with high-purity water to remove any non-covalently bound (physisorbed) histidine molecules.
-
-
Electrochemical Characterization (Optional):
-
The formation of the monolayer can be confirmed using cyclic voltammetry with a redox probe like p-benzoquinone/hydroquinone. A change in the redox peak currents or separation before and after modification indicates successful layer formation.[7]
-
-
Copper(II) Detection:
-
Place the Au/His modified electrode into an electrochemical cell containing the supporting electrolyte.
-
Add the sample containing Cu²⁺ ions.
-
Perform an electrochemical measurement, such as Adsorptive Anodic Stripping Voltammetry (AdTSV).[7]
-
Accumulation: Hold the electrode at a reducing potential (e.g., -300 mV) for a set time (e.g., 15 minutes) to accumulate and reduce copper onto the surface.[7]
-
Stripping: Scan the potential in the positive direction to oxidize the captured copper, generating an anodic stripping peak whose intensity is proportional to the copper concentration.[7]
-
References
- 1. Structural Studies of Copper(I) Complexes of Amyloid-β Peptide Fragments: Formation of Two-Coordinate Bis(histidine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirem.org [ijirem.org]
- 9. Amperometric biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of G-Cu Degradation Products by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copper peptide GHK-Cu (glycyl-L-histidyl-L-lysine-copper) is a widely studied compound with known roles in wound healing, tissue regeneration, and anti-aging processes.[1] Its therapeutic efficacy is dependent on its stability. GHK-Cu is susceptible to degradation under various conditions, such as extreme pH and oxidative stress, which can impact its biological activity.[2] Understanding the degradation pathways and identifying the resulting products are crucial for formulation development, stability studies, and ensuring the quality of GHK-Cu-containing products. This application note provides a detailed protocol for the analysis of GHK-Cu degradation products using liquid chromatography coupled with mass spectrometry (LC-MS).
Degradation Pathways of GHK-Cu
GHK-Cu can degrade via the hydrolysis of its peptide bonds, leading to the formation of smaller peptide fragments and individual amino acids. Studies have shown that GHK-Cu is susceptible to hydrolytic cleavage under acidic, basic, and oxidative stress.[2] One of the primary degradation products identified is the amino acid Histidine.[2] Based on the known fragmentation patterns of the GHK peptide, other likely degradation products include the dipeptides Glycyl-Histidine (GH), Histidyl-Lysine (HK), and Glycyl-Lysine (GK), as well as the individual amino acids Glycine (G) and Lysine (K).
The following diagram illustrates the potential degradation pathways of the GHK peptide.
Quantitative Analysis of GHK-Cu and Its Degradation Products
The following table summarizes the key mass spectrometry data for GHK-Cu and its potential degradation products. This information is essential for their identification and quantification in a sample.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ | Key Fragment Ions (m/z) |
| GHK-Cu | C₁₄H₂₂CuN₆O₄ | 403.1155 | 404.1228 | 341.19 (GHK peptide), 195.09 (b₂ ion of GHK) |
| GHK (peptide) | C₁₄H₂₄N₆O₄ | 340.1863 | 341.1936 | 195.09 (b₂), 284.15 (y₂), 147.07 (y₁) |
| Gly-His (GH) | C₈H₁₂N₄O₃ | 212.0909 | 213.0982 | 155.07 (His), 57.02 (Gly) |
| His-Lys (HK) | C₁₂H₂₂N₅O₃ | 284.1723 | 285.1796 | 155.07 (His), 146.10 (Lys) |
| Gly-Lys (GK) | C₈H₁₇N₃O₃ | 203.1270 | 204.1343 | 146.10 (Lys), 57.02 (Gly) |
| Histidine (H) | C₆H₉N₃O₂ | 155.0695 | 156.0768 | 110.06 (imidazole ring fragment) |
| Glycine (G) | C₂H₅NO₂ | 75.0320 | 76.0393 | - |
| Lysine (K) | C₆H₁₄N₂O₂ | 146.1055 | 147.1128 | 84.08 (side chain fragment) |
Note: Key fragment ions are predicted based on typical peptide fragmentation (b and y ions) and known fragmentation of amino acids.[3]
Experimental Protocols
Protocol 1: Sample Preparation for GHK-Cu Degradation Analysis
This protocol describes how to induce degradation of GHK-Cu for subsequent LC-MS analysis.
Materials:
-
GHK-Cu powder
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Formic acid
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of GHK-Cu in deionized water.
-
Acidic Degradation: Mix 1 mL of the GHK-Cu stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix 1 mL of the GHK-Cu stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the GHK-Cu stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Neutralization and Dilution: After incubation, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.
-
Sample Filtration: Dilute all samples with HPLC grade water to a final concentration of approximately 10 µg/mL. Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: LC-MS/MS Method for the Analysis of GHK-Cu and Degradation Products
This protocol outlines the liquid chromatography and mass spectrometry parameters for the separation and identification of GHK-Cu and its degradation products.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Scan Mode: Full scan MS and data-dependent MS/MS
-
Full Scan Range: m/z 50-500
-
MS/MS: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV)
Experimental Workflow and Signaling Pathways
The following diagrams visualize the experimental workflow for the analysis of GHK-Cu degradation products and the known signaling pathways of GHK-Cu.
Biological Activity of Degradation Products
While the biological activities of GHK-Cu are well-documented, less is known about its degradation products. However, based on their constituent components, some activities can be inferred:
-
Histidine: This amino acid is a precursor to histamine (B1213489) and urocanic acid in the skin, playing roles in immune response and UV protection.[4] It also possesses antioxidant properties through metal ion chelation.[5]
-
Glycyl-Histidine: This dipeptide has been shown to have antioxidant activity, primarily through scavenging free radicals and chelating metal ions.[6]
Further research is needed to fully elucidate the specific signaling pathways and biological effects of all GHK-Cu degradation products.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing Copper Histidine Solutions for In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper histidine, a complex of copper and the amino acid L-histidine, is a therapeutic agent primarily investigated for the treatment of Menkes disease, a rare genetic disorder of copper metabolism.[1][2] In Menkes disease, a mutation in the ATP7A gene impairs the absorption and distribution of copper, leading to a severe copper deficiency and profound neurological and systemic effects.[3] By providing a bioavailable form of copper that can bypass the defective intestinal absorption pathway, this compound aims to restore systemic copper levels.[3] This document provides detailed protocols for the preparation of this compound solutions for in vivo studies, addressing critical aspects such as formulation, stability, sterilization, and quality control.
Data Presentation
The following tables summarize key quantitative data for the preparation and administration of this compound solutions.
Table 1: Formulation Parameters for this compound Solution
| Parameter | Value | Reference |
| Copper Salt | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | [4] |
| Ligand | L-Histidine | [4] |
| Molar Ratio (Copper:Histidine) | 1:2 or 1:3 | [5][6] |
| Final Copper Concentration | 250 - 500 µg/mL | [4][7] |
| Vehicle | 0.9% Sodium Chloride Solution | [7][8] |
| pH | 7.38 - 7.40 | [4] |
Table 2: Stability and Storage of this compound Solution
| Parameter | Condition | Reference |
| Stability | Sensitive to oxidation, light, and temperature | [4][9] |
| Storage Temperature | 2 - 8°C | [9] |
| Storage Conditions | Protect from light | [4] |
| Shelf-life (Compounded) | At least 6 months at 2-8°C | [9] |
Table 3: Administration Parameters for In Vivo Studies
| Parameter | Route | Dosage | Animal Model | Reference |
| Administration | Subcutaneous (SC) | 250 µg twice daily (human neonates) | Human | [10] |
| Administration | Intravenous (IV) | 350-500 µg daily or every other day | Human | [10][11] |
| Administration | Intracerebroventricular (ICV) | 0.5 µg (Maximum Tolerated Dose) | Rat | [12] |
| Administration | Oral (p.o.) | Up to 2 mg/kg daily for 5 days/week | Rat | [13] |
| Administration | Intraperitoneal (i.p.) | 1.85 mg/kg twice weekly (with oxaliplatin) | Rat | [13] |
Experimental Protocols
Protocol 1: Preparation of 500 µg/mL this compound Injection
This protocol is adapted from a method used for preparing this compound for pediatric patients.[4]
Materials:
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
L-Histidine
-
0.9% Sodium Chloride Solution for Injection
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile beakers and volumetric flasks
-
Analytical balance
-
pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile, light-protected vials for final product
Procedure:
-
Preparation of Stock Solutions:
-
Formation of this compound Complex:
-
pH Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Carefully add 0.1 M sterile NaOH solution dropwise to the this compound solution while continuously monitoring the pH.
-
Adjust the pH to a final value between 7.38 and 7.40.[4]
-
-
Final Volume Adjustment and Sterilization:
-
Transfer the pH-adjusted solution to a sterile volumetric flask.
-
Add 0.9% sodium chloride solution to reach the final desired volume to achieve a concentration of 500 µg/mL.
-
Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile, light-protected vial.
-
-
Quality Control:
-
Visual Inspection: The final solution should be a clear, blue liquid, free of any visible particulate matter.
-
pH Measurement: Confirm the final pH is within the target range of 7.38-7.40.
-
Sterility Testing: Perform sterility tests to ensure the absence of microbial contamination.[5]
-
Spectrophotometric Analysis: The stability of the complex can be assessed by measuring its absorbance spectrum (VIS: 400-800 nm).[9]
-
-
Storage:
Protocol 2: In Vivo Administration in a Mouse Model of Menkes Disease
This protocol is a general guideline based on practices from published studies.[14]
Materials:
-
Sterile this compound solution (prepared as in Protocol 1)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal to determine the correct dosage.
-
-
Dosing:
-
Based on the desired dosage (refer to Table 3 or conduct a dose-finding study), calculate the volume of the this compound solution to be administered.
-
-
Subcutaneous (SC) Injection:
-
Gently restrain the mouse.
-
Lift the skin on the back or flank to create a tent.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site.
-
-
Monitoring:
-
Monitor the animals regularly for any adverse reactions, such as local irritation at the injection site, changes in behavior, or weight loss.
-
For efficacy studies, monitor relevant endpoints such as survival, growth, neurological function, and serum and brain copper levels.[14]
-
Mandatory Visualizations
Caption: Cellular copper transport pathway and the role of this compound.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical and biochemical consequences of copper-histidine therapy in Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Copper-histidine therapy in an infant with novel splice-site variant in the ATP7A gene of Menkes disease: the first experience in South East Asia and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming barriers in Menkes disease: A standardized high quality and stable injectable copper histidinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability control of a copper histidinate solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical Points in the Methodology of Preparing Copper (II) Histidinate Injections and their Quality Assessment Applying Color Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Safety of intracerebroventricular this compound in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of effects of this compound on copper transporter 1-mediated accumulation of platinum and oxaliplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous AAV9- ATP7A plus subcutaneous copper histidinate optimizes outcomes in a lethal Menkes disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GHK-Cu Peptide for Promoting Angiogenesis In Vitro
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide fragment known for its significant role in wound healing and tissue regeneration.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in these regenerative activities. GHK-Cu has demonstrated potent pro-angiogenic effects in various in vitro models, primarily by stimulating endothelial cell proliferation, migration, and differentiation.[4][5][6] Its mechanism of action involves the upregulation of key angiogenic growth factors and the modulation of the extracellular matrix.[1][7] These properties make GHK-Cu a compelling molecule for researchers in regenerative medicine, tissue engineering, and drug development focused on therapeutic angiogenesis.
These application notes provide an overview of the mechanisms of GHK-Cu in promoting angiogenesis and detailed protocols for key in vitro assays to evaluate its bioactivity.
Mechanism of Action
GHK-Cu promotes angiogenesis through a multi-faceted mechanism. A primary function is the delivery of copper ions (Cu2+), an essential cofactor for enzymes involved in extracellular matrix remodeling and a known angiogenic factor itself.[4][8] GHK-Cu stimulates the expression and secretion of crucial pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2).[1][5][9] Furthermore, copper delivered by GHK can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein, even under normoxic conditions.[7] HIF-1α is a key transcription factor that upregulates the expression of numerous angiogenic genes, including VEGF.[7][10]
Summary of In Vitro Effects of GHK-Cu
Quantitative data from studies on Human Umbilical Vein Endothelial Cells (HUVECs) highlight the pro-angiogenic efficacy of GHK-Cu.
| Parameter Measured | Cell Type | Treatment | Result (Fold Increase vs. Control) | Reference |
| Cell Proliferation/Viability | HUVEC | GHK-Cu | 1.36 - 1.56 | [4] |
| FGF-2 Secretion | HUVEC | GHK-Cu | 3.4 | [4] |
| VEGF Secretion | HUVEC | GHK-Cu | 3.3 | [4] |
| VEGF & bFGF Expression | Human Dermal Fibroblasts | 1 nM GHK-Cu | Significant Increase | [5][9] |
Experimental Protocols
A typical workflow for assessing the pro-angiogenic potential of GHK-Cu involves preparing the peptide, treating cultured endothelial cells, and performing a series of functional assays.
Protocol 1: Reconstitution and Storage of GHK-Cu
This protocol details the proper reconstitution of lyophilized GHK-Cu for in vitro experiments.[11]
Materials:
-
Lyophilized GHK-Cu peptide
-
Sterile water for injection or bacteriostatic water
-
Sterile syringes and needles
-
70% Isopropyl alcohol swabs
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized GHK-Cu to equilibrate to room temperature for 15-20 minutes.
-
Wipe the rubber stoppers of the GHK-Cu vial and the sterile water vial with an alcohol swab.
-
Using a sterile syringe, slowly inject the desired volume of sterile water into the GHK-Cu vial. Direct the stream against the side of the vial to avoid foaming. A common stock concentration is 1-10 mg/mL.
-
Gently swirl the vial until the powder is fully dissolved. Do not shake vigorously, as this can degrade the peptide. The resulting solution should be a clear, blue liquid.
-
Aliquot the reconstituted solution into single-use, sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized powder at -20°C. Store the reconstituted stock solution at 2-8°C for up to 30 days or at -20°C for longer-term storage. Protect from light.[11]
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
HUVECs (passage 2-6 recommended)
-
Complete endothelial cell growth medium (e.g., Medium 200PRF with LSGS)
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™
-
Chilled, sterile 24-well or 48-well culture plates
-
Reconstituted GHK-Cu (prepare working solutions in culture medium)
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Plate Coating: Thaw the BME on ice overnight at 4°C.[12] Using pre-chilled pipette tips, add a sufficient volume of BME (e.g., 250 µL for a 24-well plate) to each well, ensuring the entire surface is covered.[12][13]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[12][13]
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-starved or low-serum medium to a concentration of 2.5-3.5 x 10^5 cells/mL.
-
Cell Seeding: Prepare treatment conditions by diluting GHK-Cu stock solution into the cell suspension to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium without GHK-Cu).
-
Gently add the cell suspension (e.g., 300 µL containing ~75,000 cells for a 24-well plate) onto the solidified BME layer.[13]
-
Incubation: Incubate the plate at 37°C and 5% CO2. Tube formation typically begins within 2-4 hours and is well-developed by 6-12 hours.[13]
-
Visualization and Quantification:
-
Examine the formation of capillary-like networks using an inverted phase-contrast microscope.
-
(Optional) For fluorescent imaging, stain cells with Calcein AM for 30 minutes before imaging.[12][14]
-
Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
This assay measures collective cell migration, mimicking the process of cells moving to close a "wound."
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Sterile 6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell culture insert
-
Reconstituted GHK-Cu
Procedure:
-
Create Monolayer: Seed HUVECs in a multi-well plate and grow until they form a confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.[15] Alternatively, use a culture insert to create a more uniform cell-free gap.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of GHK-Cu or vehicle control to the wells.
-
Image Acquisition: Immediately after adding the treatment medium, capture an initial image of the scratch (T=0) using an inverted microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control group is nearly closed.
-
Quantification: Measure the width of the scratch or the cell-free area at each time point for all conditions. Calculate the percentage of wound closure relative to the initial area.[16]
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Protocol 4: Cell Proliferation (MTT/MTS) Assay
This colorimetric assay quantifies cell viability and proliferation.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Sterile 96-well plates
-
Reconstituted GHK-Cu
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of GHK-Cu or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTS: Read the absorbance directly at 490 nm using a microplate reader.
-
For MTT: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control after subtracting the background absorbance from blank wells.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. benchchem.com [benchchem.com]
- 3. GHK-CU [labchainpeptides.ca]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced angiogenic effects of RGD, GHK peptides and copper (II) compositions in synthetic cryogel ECM model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Copper activates HIF-1α/GPER/VEGF signalling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Copper Histidine Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of copper histidine solutions. The information is designed to help ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Precipitate Formation | Why is there a precipitate in my this compound solution? | 1. Incorrect pH: The pH of the solution is critical for complex stability. If the pH is too high (alkaline), copper can precipitate as copper(II) hydroxide (B78521). Solution: Ensure the final pH of your solution is adjusted to the optimal range, typically around physiological pH (7.0-7.4). Use a calibrated pH meter for accurate measurements. 2. Incompatibility with other components: Certain ions or excipients in your formulation can lead to precipitation. For example, cysteine-containing amino acid solutions have been reported to cause precipitation with cupric sulfate (B86663).[1] Solution: Review all components of your solution for known incompatibilities. If possible, prepare a simplified solution containing only copper and histidine to confirm their interaction before adding other components. 3. High Concentration: Highly concentrated solutions may be more prone to precipitation. Solution: Consider if the concentration can be diluted without compromising your experiment.[1] |
| Color Change (e.g., loss of blue color, turning brown/black) | Why has the color of my this compound solution changed? | 1. pH Shift: A significant shift in pH can alter the copper-histidine complex, leading to a color change. A shift to a more acidic pH can cause dissociation of the complex. Solution: Re-measure and, if necessary, adjust the pH of your solution. 2. Oxidation/Degradation: Oxidation of the histidine ligand or the copper ion can lead to discoloration. This can be accelerated by exposure to light, oxygen, or trace metal contaminants.[2] The formation of black precipitate could indicate the formation of copper oxide. Solution: Prepare solutions fresh whenever possible. Store solutions protected from light in tightly sealed containers. Consider purging the solution and headspace with an inert gas like nitrogen or argon to minimize oxidation.[3] 3. Contamination: Contamination from glassware or other reagents can introduce substances that react with the this compound complex. Solution: Ensure all glassware is scrupulously clean. Use high-purity reagents and water for all preparations. |
| Reduced Efficacy or Inconsistent Results | Why are my experimental results with this compound inconsistent? | 1. Solution Instability: Degradation of the this compound complex over time will lead to a decrease in the active species and inconsistent results. Solution: Always use freshly prepared solutions or solutions that have been stored under validated stable conditions (e.g., refrigerated and protected from light).[2] It is recommended to establish a shelf-life for your specific formulation based on stability studies. 2. Incorrect Stoichiometry: The molar ratio of copper to histidine affects the type and stability of the complex formed. The most common therapeutic complex is the 1:2 copper to histidine ratio (Cu(His)₂).[4][5] Solution: Carefully calculate and accurately weigh the amounts of copper salt and L-histidine to achieve the desired molar ratio. 3. Improper Storage: Exposure to elevated temperatures and light can accelerate degradation.[2] Solution: Store stock and working solutions at recommended temperatures, typically 2-8°C, and in light-protecting containers.[2] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a stable this compound solution?
The optimal pH for the formation and stability of the therapeutically relevant Cu(His)₂ complex is around physiological pH (7.0-7.4).[3] At this pH, the bis-histidinate complex is the predominant species. Deviations outside this range can lead to the formation of different, potentially less stable, copper-histidine species or precipitation of copper hydroxide at alkaline pH.
2. How should I store my this compound solutions?
For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light.[2][3] Studies have shown that solutions stored under these conditions can be stable for at least 6 months.[2] It is also advisable to store them in tightly sealed containers to minimize exposure to oxygen.
3. What is the recommended molar ratio of copper to histidine?
For many applications, particularly in the context of Menkes disease treatment, a 1:2 molar ratio of copper to L-histidine is used to form the Cu(His)₂ complex.[4][5] However, using an excess of L-histidine may further enhance stability.
4. Can I use any copper salt to prepare the solution?
Copper(II) chloride (CuCl₂) is commonly used for the preparation of this compound solutions.[3] However, other copper salts like copper sulfate may also be used. It is important to consider the potential for incompatibility of the counter-ions with other components in your formulation.
5. What are the main degradation pathways for this compound?
The primary degradation pathway is the oxidation of the histidine ligand, which can be catalyzed by the copper ion itself, especially in the presence of oxygen and light. This can lead to the formation of 2-oxo-histidine and other degradation products. Hydrolysis can also occur under extreme pH conditions.
Data Presentation
Table 1: Stability Constants (log β) of Copper(II)-Histidine Complexes
The stability of copper-histidine complexes is highly dependent on pH, as different protonated species are formed. The stability constant (β) represents the equilibrium constant for the formation of the complex. Higher log β values indicate greater stability.
| Complex Species | log β | pH Range of Predominance | Reference |
| [Cu(H₂L)]³⁺ | 13.3 | < 3 | |
| [Cu(HL)]²⁺ | 14.3 | 3 - 5 | |
| [CuL]⁺ | 10.2 | 4 - 6 | |
| [Cu(HL)₂]²⁺ | 21.8 | 4 - 6 | |
| [CuL(HL)]⁺ | 18.1 | 5 - 8 | |
| [CuL₂] | 18.3 | > 6 | |
| [CuL(OH)] | 7.9 | > 8 |
Note: L represents the histidinate anion. The data presented are representative values and can vary depending on experimental conditions such as temperature and ionic strength.
Table 2: Shelf-Life of Copper Histidinate Injectable Solution
| Storage Condition | Molar Ratio (Cu:His) | Observed Stability | Reference |
| 2-8°C, protected from light | 1:2 | At least 6 months | [2] |
| 4°C, in light protective bags | 1:2 | Up to 56 days | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1:2 Copper-Histidine Stock Solution (e.g., 10 mM Cu)
This protocol describes the preparation of a stock solution of the Cu(His)₂ complex.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
L-histidine
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment (optional)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Calculate the required masses:
-
For a 10 mM Cu solution, weigh the appropriate amount of CuCl₂·2H₂O.
-
For a 1:2 molar ratio, calculate and weigh the corresponding amount of L-histidine (molar mass of L-histidine is approximately 155.16 g/mol ). It is often beneficial to use a slight excess of histidine.
-
-
Dissolve the reagents:
-
Separately dissolve the weighed CuCl₂·2H₂O and L-histidine in a portion of high-purity water in separate beakers. Gentle stirring may be required.
-
-
Combine the solutions:
-
Slowly add the copper chloride solution to the L-histidine solution while stirring. A characteristic blue color should develop as the complex forms.[3]
-
-
Adjust the pH:
-
Carefully monitor the pH of the combined solution using a calibrated pH meter.
-
Slowly add NaOH solution dropwise to adjust the pH to the desired range (e.g., 7.2 - 7.4). Be cautious as the initial pH will be acidic (around 3.7).[3]
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, quantitatively transfer the solution to a volumetric flask.
-
Rinse the beaker with high-purity water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with high-purity water and mix thoroughly.
-
-
Storage:
-
Filter the solution through a 0.22 µm filter for sterilization if required.
-
Store the final solution in a sterile, light-protected container at 2-8°C.
-
Protocol 2: Stability Assessment using UV-Vis Spectrophotometry
This protocol outlines a method to monitor the stability of a this compound solution over time by observing changes in its absorbance spectrum.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for dilution (if necessary)
Procedure:
-
Initial Spectrum:
-
Immediately after preparation (t=0), take an aliquot of the this compound solution.
-
Record the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 400-800 nm). The Cu(His)₂ complex has a characteristic absorption maximum (λmax) around 620-645 nm.
-
-
Incubation:
-
Store the bulk of the this compound solution under the desired stability testing conditions (e.g., 4°C, 25°C, 40°C, with and without light exposure).
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), withdraw an aliquot of the stored solution.
-
Allow the aliquot to equilibrate to room temperature.
-
Record the UV-Vis absorbance spectrum in the same manner as the initial measurement.
-
-
Data Analysis:
-
Compare the spectra obtained at different time points to the initial (t=0) spectrum.
-
Monitor for:
-
A decrease in the absorbance at λmax, which indicates a reduction in the concentration of the complex.
-
A shift in the λmax, which suggests a change in the coordination environment of the copper ion.
-
The appearance of new peaks or an increase in absorbance at other wavelengths, which may indicate the formation of degradation products.
-
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Oxidative degradation pathway of the copper-histidine complex.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
- 1. Possible Incompatibility between Amino Acids and Copper in Solutions for Pediatric Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Points in the Methodology of Preparing Copper (II) Histidinate Injections and their Quality Assessment Applying Color Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Manufacturing and stability of copper-histidine solution for treatment of Menkes' Kinky Hair Syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Stability control of a copper histidinate solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
GHK-Cu Peptide Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GHK-Cu peptide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the GHK tripeptide?
A1: The two main methods for synthesizing the GHK tripeptide are Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis.[1] SPPS is a widely used method where the peptide is assembled on a solid resin support.[1][2]
Q2: What are the key steps in Solid-Phase Peptide Synthesis (SPPS) for GHK?
A2: The key steps in SPPS for GHK involve:
-
Resin Swelling: The resin (e.g., Rink Amide resin) is swollen in a suitable solvent like DMF.[1][2]
-
Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain, typically using a solution of piperidine (B6355638) in DMF.[1][2]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected end of the peptide chain using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[1][2] This cycle is repeated for each amino acid in the sequence (Lysine, Histidine, Glycine).[1]
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA).[1][2]
-
Precipitation and Recovery: The cleaved peptide is then precipitated and washed with a cold solvent like diethyl ether to remove soluble impurities.[1][2]
Q3: How is the GHK tripeptide complexed with copper to form GHK-Cu?
A3: After the GHK tripeptide is synthesized and purified, it is complexed with copper(II) ions. This is typically achieved by dissolving the GHK tripeptide in water and adding a copper salt, such as copper(II) acetate (B1210297) or copper(II) hydroxide, under controlled temperature and stirring.[1][3] The reaction is allowed to proceed for several hours, after which the GHK-Cu complex can be isolated by filtration, concentration, and lyophilization (freeze-drying).[1][3]
Q4: What is the most common method for purifying crude GHK-Cu?
A4: The most common and robust method for purifying crude GHK-Cu to a high degree of purity (>98%) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] Recrystallization can also be an effective method for purifying GHK-Cu 1:1 complexes.[1][4]
Q5: What are some common side effects or issues to be aware of when working with GHK-Cu in experimental settings?
A5: While GHK-Cu is generally well-tolerated, some issues can arise in experimental settings. The presence of chelating agents like EDTA in buffers or cell culture media can sequester the copper ion from the GHK peptide, rendering it inactive.[4][5][6] This can lead to a lack of expected biological activity.[5] Additionally, the stability of GHK-Cu can be affected by pH, with a neutral to slightly acidic range being optimal.[4][7] High temperatures and UV light can also lead to degradation.[7]
Troubleshooting Guides
Issue 1: Low Yield of GHK Peptide After SPPS
Symptoms:
-
Significantly lower than expected final peptide weight after cleavage and precipitation.
-
Low signal intensity of the target peptide in analytical HPLC or mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. - Increase the deprotection time or perform a double deprotection step. - Verify the completion of deprotection using a colorimetric test (e.g., Kaiser test). |
| Inefficient Amino Acid Coupling | - Use fresh, high-quality coupling reagents (e.g., HBTU, HCTU) and base (e.g., DIPEA).[8] - Double couple problematic amino acids, especially histidine. - Ensure the correct stoichiometry of amino acid, coupling reagent, and base. |
| Peptide Aggregation on Resin | - Use a lower substitution resin (0.4-0.5 mmol/g) for sequences containing histidine.[8] - Add a chaotropic salt (e.g., LiCl) to the coupling reaction. - Perform couplings at a slightly elevated temperature. |
| Premature Cleavage from Resin | - Ensure the resin type is appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amide).[8] - Avoid highly acidic conditions during synthesis steps other than the final cleavage. |
| Loss During Precipitation/Washing | - Ensure the precipitation solvent (e.g., cold diethyl ether) is sufficiently cold. - Minimize the number of washes to what is necessary to remove scavengers. - Use centrifugation to pellet the peptide effectively before decanting the solvent.[1] |
Issue 2: Impurities in the Purified GHK-Cu Product
Symptoms:
-
Multiple peaks observed in the analytical HPLC chromatogram of the final product.
-
Mass spectrometry data shows masses corresponding to deletion sequences or incompletely deprotected peptides.
-
The final product does not have the characteristic blue color.[9]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities during HPLC | - Optimize the HPLC gradient. A shallower gradient can improve the resolution between the GHK-Cu peak and closely eluting impurities.[8] - Experiment with different mobile phase modifiers (e.g., formic acid instead of TFA).[1] - Try a different stationary phase (e.g., a different C18 column or a specialized column).[1][10] |
| Incomplete Removal of Protecting Groups | - Increase the cleavage time or the concentration of scavengers (e.g., TIS, water) in the cleavage cocktail.[1] - Ensure the cleavage cocktail is freshly prepared. |
| Presence of Deletion Sequences | - Optimize the coupling efficiency during SPPS (see Issue 1). - Purify the crude peptide more rigorously using preparative HPLC before copper complexation. |
| Incorrect Copper Complexation | - Ensure the stoichiometry between GHK and the copper salt is correct (typically a 1:1 molar ratio).[11][12] - Control the pH and temperature during the complexation reaction.[8] - Verify the formation of the GHK-Cu complex using UV-Vis spectroscopy; GHK-Cu has a characteristic absorption peak around 246 nm.[11][13] |
| Contamination with Chelating Agents | - Avoid using buffers or reagents containing EDTA or citrate (B86180) during purification and handling, as they can strip the copper from the peptide.[5] - If contamination is suspected, repurification by HPLC may be necessary. |
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and characterization of GHK-Cu.
Table 1: Typical Yields and Purity in GHK-Cu Synthesis
| Parameter | Value | Notes |
| Crude Peptide Yield (SPPS) | 70-90% | Dependent on synthesis scale and efficiency. |
| Purified GHK-Cu Yield | 50-88% | Based on the starting GHK tripeptide.[3] |
| Final Purity (by HPLC) | ≥98% | Research-grade purity.[1] |
| Copper Content (1:1 complex) | ~14% | Theoretical value for the 1:1 complex.[4] |
Table 2: Key Analytical Parameters for GHK-Cu Characterization
| Parameter | Value | Method |
| Molecular Weight (GHK-Cu) | ~403.9 g/mol | Mass Spectrometry |
| UV Absorption Maximum (GHK-Cu) | ~246 nm | UV-Vis Spectroscopy[11][13] |
| HPLC Retention Time | ~5 min | Using a C18 reverse-phase column.[11][13] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GHK
This protocol is a general guideline for the synthesis of GHK on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH[1]
-
Coupling reagent: HBTU[1]
-
Base: DIPEA[1]
-
Deprotection solution: 20% piperidine in DMF[1]
-
Solvents: DMF, DCM[1]
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water[1]
-
Precipitation solvent: Cold diethyl ether[1]
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[1][2]
-
First Amino Acid Coupling (Lysine):
-
Second Amino Acid Coupling (Histidine):
-
Repeat the deprotection step as in 2a.
-
Couple Fmoc-His(Trt)-OH using the same procedure as in 2c and 2d.[1]
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat the deprotection step.
-
Couple Fmoc-Gly-OH using the same procedure.[1]
-
-
Final Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Precipitation and Recovery:
Protocol 2: Purification of GHK-Cu by RP-HPLC
Materials:
-
Crude GHK-Cu
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative RP-HPLC system with a UV detector[1]
-
C18 reverse-phase column[1]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude GHK-Cu in Mobile Phase A.[1] Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the UV detector to monitor at 210 nm or 246 nm.[1]
-
-
Purification:
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified GHK-Cu as a blue powder.[1]
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for GHK tripeptide.
Caption: GHK-Cu complexation and purification workflow.
Caption: Troubleshooting decision tree for low GHK peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 3. CN111808165B - Synthetic method of GHK copper peptide - Google Patents [patents.google.com]
- 4. activepeptide.com [activepeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. happi.com [happi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptideforge.com [peptideforge.com]
- 9. uspeptideco.com [uspeptideco.com]
- 10. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
- 11. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"optimizing pH for copper histidine complex formation"
Welcome to the Technical Support Center for Copper-Histidine Complex Formation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the pH for copper-histidine complex formation.
Troubleshooting Guide
This section addresses common issues encountered during the formation of copper-histidine complexes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate formation upon adding copper solution. | The pH of the solution is too high (typically above 9-10), leading to the formation of copper hydroxide (B78521).[1][2] | Ensure the starting pH of the histidine solution is neutral or slightly acidic before adding the copper salt. Adjust the pH gradually to the desired level after the initial complex has formed. Use a buffer system to maintain a stable pH throughout the experiment. |
| Low yield or incomplete complex formation. | The pH is outside the optimal range for the desired complex species. The molar ratio of copper to histidine is not optimal. | Systematically vary the pH of the reaction mixture to determine the optimal point for your specific complex. A pH range of 6.0 to 8.0 is often a good starting point for the formation of stable 1:2 copper-histidine complexes.[3] Ensure the appropriate molar ratio of histidine to copper is used. A 2:1 ratio of histidine to copper(II) is commonly used to form the stable [Cu(His)₂] complex.[4] |
| Inconsistent or non-reproducible spectrophotometry readings. | The pH of the solutions is not being accurately controlled or is drifting over time. The complex may be degrading or converting to other species. The concentration of reactants is not accurate. | Use a calibrated pH meter and high-quality buffers. Allow the solution to equilibrate at the target pH before taking measurements. Prepare fresh solutions for each experiment to avoid degradation. Accurately prepare stock solutions and perform serial dilutions as needed. |
| Unexpected color of the final solution. | The pH is significantly different from the expected range, leading to the formation of different copper-histidine species with distinct colors. Contamination with other metal ions. | Verify the pH of the solution. The color of the copper-histidine complex solution can change with pH; for instance, a 1:1 complex of L-histidine and copper can result in a light blue solution at pH 10, while a similar complex with L-carnosine (β-alanyl-L-histidine) is dark blue.[5] Use high-purity reagents and deionized water to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the [Cu(His)₂] complex?
The optimal pH for the formation of the stable 1:2 copper(II)-histidine complex, often denoted as [Cu(His)₂], is generally in the physiological pH range. Specifically, studies have shown that this complex is the predominant species in solutions at a pH of approximately 7.3 to 7.4.[4][6][7] At this pH, histidine can act as a tridentate ligand, leading to a stable complex.[4]
Q2: How does pH affect the coordination of histidine to copper(II)?
The pH of the solution plays a critical role in determining how histidine coordinates with copper(II) ions.[4][6] L-histidine has three potential binding sites: the amino group, the carboxyl group, and the imidazole (B134444) side chain.[4][6]
-
Acidic pH (e.g., ~3.7): At lower pH values, the copper(II) ion is typically coordinated by the nitrogen and oxygen atoms of two histidine molecules in a square-planar arrangement.[4][6]
-
Physiological pH (e.g., ~7.2-7.4): As the pH increases to the physiological range, a structural rearrangement occurs. This leads to the formation of a five-coordinate, distorted square pyramidal complex where histidine acts as both a bidentate and a tridentate ligand.[4][6][8] At this stage, the imidazole nitrogen plays a crucial role in the chelation, enhancing the stability of the complex.[4]
-
High pH (e.g., >10): At very high pH values, histidine can act as a tridentate ligand, forming an additional coordination bond through the carboxyl group. However, at pH values above 10, the complex may decompose, leading to the precipitation of copper oxide/hydroxide.[2]
Q3: What are the different copper-histidine species that can form at various pH levels?
Several different copper(II)-histidine complexes can exist in equilibrium in an aqueous solution, and their relative concentrations are highly dependent on the pH.[9] The composition and structure of these complexes have been studied over a pH range of 2-10.[2][9] While various species can be present, compounds where the copper ion is bonded to two nitrogen atoms from each histidine ligand tend to dominate.[9] At physiological pH, the major species is the [Cu(L-His)₂] complex.[4][8]
Q4: Can other ligands interfere with copper-histidine complex formation?
Yes, other ligands present in the solution can compete with histidine for coordination to the copper(II) ion. The stability of the copper-histidine complex is high compared to many other amino acid complexes due to the chelation involving the imidazole group.[4][10] However, strong chelating agents or high concentrations of other potential ligands can interfere with the formation of the desired copper-histidine complex.
Q5: What is the significance of the "histidine brace"?
The "histidine brace" is a structural motif found in some metalloproteins where a copper ion is chelated by the amino group and the π-N atom of an N-terminal histidine, along with the τ-N atom of another histidine residue.[10] This arrangement results in a highly stable complex.[10] The thermodynamic stability of the copper-histidine brace is a key factor in its biological function.[10]
Quantitative Data Summary
Stability Constants of Copper(II)-Histidine Complexes
The stability of copper-histidine complexes is quantified by their stability constants (log β). These values are influenced by factors such as pH, temperature, and ionic strength. The following table summarizes some reported stability constants for various copper(II)-histidine and related complexes.
| Complex | log β | Temperature (°C) | Ionic Strength (M) | Reference |
| Cu(II)-Histidine (1:1) | 10.11 | 25 | 0.1 | [1] |
| Cu(II)-Histidine (1:2) | 18.01 | 25 | 0.1 | [1] |
| Cu(II)-Histidylhistidine | Not specified | 37 | 0.15 | |
| Cu(II)-Phen-Histidine (HL1) | High stability (pH 3.0-9.0) | Not specified | Not specified | [11] |
| Cu(II)-Phen-Histidine (H₂L2) | High stability (pH 4.5-10.0) | Not specified | Not specified | [11] |
Note: The exact values of stability constants can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Potentiometric Titration for Determining Optimal pH
This protocol outlines the steps for performing a potentiometric titration to determine the formation constants and optimal pH for copper-histidine complexation.[5][12][13]
Materials:
-
Standardized copper(II) nitrate (B79036) solution (e.g., 0.01 M)
-
L-histidine solution (e.g., 0.02 M)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium nitrate (KNO₃) or sodium chloride (NaCl) for maintaining ionic strength (e.g., 0.15 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: In a thermostated titration vessel, prepare a solution containing a known concentration of L-histidine and copper(II) nitrate in a specific molar ratio (e.g., 2:1). Add the appropriate amount of KNO₃ or NaCl to maintain a constant ionic strength.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2.5-3.0) using a standard acid solution (e.g., HNO₃).
-
Titration: Begin the titration by adding small, precise increments of the standardized base (KOH or NaOH) solution.
-
Data Recording: After each addition of the base, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH as a function of the volume of base added. The inflection points in the titration curve correspond to the equivalence points, which can be used to calculate the stability constants of the formed complexes. Computer programs are often used to analyze the titration data and determine the speciation of the complexes at different pH values.[12]
Protocol 2: Spectrophotometric Analysis of Copper-Histidine Complex Formation
This protocol describes how to use UV-Vis spectrophotometry to monitor the formation of the copper-histidine complex as a function of pH.[5][12]
Materials:
-
Copper(II) sulfate (B86663) or copper(II) nitrate stock solution
-
L-histidine stock solution
-
A series of buffer solutions covering a range of pH values (e.g., pH 4.0 to 10.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions, each containing the same concentration of copper(II) and L-histidine (e.g., a 1:2 molar ratio) but in different pH buffers.
-
Spectra Acquisition: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 500-800 nm for the d-d transitions of Cu(II) complexes). Use the corresponding buffer solution as a blank.
-
Data Analysis: The absorption maximum (λmax) and the molar absorptivity of the copper-histidine complex will change as a function of pH, reflecting changes in the coordination environment of the copper ion.[4] A plot of absorbance at a specific wavelength versus pH can be used to determine the optimal pH range for the formation of a particular complex species. The absorption maximum for the (1:2) copper-histidine complex at physiological pH has been observed at approximately 645 nm.[4]
Visualizations
Caption: Workflow for optimizing pH using spectrophotometry.
Caption: Effect of pH on copper-histidine complex structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The histidine brace: nature's copper alternative to haem? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(II) Complexes of Phenanthroline and Histidine Containing Ligands: Synthesis, Characterization and Evaluation of their DNA Cleavage and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Speciation and structure of copper(II) complexes with histidine-containing peptides in aqueous medium: a combined potentiometric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GHK-Cu Solution Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of GHK-Cu aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of GHK-Cu aggregation or precipitation in solution?
A1: GHK-Cu aggregation is primarily influenced by several factors:
-
pH: The pH of the solution is critical. GHK-Cu is most stable in a neutral to slightly acidic pH range.[1] Deviations outside the optimal range can lead to dissociation of the copper ion and peptide degradation, causing precipitation.[1]
-
Concentration: High concentrations of GHK-Cu can exceed its solubility limit in a given solvent, leading to aggregation. Recommended concentrations for dissolving GHK-Cu typically range from 0.5% to 2%.[2]
-
Temperature: While gentle warming can aid dissolution, high temperatures (above 40°C) can accelerate degradation and should be avoided during preparation.[2][3] Lyophilized powder is stable for weeks at room temperature, but long-term storage requires colder temperatures.[1]
-
Solvent: GHK-Cu is highly hydrophilic and readily soluble in aqueous solutions like sterile water and phosphate-buffered saline (PBS).[2] The choice of solvent and its purity are important for stability.
-
Incompatible Ingredients: Certain ingredients can interact with GHK-Cu, causing aggregation, color changes, or inactivation. These include chelating agents like EDTA, strong oxidizing agents, and high concentrations of Vitamin C or Retinol.[2][4]
Q2: My GHK-Cu solution has turned cloudy. What should I do?
A2: A cloudy GHK-Cu solution often indicates precipitation or aggregation. Here are the steps to troubleshoot this issue:
-
Verify pH: Check if the solution's pH is within the optimal range of 5.0 to 7.0.[1] If not, adjust it carefully using dilute acidic or basic solutions.
-
Check for Contamination: Ensure that all glassware and solvents used were sterile to rule out microbial contamination.
-
Review Formulation Components: If other ingredients are present, check for incompatibilities. Chelating agents like EDTA can cause a green color change, while carnosine may lead to a purple hue due to competition for the copper ion.[2][3]
-
Consider Concentration: If the concentration is high, try diluting a small aliquot of the solution to see if the precipitate redissolves.
-
Re-dissolution (with caution): Gentle warming (not exceeding 40°C) can sometimes help redissolve precipitates, but this should be done cautiously as heat can also degrade the peptide.[2]
Q3: What is the correct way to prepare and store GHK-Cu solutions to prevent aggregation?
A3: Proper preparation and storage are crucial for maintaining a stable GHK-Cu solution.
-
Reconstitution:
-
Allow the lyophilized GHK-Cu powder to reach room temperature before opening the vial to prevent condensation.[5][6]
-
Use a sterile solvent such as bacteriostatic water or sterile water.[5]
-
Slowly add the solvent to the vial, allowing it to run down the side of the vial rather than directly onto the powder to minimize foaming.[6][7]
-
Gently swirl the vial to dissolve the powder; do not shake vigorously, as this can denature the peptide.[5][7]
-
-
Storage:
-
Store lyophilized GHK-Cu powder at -20°C or lower for long-term stability.[1][8]
-
Refrigerate reconstituted solutions at 2-8°C and protect them from light.[1][5]
-
Avoid repeated freeze-thaw cycles with reconstituted solutions as this can degrade the peptide.[7] For longer-term storage of a reconstituted solution, it is advisable to aliquot it into single-use vials and freeze them.[7]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy Solution or Visible Precipitate | pH outside the optimal range (5.0 - 7.0) | Measure and adjust the pH using a dilute acid (e.g., citric acid) or base (e.g., sodium bicarbonate).[2] |
| Concentration exceeds solubility limit | Dilute the solution with additional sterile solvent. For future preparations, start with a lower concentration (e.g., 1-10 mg/mL).[5] | |
| Incompatible ingredients in the formulation | Review the formulation for chelating agents (EDTA), strong oxidizing agents, or high concentrations of Vitamin C or Retinol.[2][4] Test compatibility by mixing GHK-Cu with each ingredient individually.[2] | |
| Improper reconstitution technique | Ensure gentle swirling instead of vigorous shaking during dissolution.[5] | |
| Color Change (e.g., to green or purple) | Interaction with other formulation components | A green color may indicate interaction with chelating agents like EDTA, while a purple hue can be caused by substances like carnosine competing for the copper ion.[2][3] Isolate the causative agent by individual component testing. |
| Difficulty Dissolving Lyophilized Powder | Low solvent temperature | Gently warm the solvent to no more than 40°C to aid dissolution.[2] |
| Insufficient mixing | Use a magnetic stirrer for thorough and gentle mixing.[2] |
Quantitative Data Summary
Table 1: GHK-Cu Solubility and Stability Parameters
| Parameter | Value | Reference |
| Optimal pH for Stability | 5.0 - 7.0 | [1] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [2][8] |
| Recommended Concentration | 0.5% - 2% (w/v) | [2] |
| Log D (pH 4.5) | -2.38 | [2] |
| Log D (pH 7.4) | -2.49 | [2] |
Table 2: Storage Recommendations for GHK-Cu
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C or below | Months to years | Recommended for long-term storage. | [1][7] |
| 2-8°C (Refrigerated) | Several weeks | Suitable for short-term storage. | [1] | |
| Reconstituted Solution | 2-8°C (Refrigerated) | Up to 30 days | Must be protected from light. Do not freeze. | [1][5][9] |
Experimental Protocols
Protocol 1: Preparation of a 1% (10 mg/mL) GHK-Cu Stock Solution
Materials:
-
GHK-Cu lyophilized powder
-
Sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Precision scale
-
Sterile syringes and needles
-
pH meter or pH strips
-
0.1 M Citric Acid and 0.1 M Sodium Bicarbonate solutions (for pH adjustment, if necessary)
Methodology:
-
Allow the vial of lyophilized GHK-Cu to equilibrate to room temperature.
-
Accurately weigh the desired amount of GHK-Cu powder.
-
Using a sterile syringe, slowly add the calculated volume of sterile water or PBS to the vial, directing the stream against the glass wall. For a 1% solution, add 1 mL of solvent for every 10 mg of powder.
-
Gently swirl the vial until the powder is completely dissolved. The solution should be a clear, blue liquid.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the 5.5-6.5 range using the citric acid or sodium bicarbonate solutions.
-
Store the reconstituted solution at 2-8°C, protected from light.
Protocol 2: Quantification of GHK-Cu by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the concentration and purity of a GHK-Cu solution.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
GHK-Cu standard of known concentration
-
Sample solution of GHK-Cu
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of GHK-Cu at known concentrations.
-
Sample Preparation: Filter the GHK-Cu sample solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the standard and sample solutions.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Detect the GHK-Cu peak at a wavelength of 220 nm.
-
-
Data Analysis:
-
Integrate the peak area of the GHK-Cu in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of GHK-Cu in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Troubleshooting decision tree for cloudy or aggregated GHK-Cu solutions.
Caption: Experimental workflow for the preparation of a stable GHK-Cu solution.
Caption: Simplified signaling pathways modulated by GHK-Cu.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. activepeptide.com [activepeptide.com]
- 4. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. peptidedosages.com [peptidedosages.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. peptideinitiative.com [peptideinitiative.com]
"preventing oxidation of copper (II) in histidine complexes"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Copper(II) (Cu(II)) in histidine complexes. Below, you will find frequently asked questions, a troubleshooting guide, experimental protocols, and key data to ensure the stability and integrity of your complexes during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation in Cu(II)-histidine complexes?
A1: The "oxidation" process is typically a redox cycle. In the presence of biological reducing agents (like cysteine or ascorbate) and molecular oxygen, the Cu(II)-histidine complex can be reduced to a Copper(I) (Cu(I)) complex.[1] This Cu(I) species is then rapidly re-oxidized by oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[1] The copper ion acts as a catalyst in this Fenton-like reaction, cycling between the +2 and +1 oxidation states, which can lead to oxidative damage to other molecules in the system.[2][3]
Q2: Why is my Cu(II)-histidine solution generating Reactive Oxygen Species (ROS)?
A2: Your solution is likely undergoing the Fenton-like reaction described above. This process requires three components: the Cu-histidine complex, a reducing agent (which could be a substance like cysteine or even another component of your experimental medium), and dissolved oxygen.[1] The generation of ROS is proportional to the concentration of the Cu(II)-histidine complex used.[1] In some systems, a highly reactive trivalent copper ion [Cu(III)] may also be the primary oxidant, rather than hydroxyl radicals.[4][5]
Q3: How does pH affect the stability and structure of Cu(II)-histidine complexes?
A3: pH is a critical factor. The coordination mode of histidine and the stability of the resulting complex change significantly with pH.[6]
-
Low pH (3-5): Complexes are more easily reduced and oxidized, making them less stable.[7][8] Various protonated species like [Cu(HisH)]²⁺ can exist.[6]
-
Physiological pH (~7.4): This is generally the optimal range for stability. The predominant and most stable species is [Cu(His)₂], where the copper ion is coordinated by two histidine molecules.[6][8]
-
High pH (>10): At very high pH, the complex may begin to decompose, leading to the precipitation of copper oxide or hydroxide (B78521).[9]
Q4: Can histidine itself act as an antioxidant?
A4: Yes, in a way. Due to the high affinity of histidine for copper(II) ions, it effectively chelates free copper.[1] This sequestration is considered a significant part of plasma's natural antioxidative defense because it prevents unbound copper from catalyzing the formation of ROS.[1][3] However, the complex itself can still participate in redox cycling if a reducing agent is present.[1]
Q5: What is the ideal molar ratio of histidine to copper?
A5: A molar ratio of at least 2:1 (histidine:copper) is recommended to form the stable bis-complex, [Cu(His)₂], especially at physiological pH.[6] Using an excess of histidine can further enhance stability and ensure that the copper is fully complexed. Even at a high molar ratio (100:1), complexes can still be reduced at low pH.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Cu(II)-histidine complexes.
Problem 1: My solution has changed color or a precipitate has formed.
-
Possible Cause: pH instability. If the pH rises above 10, the complex can decompose, forming a copper hydroxide precipitate.[9] If the pH is too low, the complex may be unstable or have different coordination, affecting its color. The absorption maximum shifts with pH; for the stable [Cu(His)₂] complex at physiological pH, the maximum is around 640-645 nm.[3][8]
-
Solution:
Problem 2: I am observing unexpected oxidative damage to my target molecules (proteins, DNA, etc.).
-
Possible Cause: Your Cu(II)-histidine complex is generating ROS via redox cycling.[1][2] This is common if your buffer or medium contains reducing agents (e.g., thiols like cysteine, or antioxidants like ascorbic acid) and is exposed to air.
-
Solutions:
-
Work under Anaerobic Conditions: Since oxygen is required for the cycle, preparing buffers and running experiments in an anaerobic chamber or by purging solutions with an inert gas (like argon or nitrogen) will inhibit ROS formation.[1]
-
Identify and Remove the Reducing Agent: If possible, identify and remove the component that is reducing the Cu(II) complex.
-
Add a ROS Scavenger: Introduce a compound that scavenges ROS without directly reducing the copper complex. Examples include superoxide dismutase (SOD) to remove superoxide or catalase to remove hydrogen peroxide.[11]
-
Problem 3: My experimental results are inconsistent or not reproducible.
-
Possible Cause: The speciation of your Cu(II)-histidine complex is inconsistent. The specific complex formed (e.g., [Cu(HisH)]²⁺, [Cu(His)₂]) depends heavily on pH and the copper:histidine ratio.[6] Small variations in preparation can lead to different dominant species with different reactivities.
-
Solution:
-
Standardize Your Protocol: Strictly control the pH, buffer composition, copper and histidine concentrations, and the order of addition of reagents. (See the detailed protocol below).
-
Characterize Your Solution: Before use, confirm the properties of your complex solution using UV-Vis spectroscopy. A consistent peak at ~640 nm for solutions at pH ~7.4 indicates the formation of the desired [Cu(His)₂] complex.[8]
-
Use Freshly Prepared Solutions: Prepare the Cu(II)-histidine solution fresh before each experiment to minimize the chances of degradation or side reactions over time.
-
Troubleshooting Flowchart
Caption: A flowchart for diagnosing common experimental issues.
Quantitative Data Summary
The stability of Cu(II)-histidine complexes is highly pH-dependent, with different species dominating at different pH values.
| pH Range | Dominant Cu(II)-Histidine Species | Relative Stability | Redox Activity |
| < 5 | [Cu(HisH)]²⁺, [Cu(His)]⁺ | Low | High (easily reduced/oxidized)[7][8] |
| 5 - 6 | [Cu(HisH)₂]²⁺, [Cu(His)(HisH)]⁺ | Moderate | Moderate |
| 6 - 10 | [Cu(His)₂] | High | Low (most stable form)[6][8] |
| > 10 | [Cu(His)₂(OH)]⁻ / Decomposition | Decomposes | Leads to precipitation[6][9] |
Table 1: Predominant Cu(II)-histidine species and their general properties at different pH ranges. Data synthesized from multiple sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Preparation of a Stable Cu(II)-Histidine Stock Solution (10 mM, 2:1 Ratio)
This protocol is designed to prepare a stable [Cu(His)₂] complex solution at physiological pH.
Materials:
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
L-Histidine
-
HEPES buffer (or other suitable non-coordinating buffer)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
High-purity, deionized water
-
Calibrated pH meter
Procedure:
-
Prepare Buffer: Prepare a 50 mM HEPES buffer solution and adjust its pH to ~7.3.[6] For experiments sensitive to ROS, degas the buffer by bubbling with argon or nitrogen gas for at least 30 minutes.
-
Dissolve L-Histidine: Weigh out the amount of L-Histidine required for a final concentration of 20 mM. Dissolve it completely in the prepared buffer.
-
Prepare Cu(II) Stock: In a separate container, weigh out the amount of CuCl₂·2H₂O required for a final concentration of 10 mM. Dissolve it in a small amount of the buffer.
-
Form the Complex: While stirring the L-Histidine solution gently, add the Cu(II) solution dropwise. A deep blue color should develop.
-
Final pH Adjustment: Carefully measure the pH of the final solution. The addition of CuCl₂ (which is mildly acidic) will lower the pH.[6] Slowly add drops of 1 M NaOH to adjust the pH to the final target of 7.4 . Be careful not to overshoot, as high pH can cause precipitation. Use 1 M HCl for adjustment if necessary.
-
Final Volume and Storage: Add buffer to reach the final desired volume. For maximum stability, store the solution protected from light. For ROS-sensitive applications, store under an inert atmosphere. It is highly recommended to use the solution the same day it is prepared.[10]
Protocol 2: Assessing Oxidative Activity via Ascorbic Acid Depletion
This assay can be used to indirectly measure the redox cycling and ROS-generating capability of your Cu(II)-histidine complex. Catalytic oxidation of ascorbic acid is inhibited by the formation of stable Cu-amino acid complexes.
Materials:
-
Cu(II)-Histidine solution (prepared as above)
-
Ascorbic Acid (Vitamin C)
-
Phosphate or Acetate buffer (pH ~7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Ascorbic Acid Solution: Prepare a stock solution of ascorbic acid in the chosen buffer.
-
Establish Baseline: In a cuvette, measure the initial absorbance of the ascorbic acid solution at its λ_max (~265 nm).
-
Initiate Reaction: Add a small, known concentration of your Cu(II)-histidine complex to the cuvette.
-
Monitor Absorbance: Monitor the decrease in absorbance at 265 nm over time. A rapid decrease indicates that the ascorbic acid is being oxidized, which is catalyzed by the redox cycling of your copper complex.
-
Analyze and Compare: The rate of absorbance decrease is proportional to the oxidative activity. You can compare different preparations (e.g., at different pH values) to see which is more stable (i.e., which one results in a slower rate of ascorbic acid oxidation). Histidine shows the strongest inhibitive effect on copper-catalyzed ascorbic acid oxidation compared to many other amino acids due to the high stability of its complex.
Visualizations
Workflow for Preparing Stable Cu(II)-Histidine
Caption: A step-by-step workflow for preparing a stable solution.
Mechanism of ROS Generation
Caption: The catalytic cycle of copper-histidine leading to ROS.
References
- 1. Dynamics of reactive oxygen species generation in the presence of copper(II)-histidine complex and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trivalent Copper Ion-Mediated Dual Oxidation in the Copper-Catalyzed Fenton-Like System in the Presence of Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
"solubility challenges of copper histidine in aqueous buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-histidine solutions. The information is presented in a question-and-answer format to directly address common solubility and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of copper-histidine in aqueous solutions?
A1: The solubility of histidine is significantly enhanced in the presence of copper(II) ions due to the formation of various copper-histidine complexes.[1][2][3][4] In pure water, the solubility of histidine can be increased by more than five times in the presence of 0.4 M copper chloride (CuCl₂).[1][4] The overall solubility is highly dependent on the pH, temperature, ionic strength, and the specific buffer system used.
Q2: How does pH affect the solubility and stability of copper-histidine complexes?
A2: pH is a critical factor governing the species of copper-histidine complexes in solution, and thus their solubility and stability.[5][6][7] At acidic pH (around 3.7), the predominant species is often the [Cu(His)₂] complex with a square-planar arrangement.[5] As the pH increases to physiological levels (around 7.4), different complex species can form, including [Cu(HisH)]²⁺, [Cu(His)]⁺, [Cu(HisH)₂]²⁺, [Cu(His)(HisH)]⁺, and the neutral [Cu(His)₂].[5] At a pH above 10, the complex may decompose, leading to the precipitation of copper oxide/hydroxide (B78521). A pH range of 6.5 to 8.0 is generally considered to not significantly affect the degradation rate of copper-histidine solutions prepared for therapeutic purposes.[8]
Q3: Which aqueous buffers are recommended for preparing copper-histidine solutions?
A3: HEPES and Tris-HCl buffers are commonly used for preparing copper-histidine solutions, particularly around physiological pH.[5][9][10][11][12][13] These buffers are generally preferred because they are less likely to cause precipitation compared to phosphate (B84403) buffers. However, it is important to note that both HEPES and Tris can form complexes with copper(II) ions, which may influence experimental outcomes.[9][10][14][15]
Q4: Why do copper-histidine solutions sometimes precipitate in phosphate buffers?
A4: Phosphate buffers are generally not recommended for preparing copper-histidine solutions due to the high likelihood of precipitation. Copper(II) ions can react with phosphate ions to form insoluble copper phosphate, especially at neutral to alkaline pH. While some studies have used ammonium (B1175870) phosphate buffer at a specific concentration and pH for dialysis, direct preparation of concentrated copper-histidine solutions in phosphate buffers is often problematic.[16][17]
Q5: What causes the color of copper-histidine solutions, and why might it change?
A5: The characteristic blue color of copper(II)-histidine solutions is due to the d-d electronic transitions of the copper(II) ion within the ligand field of the histidine complex.[18] The specific shade of blue and the absorption maximum (typically around 645 nm) can vary depending on the coordination geometry of the complex, which is influenced by the pH and the molar ratio of copper to histidine.[5][18] A color change can indicate a shift in the equilibrium between different complex species, degradation of the complex, or oxidation. Monitoring the color and absorbance spectrum can be a useful tool for assessing the quality and stability of the solution.[19]
Q6: How can I prevent the oxidation and degradation of my copper-histidine solution?
A6: Copper-histidine solutions are sensitive to oxidation, light, and temperature.[18][19][20][21][22][23][24][25] To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (2-8°C).[19]
-
Protect solutions from light by using amber vials or wrapping containers in foil.[18]
-
Consider deoxygenating the buffer by bubbling with an inert gas like nitrogen or argon, although this may not always be necessary for short-term experiments.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Solution Preparation
| Symptom | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon adding copper salt to a phosphate buffer. | Formation of insoluble copper phosphate. | 1. Avoid Phosphate Buffers: Switch to a non-coordinating or weakly coordinating buffer such as HEPES or Tris-HCl.[5][9][10][11][12][13] 2. pH Adjustment: If phosphate buffer is unavoidable, ensure the pH is acidic, as copper phosphate solubility increases at lower pH. However, this may affect the desired copper-histidine complex speciation. |
| Precipitation occurs after adjusting the pH of the copper-histidine solution to neutral or alkaline. | Formation of copper hydroxide at higher pH, especially if the histidine concentration is insufficient to fully complex the copper ions. | 1. Check Molar Ratios: Ensure a sufficient molar excess of histidine to copper, typically a 2:1 ratio or higher is used.[5] 2. Slow pH Adjustment: Add base (e.g., NaOH) dropwise while stirring vigorously to avoid localized high pH that can trigger precipitation. 3. Lower the pH: If precipitation occurs, try lowering the pH slightly to redissolve the precipitate, then readjust carefully. |
| Precipitate forms in a non-phosphate buffer. | The concentration of the copper-histidine complex may have exceeded its solubility limit under the specific buffer conditions (ionic strength, temperature). | 1. Dilute the Solution: Prepare a more dilute stock solution. 2. Adjust Ionic Strength: The effect of ionic strength can be complex; empirically test different salt concentrations (e.g., NaCl) to see if it improves solubility. 3. Temperature Control: Prepare the solution at room temperature, as temperature can affect solubility. |
Issue 2: Solution Color is Not the Expected Blue or Changes Over Time
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution is a very pale blue or almost colorless. | The concentration of the copper-histidine complex is too low. | 1. Verify Concentrations: Double-check the calculations and masses of copper salt and histidine used. 2. Use a Spectrophotometer: Measure the absorbance at the expected λmax (around 645 nm) to quantify the complex concentration.[5] |
| Solution appears greenish or yellowish. | Incorrect pH leading to different copper speciation, or presence of other coordinating anions (e.g., high chloride concentration) that alter the complex geometry. | 1. Verify pH: Accurately measure and adjust the pH of the solution. The speciation of copper-histidine complexes is highly pH-dependent.[6][26][27] 2. Check Copper Salt: If using copper chloride, high concentrations may lead to the formation of chloro-complexes. Consider using a different copper salt like copper sulfate (B86663) or perchlorate. |
| Blue solution fades or turns brownish over time. | Oxidation of the copper(II) to copper(I) or oxidative degradation of the histidine ligand.[20][21][24] | 1. Fresh Preparation: Prepare solutions fresh before each experiment. 2. Proper Storage: Store stock solutions at 2-8°C and protected from light.[19] 3. Use of Antioxidants: For long-term storage, consider the addition of a mild antioxidant, but be aware of potential interference with your experiment. |
Quantitative Data Summary
Table 1: Solubility of Histidine in the Presence of Copper Chloride
| Solvent | Metal Ion | Metal Ion Concentration | Histidine Solubility (mg/mL) | Fold Increase in Solubility |
| Pure Water | None | 0 M | ~41.9 | 1x |
| CuCl₂ Solution | Cu²⁺ | 0.4 M | ~244.4 | >5x |
Data adapted from a study on the enhancement of water affinity of histidine by metal ions. The significant increase in histidine solubility is attributed to the formation of the copper-histidine complex.[1][2][3][4]
Table 2: Recommended Buffers and pH Ranges for Copper-Histidine Solutions
| Buffer | Recommended pH Range | Advantages | Potential Issues |
| HEPES | 6.8 - 8.2 | Good buffering capacity at physiological pH; generally low precipitation risk.[11] | Can form weak complexes with Cu(II), potentially altering the apparent binding constants of other ligands.[10][14][15] |
| Tris-HCl | 7.0 - 9.0 | Widely used in molecular biology; generally low precipitation risk.[13] | Forms complexes with Cu(II) and can act as a competitive inhibitor in some reactions.[9][10][12][15] |
| Phosphate | (Varies) | - | Not Recommended: High tendency to form insoluble copper phosphate precipitates at neutral to alkaline pH.[16][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Copper(II)-Histidine (1:2) Stock Solution in HEPES Buffer
-
Prepare 1 M HEPES Buffer (pH 7.4):
-
Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water.
-
Adjust the pH to 7.4 with 10 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize if required for your application.
-
-
Prepare 1 M L-Histidine Stock Solution:
-
Dissolve 15.51 g of L-histidine in 80 mL of deionized water.
-
Adjust the pH to ~7.4 with 10 M NaOH to aid dissolution.
-
Bring the final volume to 100 mL.
-
-
Prepare 0.5 M Copper(II) Sulfate Stock Solution:
-
Dissolve 12.48 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water.
-
-
Prepare the Final Copper-Histidine Solution (100 mL of 10 mM Cu(II)-His):
-
To approximately 80 mL of deionized water, add 10 mL of 1 M HEPES buffer (for a final concentration of 100 mM).
-
Add 2 mL of the 1 M L-histidine stock solution (final concentration 20 mM).
-
Slowly, while stirring, add 2 mL of the 0.5 M copper(II) sulfate stock solution (final concentration 10 mM). The solution should turn a clear blue.
-
Verify the pH and adjust to 7.4 if necessary with small additions of 0.1 M NaOH or HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C, protected from light.
-
Visualizations
Caption: Workflow for preparing a stable copper-histidine solution.
References
- 1. Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of the Water Affinity of Histidine by Zinc and Copper Ions [ouci.dntb.gov.ua]
- 5. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum [mdpi.com]
- 6. The influence of gastrointestinal pH on speciation of copper in simulated digestive juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nobody’s Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. researchgate.net [researchgate.net]
- 13. medicago.se [medicago.se]
- 14. Cu(II) complexation by "non-coordinating" N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES buffer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 17. phosphate buffer solutions: Topics by Science.gov [science.gov]
- 18. Copper-histidine therapy in an infant with novel splice-site variant in the ATP7A gene of Menkes disease: the first experience in South East Asia and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Critical Points in the Methodology of Preparing Copper (II) Histidinate Injections and their Quality Assessment Applying Color Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 21. Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Oxidation of Histidine Residues in Copper-Zinc Superoxide Dismutase by Bicarbonate-Stimulated Peroxidase and Thiol Oxidase Activities: Pulse EPR and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Manufacturing and stability of copper-histidine solution for treatment of Menkes' Kinky Hair Syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Speciation and structure of copper(II) complexes with histidine-containing peptides in aqueous medium: a combined potentiometric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
GHK-Cu & Keratinocyte Proliferation: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of GHK-Cu on keratinocyte proliferation. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected effect of GHK-Cu on keratinocyte proliferation? A1: The primary and well-documented effect of GHK-Cu is the stimulation of keratinocyte proliferation.[1][2][3][4] In both in vitro and in vivo studies, GHK-Cu has been shown to strongly increase the proliferation of dermal and epidermal keratinocytes.[1][5][6] This is a key part of its role in wound healing and skin regeneration.[1][4][6]
Q2: How does GHK-Cu stimulate keratinocyte proliferation? A2: GHK-Cu is understood to increase the proliferative potential of basal keratinocytes by modulating the expression of key proteins.[7][8] Specifically, it has been shown to increase the expression of integrins (α6 and β1) and p63.[7][8][9] p63 is considered a putative stem cell marker in the skin, and its upregulation suggests that GHK-Cu may promote the survival and "stemness" of basal stem cells, enhancing their regenerative capacity.[7][8][9][10] GHK-Cu also increases the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation.[7][8]
Q3: Are there any known inhibitory or negative side effects of GHK-Cu on normal keratinocytes? A3: For normal, healthy keratinocytes, GHK-Cu is generally considered non-toxic at typical experimental concentrations (nanomolar to low micromolar range) and primarily exhibits a pro-proliferative effect.[1] However, it's important to distinguish this from its effects on cancer cells, where GHK has been shown to reactivate apoptosis (programmed cell death) and inhibit growth.[1][11][12] Any inhibitory effects on normal keratinocytes in an experimental setting are more likely due to issues like supraphysiological concentrations, impurities, or interactions with other components in the culture medium.
Q4: What are the typical concentrations of GHK-Cu used in keratinocyte culture experiments? A4: Effective concentrations of GHK-Cu in cell culture studies are typically in the nanomolar (nM) to low micromolar (µM) range. Studies have demonstrated effects on keratinocytes at concentrations between 0.1 and 10 µM.[1][9] Related studies on fibroblasts have shown stimulation of collagen synthesis at concentrations as low as 1-10 nM.[1][5][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Can GHK-Cu interact with other substances in my cell culture medium? A5: Yes, this is a critical consideration. The biological activity of GHK-Cu is dependent on the copper ion.[14] Common laboratory reagents containing chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), can "steal" the copper from the GHK peptide, rendering it inactive.[15][16] Always review the composition of your buffers and media for chelating agents.
Troubleshooting Guides
Problem: I am not observing any increase in keratinocyte proliferation after GHK-Cu treatment.
| Possible Cause | Troubleshooting Step |
| Inactive GHK-Cu | The presence of chelating agents like EDTA in your media or buffers can sequester the copper ion, inactivating the peptide. Solution: Prepare fresh media and buffers that are certified EDTA-free. If inactivation is suspected, you can attempt to "rescue" the activity by adding an excess of copper sulfate (B86663) to the solution.[15] |
| Incorrect Concentration | The concentration of GHK-Cu may be too low to elicit a response or, less commonly, high enough to be non-stimulatory. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal working concentration. |
| Peptide Degradation | GHK-Cu can be sensitive to improper storage, high temperatures, light exposure, or repeated freeze-thaw cycles.[16][17] Solution: Ensure lyophilized powder is stored at -20°C and the reconstituted solution is stored at 2-8°C and protected from light.[17] Use freshly reconstituted peptide for your experiments. |
| Cell Health/Confluency | The keratinocytes may be unhealthy, senescent, or were plated at a confluency that is not optimal for proliferation assays. Solution: Use cells at a low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Seed cells at a density that allows for proliferation during the treatment period. |
| Assay Sensitivity | The proliferation assay being used (e.g., MTT, WST-1, BrdU) may not be sensitive enough to detect subtle changes. Solution: Ensure your assay is properly optimized with positive and negative controls. Consider using an orthogonal method, such as direct cell counting or a DNA synthesis assay (e.g., BrdU), to confirm results. |
Problem: My keratinocyte proliferation is decreasing, or cells show signs of toxicity.
| Possible Cause | Troubleshooting Step |
| Supraphysiological Concentration | While GHK-Cu is generally safe, extremely high concentrations can lead to cellular stress and toxicity due to copper overload. Solution: Re-run the experiment using a lower, more physiologically relevant concentration range (nM to low µM). Review your stock solution calculations to ensure there wasn't a dilution error. |
| Impure GHK-Cu | The GHK-Cu preparation may contain impurities from the synthesis process that are cytotoxic. Solution: Obtain a certificate of analysis (CoA) from your supplier to verify purity. If in doubt, purchase high-purity GHK-Cu from a reputable source. |
| Contamination | The reconstituted GHK-Cu stock solution or the cell culture itself may be contaminated. Solution: Prepare a fresh stock solution of GHK-Cu using sterile technique and bacteriostatic water.[17] Check cell cultures for any signs of microbial contamination. |
| Interaction with Other Reagents | GHK-Cu may have negative interactions with other active compounds in your experiment (e.g., other growth factors, inhibitors). Solution: Experts recommend avoiding the simultaneous use of GHK-Cu with harsh actives like retinoids or high concentrations of Vitamin C in the same formulation, as this can lead to irritation.[18][19] Simplify your experimental design to test GHK-Cu in isolation first. |
Quantitative Data Summary
The following table summarizes GHK-Cu concentrations and their observed effects on keratinocytes and related skin cells from various studies.
| Cell Type | GHK-Cu Concentration | Observed Effect | Reference |
| Basal Keratinocytes | 0.1 - 10 µM | Increased expression of integrins and p63, indicating increased "stemness" and proliferative potential. | [1][9] |
| Keratinocytes (Monolayer) | Not specified | Increased proliferation. | [7][8] |
| Keratinocytes (Skin Equivalent Model) | Not specified | Increased Proliferating Cell Nuclear Antigen (PCNA) and p63 positivity. | [7][8] |
| Dermal Fibroblasts | 1 - 10 nM | Stimulated synthesis of collagen and glycosaminoglycans. | [1] |
| Dermal Fibroblasts | 0.01, 1, 100 nM | Increased production of elastin (B1584352) and collagen. | [5][13] |
| Cultured Keratinocytes | 20 mg/mL (0.2%) | Protected cells from lethal UVB radiation damage. | [11] |
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assessment using MTT Assay
Objective: To quantify the effect of GHK-Cu on the metabolic activity and proliferation of human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
GHK-Cu (high purity, lyophilized)
-
Sterile, bacteriostatic water
-
Phosphate-Buffered Saline (PBS), EDTA-free
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of KGM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
GHK-Cu Preparation: Reconstitute lyophilized GHK-Cu in sterile, bacteriostatic water to create a 1 mg/mL stock solution.[17] Perform serial dilutions in KGM to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of KGM containing the various concentrations of GHK-Cu. Include a vehicle control group (KGM only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and DMSO only). Express the results as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of p63 and Integrin β1 Expression
Objective: To determine if GHK-Cu treatment alters the expression levels of p63 and integrin β1 proteins in keratinocytes.
Materials:
-
6-well cell culture plates
-
Treated keratinocytes (from a scaled-up version of Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (anti-p63, anti-integrin β1, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: After treating keratinocytes with GHK-Cu for the desired time (e.g., 48 hours), wash cells twice with ice-cold, EDTA-free PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the expression of p63 and integrin β1 to the loading control (GAPDH or β-actin).
Visualizations
Caption: GHK-Cu signaling cascade in keratinocytes.
Caption: Workflow for assessing GHK-Cu's effect on proliferation.
Caption: Decision tree for troubleshooting GHK-Cu experiments.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. infinitymedicalinstitute.com [infinitymedicalinstitute.com]
- 4. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ways2well.com [ways2well.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Copper–GHK increases integrin expression and p63 positivity by keratinocytes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. neuroganhealth.com [neuroganhealth.com]
- 19. innerbody.com [innerbody.com]
Technical Support Center: Optimizing Copper-Histidine Concentrations for Enhanced Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on optimizing the concentration of copper and histidine in your cell culture experiments to maintain high cell viability. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and structured data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with copper and histidine.
Q1: My cells are showing high levels of toxicity and low viability after adding copper to the culture medium. What is the likely cause?
A: High concentrations of free copper ions are known to be cytotoxic. Unbound copper can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2] The toxic effects of copper are dose-dependent and can vary between different cell types and the form of copper salt used (e.g., CuSO₄, CuCl₂).[1][3]
Troubleshooting Steps:
-
Verify Copper Concentration: Double-check your calculations and the final concentration of copper in the cell culture medium.
-
Perform a Dose-Response Experiment: To determine the optimal non-toxic concentration for your specific cell line, it is crucial to perform a dose-response experiment.
-
Introduce a Chelating Agent: The addition of an amino acid like L-histidine can chelate copper ions, reducing their free concentration and mitigating cytotoxicity.[1]
Q2: I've added histidine to my media to chelate copper, but I'm still observing cytotoxicity. What could be going wrong?
A: While histidine can be protective, the ratio of histidine to copper is critical. An insufficient amount of histidine may not adequately chelate all the free copper ions. Conversely, very high concentrations of histidine can also impact cell growth, potentially by making copper unavailable for essential cellular processes.[4][5]
Troubleshooting Steps:
-
Optimize the Copper-to-Histidine Ratio: Conduct a matrix titration experiment, varying the concentrations of both copper and histidine to find the optimal ratio that promotes cell viability.
-
Check Media Preparation: Inconsistent copper concentrations have been observed in prepared cell culture media, sometimes due to loss during sterile filtration.[6] This could alter your intended copper-to-histidine ratio. Consider analyzing the copper concentration of your final prepared medium.
Q3: My cell viability assay results are inconsistent between experiments. What are some common sources of variability?
A: Inconsistent results in cell viability assays can stem from several factors, including reagent contamination, compound interference, and procedural variations.[7]
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding density, incubation times, and reagent preparation.[3][8] Use cells within a consistent passage number range.[8]
-
Run Appropriate Controls: Always include untreated cells, cells treated with copper only, and cells treated with histidine only to accurately assess the effects of the copper-histidine complex.[8]
-
Consider Assay Interference: Some compounds can directly react with the assay reagents (e.g., MTT reagent), leading to false results.[9] Run cell-free controls with your copper-histidine concentrations to check for direct chemical reactions with the assay dye.[7][9]
Q4: I am observing precipitation in my cell culture medium after adding the copper-histidine solution. Why is this happening?
A: Precipitation can occur if the concentrations of copper or the copper-histidine complex exceed their solubility in the cell culture medium.[8] This can be influenced by the pH of the medium and interactions with other media components.[6]
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Ensure your stock solutions are properly dissolved and consider sterile filtering before adding to the medium.[8]
-
Adjust Working Concentrations: You may need to lower the working concentrations of copper and histidine.
-
Test Solubility: Test the solubility of your copper-histidine concentrations in the basal medium without serum or other supplements first to identify potential interactions.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to guide your experimental design.
Table 1: Effect of Copper Sulfate (B86663) (CuSO₄) and Histidine on HaCaT Cell Viability [1][10]
| CuSO₄ Concentration (mM) | Histidine Concentration (mM) | Cell Viability (% of Control) |
| 0.4 - 1.0 | 0 | Concentration-dependent cell death |
| 1.0 | 0 | Significant cell death |
| 1.0 | 1.0 | Rescued cell viability |
| 0.5 - 1.0 | 0.5 - 1.0 | Enhanced cell viability |
Table 2: General Concentration Ranges for Experimental Design
| Compound | Recommended Starting Concentration | Key Considerations |
| Copper Sulfate (CuSO₄) | 0.4 - 1.0 mM (to induce toxicity)[8] | Optimal toxic dose is cell-line dependent. |
| L-Histidine | 1.0 mM (for cytoprotection)[1] | The optimal concentration depends on the copper concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Copper-Histidine Using an MTT Assay
This protocol outlines a general method to determine the effective and non-toxic concentration range of a copper-histidine complex for a specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Copper sulfate (CuSO₄) stock solution
-
L-Histidine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare serial dilutions of your copper-histidine complex in complete cell culture medium. It is recommended to prepare these at 2X the final desired concentration.
-
Cell Treatment: Remove the old medium from the wells. Add 50 µL of fresh medium and 50 µL of the 2X copper-histidine dilutions to the respective wells.[8] Include untreated control wells and wells with copper or histidine alone.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][12]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.[8][11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Assessing the Cytoprotective Effect of Histidine Against Copper-Induced Toxicity
This protocol evaluates the ability of histidine to protect cells from oxidative stress induced by copper sulfate.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with Histidine: After 24 hours, pre-treat the cells with various non-toxic concentrations of L-histidine for 1-2 hours.[8]
-
Induction of Oxidative Stress: Add a predetermined toxic concentration of CuSO₄ (e.g., 0.4-1.0 mM, to be optimized for your cell line) to the wells.[8]
-
Controls: Include the following controls: untreated cells, cells treated with histidine only, and cells treated with CuSO₄ only.[8]
-
Incubation: Incubate for a duration known to induce cell death with CuSO₄ (e.g., 24 hours).[8]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1 (steps 5-8).
-
Analysis: Compare the viability of cells co-treated with histidine and CuSO₄ to the controls.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows and the underlying mechanism of copper-induced cytotoxicity.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae [microbialcell.com]
- 6. Investigating copper loss during cell culture media preparation - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of GHK-Cu in Physiological Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of GHK-Cu degradation in physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of GHK-Cu in physiological environments?
A1: Under physiological conditions, GHK-Cu is primarily degraded by enzymatic hydrolysis. The main enzymes responsible for this degradation are carboxypeptidases, which are present in biological fluids like plasma and wound exudate.[1][2] These enzymes cleave the peptide bonds of the GHK tripeptide. The degradation can also be influenced by pH, with accelerated breakdown observed in basic conditions.[3]
Q2: What are the specific products resulting from GHK-Cu degradation?
A2: The enzymatic degradation of GHK-Cu results in the formation of smaller peptide fragments and individual amino acids. The primary degradation products identified through methods like HPLC-MS include:
-
Dipeptides: Gly-His (GH), His-Lys (HK), and Gly-Lys (GK)
-
Amino Acids: Glycine (Gly), Histidine (His), and Lysine (Lys)[1][3]
Q3: How stable is GHK-Cu in common experimental conditions?
A3: The stability of GHK-Cu is highly dependent on the experimental environment. In human plasma, GHK-Cu has a relatively short half-life, estimated to be between 30 minutes and one hour.[1][4] Its stability is significantly affected by pH, with optimal stability in the range of 4.5 to 7.4.[3][5] In cell culture media, its stability is also influenced by the presence of enzymes secreted by the cells.[1]
Q4: What strategies can be employed to minimize GHK-Cu degradation in my experiments?
A4: To protect GHK-Cu from enzymatic degradation and maintain its bioactivity during experiments, several strategies can be implemented:
-
Encapsulation: Utilizing delivery systems like liposomes or nanoparticles can shield the peptide from enzymatic attack.
-
Chemical Modification: Modifications such as biotinylation can enhance the stability of the GHK peptide against proteolytic enzymes.[6]
-
Use of Enzyme Inhibitors: In in vitro assays, specific carboxypeptidase inhibitors can be used to establish a baseline for GHK-Cu stability. However, this approach is less common in in vivo models due to potential off-target effects.
-
pH Control: Maintaining the pH of the experimental medium within the optimal stability range of 4.5-7.4 is crucial.[3][5]
Troubleshooting Guides
HPLC-MS Analysis of GHK-Cu and its Degradants
Problem 1: No detection of GHK-Cu in the sample after incubation.
-
Possible Cause: Rapid degradation by enzymes in the experimental system (e.g., cell culture supernatant, plasma).[1]
-
Solution:
-
Conduct a time-course experiment with shorter incubation periods (e.g., 0, 15, 30, 60 minutes) to determine the degradation rate.
-
Ensure proper sample preparation to remove or inactivate enzymes immediately after incubation (e.g., protein precipitation with cold acetonitrile).
-
Increase the initial concentration of GHK-Cu, ensuring it remains within a non-toxic range for cellular assays.[1]
-
Problem 2: Multiple unexpected peaks in the chromatogram.
-
Possible Cause: Presence of components from the experimental medium (e.g., amino acids, vitamins in cell culture media) that are detected by the HPLC-MS system.[1]
-
Solution:
-
Run a blank sample containing only the medium to identify background peaks.
-
Optimize the sample preparation protocol to remove interfering substances.
-
Adjust the HPLC gradient to achieve better separation of GHK-Cu and its degradation products from media components.
-
Problem 3: Variable retention times for GHK-Cu.
-
Possible Cause:
-
Changes in the mobile phase composition.
-
Column degradation or contamination.
-
Fluctuations in column temperature.
-
-
Solution:
-
Prepare fresh mobile phase daily and ensure proper degassing.
-
Implement a regular column cleaning and regeneration protocol.
-
Use a column oven to maintain a stable temperature throughout the analysis.
-
Quantitative Data Summary
Table 1: Stability of GHK-Cu under Various Conditions
| Condition | Half-life / Stability | Reference(s) |
| Human Plasma | 30 - 60 minutes | [1][4] |
| pH 4.5 - 7.4 (in buffer) | Stable for at least 2 weeks at 60°C | [3][5] |
| Basic pH (e.g., hydroxide (B78521) solution) | Prone to hydrolytic cleavage | [3] |
| Acidic Conditions | Less susceptible to degradation compared to basic conditions | [3] |
| Oxidative Stress | Susceptible to hydrolytic cleavage | [5] |
Table 2: Expected Mass-to-Charge Ratios (m/z) for GHK-Cu and its Degradation Products in Positive Ion ESI-MS
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| GHK-Cu | C₁₄H₂₂CuN₆O₄ | ~403.1 (isotope pattern) |
| GHK (apo-peptide) | C₁₄H₂₄N₆O₄ | 341.2 |
| Gly-His (GH) | C₈H₁₁N₄O₃ | 211.1 |
| His-Lys (HK) | C₁₂H₂₀N₅O₃ | 286.2 |
| Gly-Lys (GK) | C₈H₁₆N₃O₃ | 202.1 |
| Glycine (Gly) | C₂H₅NO₂ | 76.0 |
| Histidine (His) | C₆H₉N₃O₂ | 156.1 |
| Lysine (Lys) | C₆H₁₄N₂O₂ | 147.1 |
Note: The m/z for GHK-Cu will show a characteristic isotopic pattern due to the presence of copper isotopes (⁶³Cu and ⁶⁵Cu).
Experimental Protocols
Protocol 1: In Vitro GHK-Cu Degradation Assay in Cell Culture Supernatant
Objective: To determine the rate of GHK-Cu degradation by enzymes secreted by a specific cell line.
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GHK-Cu stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cold acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge
Procedure:
-
Cell Culture: Seed cells in a culture plate and grow to desired confluency.
-
Conditioned Media Collection: Once confluent, wash the cells with PBS and replace the medium with a serum-free medium. Incubate for 24-48 hours to allow for the accumulation of secreted enzymes. Collect this "conditioned medium."
-
Degradation Assay Setup:
-
In microcentrifuge tubes, add a known concentration of GHK-Cu to the conditioned medium (final concentration typically in the µM range).
-
Prepare a control sample with GHK-Cu in a fresh, cell-free medium.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add 2 volumes of cold ACN with 0.1% TFA to the aliquot to stop the enzymatic reaction and precipitate proteins.
-
Vortex briefly and incubate at -20°C for at least 2 hours.
-
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing GHK-Cu and its degradation products to a new tube.
-
Sample Concentration (Optional): Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in the initial HPLC mobile phase for analysis.
Protocol 2: HPLC-MS Analysis of GHK-Cu and its Degradation Products
Objective: To separate, identify, and quantify GHK-Cu and its degradation products from in vitro assays.
Instrumentation and Reagents:
-
HPLC system coupled with a mass spectrometer (e.g., ESI-MS)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Prepared samples and standards
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
UV Detection: 214 nm and 280 nm
-
Gradient Program:
-
0-5 min: 1% B
-
5-35 min: Linear gradient from 1% to 30% B
-
35-40 min: Linear gradient from 30% to 90% B
-
40-45 min: 1% B (column re-equilibration)
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
Data Analysis:
-
Generate a standard curve for GHK-Cu using known concentrations.
-
Identify the peaks for GHK-Cu and its degradation products in the sample chromatograms based on their retention times and m/z values (refer to Table 2).
-
Quantify the amount of remaining GHK-Cu at each time point by integrating the peak area and using the standard curve.
-
Calculate the degradation rate and half-life of GHK-Cu in the specific experimental condition.
Visualizations
Caption: Enzymatic degradation pathway of GHK-Cu.
Caption: Experimental workflow for GHK-Cu degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data | MDPI [mdpi.com]
- 3. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
"troubleshooting inconsistent results in copper histidine assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper histidine assays. The information is presented in a question-and-answer format to directly address common issues encountered during these experiments.
Troubleshooting Guide
Inconsistent results in this compound assays can arise from various factors, from sample preparation to data acquisition. This guide is designed to help you identify and resolve these common problems.
Issue 1: Low or No Signal
Q: Why am I getting a very low or no signal in my assay?
A: This is a common issue that can be attributed to several factors related to the interaction between copper and histidine.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Buffer pH | The interaction between histidine's imidazole (B134444) ring and copper is pH-dependent. At low pH, the imidazole ring becomes protonated, preventing its coordination with copper.[1] | Ensure the pH of your binding and wash buffers is appropriate, typically around 7.4. It's crucial to re-adjust the pH after adding any acidic components like imidazole.[1] |
| Presence of Chelating Agents | Chelating agents like EDTA or EGTA in your buffers will strip the copper ions from the assay system, preventing their interaction with histidine.[1] | Prepare fresh buffers without any chelating agents. If their presence in the sample is unavoidable, consider a buffer exchange step for your sample before the assay. |
| Presence of Reducing Agents | Strong reducing agents such as DTT or β-mercaptoethanol can interfere with the copper ions, potentially reducing Cu(II) to Cu(I), which may alter the binding characteristics and detection method.[1][2] | Avoid high concentrations of reducing agents in your buffers. If necessary for protein stability, use the lowest effective concentration. |
| Inaccessible Histidine Residues | In the context of proteins, the histidine residues might be buried within the protein's three-dimensional structure, making them inaccessible for binding to copper.[1] | Consider performing the assay under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) to expose the histidine residues.[1] This can help determine if accessibility is the issue. |
| Insufficient Incubation Time | The binding equilibrium between copper and histidine may not have been reached. | Increase the incubation time of your reaction. You can also try decreasing the flow rate in column-based assays.[3] |
| Inactive Components | The enzyme mix or probe in kit-based assays may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles. | Use fresh reagents and ensure they are stored and handled according to the manufacturer's instructions.[4] Aliquoting reagents upon first use is recommended.[4] |
Issue 2: High Background Signal
Q: My background signal is too high, masking the specific signal. What can I do?
A: High background can be caused by non-specific binding or issues with the detection reagents.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Non-Specific Binding | Other components in the sample may be binding to the copper or the detection system, leading to a false positive signal. | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your buffers to reduce non-specific hydrophobic interactions.[3] Adjusting the salt concentration (e.g., NaCl) can also help. |
| Suboptimal Imidazole Concentration | In competitive assays, if the imidazole concentration in the wash buffer is too low, non-specific interactors may not be effectively removed. | Optimize the imidazole concentration in your wash buffer. A gradient of increasing imidazole concentrations can help to determine the optimal level for washing without eluting the specific copper-histidine interaction. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with substances that interfere with the assay. | Prepare fresh buffers and solutions using high-purity water and reagents. |
| Probe/Dye Instability | The fluorescent probe or colorimetric dye used for detection might be unstable or prone to self-oxidation, leading to a high background signal. | Protect your detection reagents from light.[4] Prepare them fresh before each experiment. |
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variability between my replicate wells/samples. What could be the cause?
A: Poor reproducibility is often a result of technical inconsistencies or sample instability.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting of reagents, especially small volumes, can lead to large variations in results. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all solutions before use. |
| Temperature Fluctuations | Binding kinetics are sensitive to temperature. Inconsistent temperatures during incubation can affect the results. | Ensure all samples and reagents are at the same temperature before starting the assay. Use a temperature-controlled incubator for all incubation steps.[4] |
| Sample Precipitation | The protein or compound of interest may be precipitating during the assay, leading to variable concentrations. | Visually inspect your samples for any precipitation. Consider adjusting buffer conditions (pH, ionic strength) or adding solubilizing agents like glycerol (B35011) to improve sample stability.[3] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the reactants, leading to artificially higher or lower signals in those wells. | Avoid using the outermost wells of the plate for your samples. Fill these wells with buffer or water to minimize evaporation from the inner wells. |
| Inconsistent Timing | For kinetic assays, precise timing of reagent addition and measurements is critical. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the time between adding reagents and reading the plate is consistent for all samples. |
Experimental Protocols
A detailed methodology for a common type of this compound assay is provided below.
Protocol: Competitive Colorimetric this compound Assay
This protocol is a generalized example of a competitive assay to detect L-Histidine.
Principle: This assay is based on the inhibition of the copper-catalyzed oxidation of a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by histidine. In the absence of histidine, copper ions facilitate the oxidation of TMB by a peroxide, resulting in a colored product. When histidine is present, it chelates the copper ions, forming a stable complex and preventing the colorimetric reaction.[5] The decrease in color intensity is proportional to the concentration of histidine.
Materials:
-
Copper Sulfate (CuSO₄) solution
-
L-Histidine standard solution
-
3,3',5,5'-tetramethylbenzidine (TMB) solution
-
Hydrogen Peroxide (H₂O₂) solution
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 6.0)
-
Microplate reader
-
96-well microplate
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the L-Histidine standard solution in the assay buffer to create a standard curve.
-
Sample Preparation: Prepare your unknown samples in the same assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add your standards and unknown samples.
-
Add the CuSO₄ solution to all wells.
-
Add the TMB solution to all wells.
-
Initiate the reaction by adding the H₂O₂ solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.[5]
-
Measurement: Measure the absorbance of each well at the appropriate wavelength for the oxidized TMB product (e.g., 652 nm).
-
Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of histidine in your unknown samples.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive colorimetric this compound assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound assay issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound binding assay? A1: The optimal pH is typically around 7.4. The imidazole side chain of histidine has a pKa of approximately 6.0, and at pH values significantly below this, the nitrogen atoms become protonated, inhibiting their ability to coordinate with copper ions.[1]
Q2: Can I use buffers containing common additives like DTT or EDTA? A2: It is strongly recommended to avoid EDTA and other strong chelators, as they will sequester the copper ions.[1] Reducing agents like DTT can also interfere with the assay by altering the oxidation state of copper.[1][2] If a reducing agent is essential for your protein's stability, use the lowest possible concentration and perform control experiments to assess its impact.
Q3: My protein has a His-tag for purification. Will this interfere with assays looking at native histidine-copper interactions? A3: Yes, a poly-histidine tag will readily bind copper and will likely dominate the signal in your assay. If you are studying native histidine binding sites, it is best to use a protein construct without a His-tag or to cleave the tag after purification.
Q4: How can I confirm that the signal I'm seeing is specific to the copper-histidine interaction? A4: You can perform several control experiments. A competition assay, where you add a high concentration of free histidine or imidazole to compete with the binding, should significantly reduce your signal. You can also run the assay with a mutant version of your protein where the key histidine residues have been substituted with another amino acid, such as alanine.
Q5: What are some alternative methods to study copper-histidine interactions? A5: Besides colorimetric and fluorometric assays, techniques like Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data on the binding interaction.[6] Spectroscopic methods such as Electron Paramagnetic Resonance (EPR) can be used to characterize the coordination environment of copper when bound to histidine residues.[2][6][7]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Investigation of the Copper Binding Site and the Role of Histidine as a Ligand in Riboflavin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. Histidine Assay Kit (Fluorometric) (ab308229) is not available | Abcam [abcam.com]
- 5. A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3',5,5'-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Copper-Histidine Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of copper-histidine complex synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the copper-histidine complex, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my copper-histidine complex unexpectedly low?
A1: Low yield is a common issue that can arise from several factors, primarily related to reaction conditions. The most critical factor is the pH of the reaction mixture. The coordination of histidine to copper(II) is highly pH-dependent, with different complex species being dominant at different pH values.[1][2] For the synthesis of the desired bis(L-histidinato)copper(II) complex, a physiological pH is generally required.
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow to diagnose and resolve low yield issues.
References
"stability testing of GHK-Cu formulations for research"
This technical support center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for the stability testing of GHK-Cu (Copper Peptide) formulations.
Frequently Asked Questions (FAQs)
Q1: What is GHK-Cu and why is its stability a critical factor in research?
A1: GHK-Cu is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine (B1671467).[1][2] Its biological activity, which includes promoting wound healing, stimulating collagen synthesis, and exhibiting anti-inflammatory effects, is dependent on the integrity of this peptide-copper complex.[3][4][5] Instability can lead to the dissociation of the copper ion or degradation of the peptide, rendering the formulation inactive and leading to unreliable experimental results.[3]
Q2: What are the primary factors that affect the stability of GHK-Cu in a formulation?
A2: The stability of GHK-Cu is influenced by several key factors:
-
pH: GHK-Cu is most stable in a neutral to slightly acidic pH range.[3] Extreme pH levels, both highly acidic and alkaline, can cause the copper ion to dissociate from the peptide or lead to hydrolytic cleavage.[3][6]
-
Temperature: High temperatures can accelerate the degradation of the peptide.[3][7]
-
Light: Exposure to UV light can lead to the degradation of GHK-Cu over time.[3]
-
Oxidizing Agents: Strong oxidizing agents can degrade the peptide component of the complex.[3][7]
-
Chelating Agents: Ingredients like EDTA (Ethylenediaminetetraacetic acid) can bind to the copper ion more strongly than GHK, inactivating the complex.[3][8][9]
Q3: What is the optimal pH range for maintaining GHK-Cu stability in an aqueous solution?
A3: The optimal pH range for GHK-Cu stability is generally considered to be between 5.0 and 6.5.[7][10] Some studies indicate stability in a broader range of 4.5 to 7.4.[6][11] Outside of this range, particularly in highly acidic conditions (pH < 4), the complex may dissociate.[12] In alkaline conditions (pH > 7.5), insoluble copper hydroxide (B78521) can form.[13]
Q4: What are the recommended storage conditions for GHK-Cu in its lyophilized (powder) and reconstituted (solution) forms?
A4: Proper storage is crucial for maintaining the potency and stability of GHK-Cu.[14] For long-term storage, lyophilized GHK-Cu powder should be stored at or below -20°C.[14][15][16] Reconstituted solutions should be refrigerated at 2-8°C and are typically stable for up to 30 days.[14][16] It is critical to avoid repeated freeze-thaw cycles with reconstituted solutions as this can degrade the peptide.[14][15]
Data Presentation
Table 1: Recommended Storage Conditions for GHK-Cu
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | Up to 3 years | Recommended for long-term storage.[16] Protect from light and moisture.[15] |
| 2-8°C | Up to 2 years | Suitable for intermediate-term storage.[16] | |
| Room Temperature | Several weeks | Acceptable for short periods, but colder temperatures are preferred.[16] | |
| Reconstituted Solution | 2-8°C | Up to 30 days | Must be refrigerated and protected from light.[14][16] Do not freeze.[16] |
Table 2: pH-Dependent Stability of GHK-Cu
| pH Range | Stability Status | Potential Issues |
| < 4.0 | Unstable | Dissociation of the copper ion from the peptide complex.[3][12] |
| 4.5 - 7.4 | Stable | Optimal range for maintaining the integrity of the GHK-Cu complex.[6][11] |
| 5.0 - 6.5 | Optimal | Considered the most favorable range for stability and efficacy in cosmetic formulations.[7][10] |
| > 7.5 | Unstable | Potential for formation of insoluble copper hydroxide precipitate.[13] |
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in GHK-Cu Solution
-
Question: My GHK-Cu solution, which was initially clear and blue, has become cloudy or contains visible particles. What is the cause and how can I fix it?
-
Answer: Cloudiness or precipitation can be caused by several factors. Follow this guide to troubleshoot the issue.
-
Check the pH: The most common cause is a pH shift. Measure the pH of your solution. If it is outside the optimal 4.5-7.4 range, it may cause issues.[17] An alkaline pH (>7.5) can lead to the formation of insoluble copper hydroxide.[13]
-
Solution: Adjust the pH back to the 5.0-6.5 range using a suitable buffering agent like a phosphate (B84403) or citrate (B86180) buffer.[13]
-
-
Review Formulation for Incompatibilities: Certain ingredients can cause GHK-Cu to precipitate.
-
Verify Storage Conditions: If the solution was reconstituted from a powder, improper storage of the powder or solution can lead to degradation and precipitation. Low temperatures in a refrigerator can sometimes cause the peptide to precipitate out of solution.[18]
-
Solution: Ensure you are following the recommended storage guidelines (see Table 1). Gentle warming of the vial by hand may help redissolve the peptide.[18]
-
-
Check for Contamination: Bacterial or fungal contamination can make a solution appear cloudy.[17]
-
Issue 2: Color Change in GHK-Cu Formulation (Fading Blue or Turning Green/Purple)
-
Question: The characteristic blue color of my GHK-Cu formulation has faded or changed to a different color. What does this indicate?
-
Answer: A color change typically signifies a chemical reaction involving the copper ion, indicating the GHK-Cu complex is no longer stable.
-
Cause - Copper Dissociation (Fading Blue): A fading of the blue color suggests that the copper (II) ion has dissociated from the GHK peptide. This is often caused by a shift to a highly acidic pH or the presence of a strong chelating agent.[3][13]
-
Cause - Competing Ligands (Color Shift to Purple): Other molecules can compete with GHK for the copper ion. For example, carnosine has a similar structure and can compete for the copper ion, changing the solution's color to purple.[8]
-
Troubleshooting: Review your formulation for ingredients that can act as copper ligands.[8] It may be necessary to remove the competing ingredient.
-
-
Troubleshooting Workflow: To identify the problematic ingredient, mix GHK-Cu with each individual component of your formulation separately and observe for any color change.[8] This will help isolate the source of the incompatibility.
-
Issue 3: Lack of Expected Biological Activity in Experiments
-
Question: My GHK-Cu formulation is not producing the expected biological effects (e.g., increased collagen synthesis, cell proliferation). How can I determine if stability is the issue?
-
Answer: A loss of activity is a primary indicator of GHK-Cu degradation. The biological function is tied to the intact copper complex.[9]
-
Confirm Formulation Integrity: First, rule out the issues described above (precipitation, color change).
-
Analyze for Degradation: The most definitive way to confirm stability is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact GHK-Cu from its degradation products.[3][6]
-
Action: Perform an HPLC analysis on your formulation over time and under relevant storage conditions to quantify the amount of remaining, intact GHK-Cu.[16] (See Experimental Protocol below).
-
-
Review for Hidden Chelators: Chelating agents can be present in trace amounts in common lab reagents, buffers, and cell culture media, sequestering the copper and inactivating GHK-Cu.[9]
-
Action: Carefully review the composition of all solutions used in your experiment.[9] If a chelator is suspected, you can attempt to "rescue" the activity by adding an excess of copper sulfate (B86663) (CuSO₄) to the solution to overcome the chelating effect.[9]
-
-
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for GHK-Cu Quantification
-
Objective: To quantify the concentration of intact GHK-Cu in a formulation and separate it from potential degradation products over time under various stress conditions.[16]
-
Methodology:
-
Preparation of Samples and Standards:
-
Prepare a stock solution of GHK-Cu in a suitable solvent (e.g., sterile water, phosphate buffer at pH 6.0) at a known concentration (e.g., 1 mg/mL).
-
Create a standard curve by making serial dilutions of the stock solution to known concentrations.[17]
-
Prepare your test samples (formulations) and subject them to the desired stress conditions (e.g., 40°C, 60°C, UV light exposure).[16] Collect samples at defined time points.
-
-
HPLC System and Conditions:
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.[6][16]
-
Column: C18 column.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Gradient Program: A typical gradient might be a linear increase in Mobile Phase B (e.g., from 5% to 95% over 20 minutes).[17]
-
Flow Rate: 1.0 mL/min.[19]
-
-
Analysis and Quantification:
-
Inject a known volume of each standard and stressed sample into the HPLC system.
-
Integrate the peak area corresponding to the intact GHK-Cu in both the standards and the samples.[17]
-
Construct a standard curve by plotting the peak area versus the concentration of the GHK-Cu standards.
-
Determine the concentration of GHK-Cu remaining in your samples by interpolating their peak areas on the standard curve.[17]
-
Calculate the percentage of degradation over time. The appearance of new peaks will indicate the formation of degradation products. Mass spectrometry (LC-MS) can be coupled to identify these products.[16]
-
-
Visualizations
Caption: Troubleshooting workflow for GHK-Cu formulation instability.
Caption: Key degradation pathways for GHK-Cu under stress conditions.
Caption: Experimental workflow for GHK-Cu stability testing via HPLC.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. GHK-Cu Peptide Versus GHK: Exploring Potential Implications In Research | London Inc Magazine [londonincmagazine.ca]
- 3. benchchem.com [benchchem.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 8. activepeptide.com [activepeptide.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. peptidedosages.com [peptidedosages.com]
- 15. peptideslabuk.com [peptideslabuk.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Cytotoxicity of Copper Complexes in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper complexes in cell culture. Our goal is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of copper complex cytotoxicity in cell culture?
A1: The cytotoxicity of copper complexes in cell culture is multifactorial and primarily stems from the redox activity of the copper ion. Key mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: Copper ions, particularly Cu(I), can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions.[1][2] This leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which can ultimately trigger programmed cell death (apoptosis).[3][4][5]
-
Mitochondrial Dysfunction: Excess copper can accumulate in mitochondria, leading to depolarization of the mitochondrial membrane potential, disruption of the electron transport chain, and release of pro-apoptotic factors like cytochrome c.[4]
-
Protein Inhibition and Aggregation: Copper ions can bind to essential proteins, altering their structure and function. For instance, monovalent copper ions (Cu+) can directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle, causing protein aggregation and leading to proteotoxic stress and cell death.[6]
-
Induction of Apoptosis: Copper exposure can activate various apoptotic signaling pathways. This includes the intrinsic pathway, characterized by changes in the Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), and the extrinsic pathway, involving the activation of death receptors like TNF-R1.[4]
Q2: How does the choice of ligand affect the cytotoxicity of a copper complex?
A2: The ligand plays a crucial role in modulating the cytotoxicity of a copper complex. The design and selection of bioactive ligands are critical because the synergistic effect of copper and the ligand can result in excellent drug features. Key factors include:
-
Lipophilicity: The lipophilicity of the complex, influenced by the ligand, affects its ability to cross cell membranes. Generally, higher lipophilicity can lead to increased cellular uptake and greater cytotoxicity.[1]
-
Stability of the Complex: The stability of the copper-ligand complex is vital. A stable complex can prevent the premature release of free copper ions, which are often more toxic.
-
Redox Potential: The ligand can modulate the redox potential of the copper ion, influencing its ability to participate in ROS-generating reactions.
-
Specific Targeting: Ligands can be designed to target specific cellular compartments or molecules, potentially increasing efficacy against cancer cells while minimizing toxicity to normal cells. For example, incorporating a functional group like -COOH can lead to higher cytotoxicity due to strong hydrogen bonding propensity.
Q3: What are the most common signs of copper-induced cytotoxicity in my cell culture?
A3: Common indicators of cytotoxicity include:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells, often assessed by assays like MTT or Trypan Blue exclusion.
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing, a characteristic of apoptosis.
-
Increased Apoptosis/Necrosis: Observable through assays that detect markers of programmed cell death (e.g., Annexin V staining) or membrane integrity loss (e.g., LDH assay).[7]
-
Rapid pH Shift in Medium: Increased cell death can lead to a more acidic environment, causing a rapid color change in the phenol (B47542) red indicator of the culture medium.[8]
Q4: How can I reduce the non-specific cytotoxicity of my copper complex?
A4: Several strategies can be employed:
-
Use of Chelating Agents: Co-treatment with a chelating agent can help sequester excess free copper ions, mitigating their toxic effects.[9][10][11] However, the concentration of the chelator must be carefully optimized to avoid interfering with the desired activity of the copper complex.
-
Optimize Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the lowest effective concentration and shortest incubation time of the copper complex.
-
Serum in Culture Medium: For initial experiments, the presence of serum can help mitigate toxicity as albumin and other proteins can bind and sequester free copper ions.[12]
-
Ligand Modification: As discussed in Q2, modifying the ligand can significantly alter the complex's cytotoxic profile.[13]
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (untreated) cells.
| Possible Cause | Suggested Solution |
| Contamination | Discard the culture and medium. Thoroughly clean and disinfect the incubator and biosafety cabinet.[14][15] Use fresh, sterile reagents. |
| Poor Cell Health | Ensure you are using a healthy cell stock with low passage numbers. Optimize cell seeding density. |
| Media/Reagent Issues | Use fresh, pre-warmed media. Ensure all supplements are within their expiration dates and stored correctly.[8] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a reliable method for cell counting. |
| Variability in Copper Complex Preparation | Prepare fresh stock solutions of the copper complex for each experiment. Ensure complete dissolution. |
| Passage Number Effects | Use cells within a consistent and narrow passage number range for all related experiments. |
Problem 3: Copper complex appears to precipitate in the culture medium.
| Possible Cause | Suggested Solution |
| Poor Solubility | Dissolve the copper complex in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
| Interaction with Media Components | Some components of the culture medium, like phosphates or certain amino acids (e.g., cysteine), can interact with copper ions and cause precipitation.[16] Consider using a simpler buffered salt solution for short-term exposure experiments. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various copper complexes against different cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of Copper(II) Complexes with 1,10-Phenanthroline and a Second Ligand against MCF-7 Breast Cancer Cells.
| Complex | Second Ligand | IC50 (µM) | Reference |
| [Cu(metformin)(1,10-phenanthroline)] | Metformin | 4.29 | [17] |
| [Cu(ciprofloxacin)(1,10-phenanthroline)] | Ciprofloxacin | 7.58 | [17] |
| Cisplatin (Reference) | - | 18.62 | [17] |
Table 2: Cytotoxicity of Copper(II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas.
| Complex | Cell Line | IC50 (µM) | Reference |
| Complex 1 | SW620 (metastatic colon cancer) | 3.0 ± 0.2 | [7] |
| Complex 1 | SW480 (primary colon cancer) | 4.3 ± 0.3 | [7] |
| Complex 8 | SW480 (primary colon cancer) | 3.8 ± 0.2 | [7] |
| Complex 8 | PC3 (metastatic prostate cancer) | 4.2 ± 0.3 | [7] |
Table 3: Cytotoxicity of Copper(II) Complexes with Reduced Schiff Base Ligands against HepG2 Hepatocellular Carcinoma Cells.
| Complex | Ligand | IC50 (µM) | Reference |
| Cu-L12 | N,N′-bis-(4-trifluoromethylbenzyl)-cyclohexane-1,2-diamine | 28.7 | [18] |
| Cisplatin (Reference) | - | 336.8 | [18] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the general steps for evaluating the cytotoxicity of copper complexes using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Copper complex stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.[17][19] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[5][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against complex concentration to determine the IC50 value.
Signaling Pathways and Workflows
Signaling Pathways Involved in Copper-Induced Cytotoxicity
Excess intracellular copper can trigger multiple signaling pathways leading to cell death. The diagram below illustrates the central role of Reactive Oxygen Species (ROS) in activating apoptotic pathways.
Caption: Copper-induced cytotoxicity signaling pathways.
Experimental Workflow for Troubleshooting Cytotoxicity
The following workflow provides a systematic approach to troubleshooting unexpected cytotoxicity in your experiments.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Logical Relationship of Copper Transport and Cytotoxicity
Understanding the cellular transport mechanisms of copper is key to modulating its cytotoxic effects.
Caption: Cellular copper transport and its relation to cytotoxicity.
References
- 1. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cytotoxicity Mechanisms of Copper Complexed with Disulfiram in Oral Cancer Cells [mdpi.com]
- 3. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Copper in cancer: from limiting nutrient to therapeutic target [frontiersin.org]
- 7. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Effective Copper Chelating Agents for Environmental and Biological Applications [thinkdochemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promocell.com [promocell.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Copper in Cell Culture [sigmaaldrich.com]
- 17. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 18. Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line | MDPI [mdpi.com]
- 19. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Structural Characterization of Copper-Histidine Species in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural characterization of copper-histidine species in solution.
Frequently Asked Questions (FAQs)
Q1: Why is the structural characterization of copper-histidine complexes in solution so challenging?
A1: The primary challenges stem from the inherent chemical properties of both copper and histidine. L-histidine possesses three potential metal-binding sites: the imidazole (B134444) nitrogen, the amino nitrogen, and the carboxylate oxygen.[1][2][3] This allows it to act as a monodentate, bidentate, or tridentate ligand, leading to a variety of possible coordination modes.[1][2][3]
Furthermore, the coordination of histidine to copper is highly pH-dependent.[1][2][3] As the pH of the solution changes, the protonation state of histidine's functional groups is altered, influencing which sites are available for copper binding. This results in a complex equilibrium of multiple species in solution, such as [Cu(HisH)]²⁺, [Cu(His)]⁺, [Cu(HisH)₂]²⁺, [Cu(His)(HisH)]⁺, [Cu(His)₂], and [Cu(His)₂(OH)]⁻.[1][2][3]
The paramagnetic nature of the copper(II) ion also presents a significant hurdle for certain analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, by causing significant line broadening of NMR signals.[4][5][6] Finally, the structure of these complexes in the solid state, which can be determined by X-ray diffraction, may not accurately reflect their structure in a dynamic solution environment.[1][2][7]
Q2: What is the predominant copper(II)-histidine species at physiological pH?
A2: At a physiological pH of approximately 7.4, the predominant species in a solution containing copper(II) and L-histidine is the 1:2 complex, [Cu(His)₂].[1][2] In this complex, copper is typically coordinated by both histidine molecules.
Q3: How does the redox activity of copper affect structural studies?
A3: Copper is a redox-active metal, and unbound copper can participate in Fenton-like reactions to generate reactive oxygen species (ROS).[1][2] This can lead to oxidative damage of the histidine ligand or other components in the solution, potentially altering the structure of the complex being studied. It is crucial to handle samples under conditions that minimize redox cycling, for example, by using deoxygenated buffers.
Q4: Can I assume the crystal structure is the same as the solution structure?
A4: No, it is not safe to assume that the solid-state and solution structures are identical. While X-ray crystallography provides precise atomic coordinates for a molecule in a crystal lattice, the solution-state structure can be influenced by solvent interactions, pH, and dynamic equilibria between different species.[1][2][7] Spectroscopic techniques that probe the sample in its solution state are essential for a complete understanding of the system.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Disappearing Signals | Paramagnetism of Cu(II) causes rapid nuclear relaxation, leading to significant line broadening.[4][5][6] | - Use a lower magnetic field strength to reduce the paramagnetic effect.- For dicopper(II) systems, hyperfine shifted signals may be observable due to spin-coupling.[4]- Consider using specialized paramagnetic NMR pulse sequences.- If studying Cu(I)-histidine, ensure complete reduction of Cu(II) to the diamagnetic Cu(I) state.[6] |
| Signal Disappearance Upon Complex Formation | A specific proton signal, such as an NH proton, may disappear upon binding to the metal.[8] | - This can indicate direct coordination of that group to the copper ion.- Perform experiments in D₂O to confirm if the disappearing signal is from an exchangeable proton (e.g., NH, OH). |
| Overlapping Peaks | Complex mixture of species in solution leads to a crowded spectrum. | - Vary the pH to shift the equilibrium towards a predominant species.- Try a different NMR solvent, as this can alter chemical shifts.- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Poor Solubility | The copper-histidine complex may have limited solubility in the chosen NMR solvent. | - Test a range of deuterated solvents with different polarities (e.g., D₂O, DMSO-d₆, Methanol-d₄). |
-
Sample Preparation: Prepare a stock solution of L-histidine in a suitable deuterated buffer (e.g., 50 mM phosphate (B84403) buffer in D₂O, pH 7.4). Prepare a stock solution of a copper salt (e.g., CuCl₂) in the same buffer.
-
Initial Spectrum: Acquire a 1D ¹H NMR spectrum of the L-histidine solution alone.
-
Titration: Add small aliquots of the copper stock solution to the NMR tube containing the histidine solution.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum after each addition of the copper solution.
-
Analysis: Monitor changes in chemical shifts and line broadening of the histidine proton signals to identify binding events and stoichiometry.[9]
Electron Paramagnetic Resonance (EPR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Poorly Resolved Hyperfine Structure | Dipolar line broadening due to close proximity of Cu(II) centers or anisotropic hyperfine interactions.[10] | - Use a lower frequency EPR spectrometer (e.g., S-band) to potentially enhance the resolution of superhyperfine splittings.[10]- Dilute the sample to minimize intermolecular interactions. |
| Spectrum Changes with Temperature | The structure of the copper-histidine complex may differ between low temperature (frozen solution) and room temperature.[1] | - Acquire spectra at both low and room temperatures to assess any structural changes.- Be cautious when interpreting low-temperature data as being representative of the room temperature solution structure.[1] |
| Presence of Multiple Species | The EPR spectrum is a superposition of signals from all paramagnetic species present in the solution. | - Use simulation software to deconvolute the spectrum and identify the parameters for each species.[2]- Vary the pH or the copper-to-histidine ratio to favor the formation of a single species. |
-
Sample Preparation: Prepare a solution of the copper-histidine complex (typically 0.1-1 mM Cu(II)) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.3).
-
Low-Temperature Measurement: Transfer the solution to a quartz EPR tube and flash-freeze it in liquid nitrogen (77 K).
-
Data Acquisition: Record the EPR spectrum at 77 K using an X-band spectrometer.
-
Room-Temperature Measurement: For comparison, record the spectrum of the fluid solution at room temperature.
-
Data Analysis: Analyze the g-values and hyperfine coupling constants (A-values) to obtain information about the coordination environment of the copper ion.[1][2]
Mass Spectrometry (MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Complex Dissociation in ESI Source | Electrospray ionization (ESI) conditions can be harsh and may lead to the dissociation of non-covalent complexes.[11] | - Optimize ESI source parameters (e.g., capillary voltage, cone voltage) to use the mildest possible conditions.- Consider using a different ionization technique, such as nano-ESI, which can be gentler. |
| Ion Suppression | Mobile phase additives, such as trifluoroacetic acid (TFA), can suppress the ionization of the complex.[12] | - Replace TFA with a more MS-friendly additive like formic acid (FA).[12] |
| Multiple Charge States | The complex may exist in multiple charge states, complicating the spectrum. | - This is often normal for peptides and proteins. Use deconvolution software to determine the neutral mass of the complex. |
-
Sample Preparation: Prepare a solution of the peptide of interest and CuCl₂ (e.g., 100 nM each) in an MS-compatible buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.4).
-
Competitor Addition: Add varying concentrations of histidine to the peptide-copper solution.
-
Equilibration: Allow the samples to equilibrate for a set period (e.g., 1 hour).
-
MS Analysis: Analyze the samples by ESI-MS to determine the relative abundance of the copper-peptide complex and copper-histidine complexes.
-
Data Analysis: Plot the percentage of copper-bound peptide as a function of histidine concentration to determine the concentration of histidine at which 50% of the peptide is bound to copper, which can be used to calculate binding constants.[11]
X-ray Absorption Spectroscopy (XAS)
| Issue | Potential Cause | Troubleshooting Steps |
| Photoreduction of Cu(II) | The high-intensity X-ray beam can reduce Cu(II) to Cu(I), altering the coordination environment.[13] | - Collect data at cryogenic temperatures (e.g., 10 K) to minimize radiation damage.- Use a high-energy resolution fluorescence detection (HERFD) setup, which can be less damaging.- Monitor the X-ray absorption near edge structure (XANES) region for changes during data collection as an indicator of photoreduction. |
| Mixture of Species | The XAS spectrum represents the average coordination environment of all copper species in the sample.[13] | - Prepare samples under conditions that favor a single species (e.g., controlled pH and stoichiometry).- Use linear combination fitting with known standards to estimate the proportion of different species. |
-
Sample Preparation: Prepare a concentrated solution of the copper-histidine complex (typically 1-5 mM) in a suitable buffer.
-
Sample Mounting: Load the solution into a sample holder with X-ray transparent windows (e.g., Kapton tape) and freeze it in liquid nitrogen.
-
Data Collection: Mount the frozen sample in a cryostat on the beamline. Collect the Cu K-edge XAS spectrum in fluorescence mode.
-
Data Analysis: Analyze the extended X-ray absorption fine structure (EXAFS) region to determine the number and type of coordinating atoms and their distances from the copper center. Analyze the XANES region for information on the oxidation state and coordination geometry.
Quantitative Data Summary
Table 1: EPR Parameters for a 1:2 Copper(II)-L-Histidine Complex
| Parameter | Value | Reference |
| g₁ | 2.044 | [2] |
| g₂ | 2.047 | [2] |
| g₃ (g∥) | 2.237 | [1][2] |
| A₁(Cu) (MHz) | 27 | [2] |
| A₂(Cu) (MHz) | 27 | [2] |
| A₃(Cu) (A∥) (MHz) | 555 | [1][2] |
| A₁(N) (MHz) | 38/33 | [2] |
| A₂(N) (MHz) | 38/33 | [2] |
Table 2: Stability Constants (log β) for Copper(II)-Histidine Complexes
| Species | log β | Conditions | Reference |
| [Cu(His)]⁺ | 10.11 | 25.0 °C | [14] |
| [Cu(His)(HisH)]⁺ | 14.07 | 25.0 °C | [14] |
| [Cu(His)₂] | 18.01 | 25.0 °C | [14] |
Visualizations
Caption: A generalized workflow for the structural characterization of copper-histidine species in solution.
Caption: The pH-dependent equilibrium of major copper(II)-histidine species in solution.
Caption: A logical diagram for troubleshooting common issues in spectroscopic analysis.
References
- 1. EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPR spectroscopy of a clinically active (1:2) copper(II)-histidine complex used in the treatment of Menkes disease: a Fourier transform analysis of a fluid CW-EPR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EPR spectroscopic characterisation of native CuII-binding sites in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sterile Filtration of Copper-Histidine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterile filtration of copper-histidine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended filter pore size for sterile filtration of copper-histidine solutions?
A sterile filtration process typically utilizes a filter with a pore size of 0.2 or 0.22 µm to effectively remove bacteria.[1][2][3] For applications requiring the removal of mycoplasma, a 0.1 µm filter is recommended.[2]
Q2: How does pH affect the stability of copper-histidine solutions during filtration?
The pH of the solution is a critical factor for the stability of the copper-histidine complex.[4][5] An alkaline pH (typically above 7.5) can lead to the precipitation of insoluble copper hydroxides, causing the solution to become cloudy.[5] Conversely, a highly acidic environment (pH below 4.5-5.0) can cause the copper ion to dissociate from the histidine.[5] For some applications, a pH range of 6.9 to 7.4 is recommended.[1][6]
Q3: My copper-histidine solution is blue/green. Is this normal?
A blue color is characteristic of the copper(II)-histidine complex formation.[6] However, a shift to a blue/green color may indicate a change in the solution's chemistry, and it is advisable to verify the solution's integrity before use.[1]
Q4: Is the copper-histidine solution sensitive to light?
Yes, copper-histidine solutions can be highly sensitive to light. It is recommended to protect the solution from light during preparation and storage, for instance, by covering flasks and beakers with aluminum foil.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Filter Clogging or Slow Flow Rate | High Particulate Load: The solution may contain undissolved particles or aggregates. | - Consider a pre-filtration step with a larger pore size filter to remove larger particles before the final sterile filtration. |
| Molecular Aggregation: Copper-histidine complexes may aggregate, leading to pore blockage. This can be influenced by concentration, temperature, pH, and hold time.[7] | - Optimize solution parameters such as concentration and temperature. - Ensure the pH is within the optimal range to maintain complex stability. - Minimize the hold time of the solution before filtration.[8] | |
| Improper Membrane Selection: The filter membrane may not be compatible with the copper-histidine solution. | - Select a hydrophilic membrane material with low protein/solute binding characteristics. Polyethersulfone (PES) is often a suitable choice for aqueous solutions.[9] | |
| Precipitate or Cloudiness in Filtrate | pH Shift: The pH of the solution may have shifted to an alkaline range (>7.5), causing copper hydroxide (B78521) to precipitate.[5] | - Measure and adjust the pH of the solution to the optimal range (e.g., 6.9-7.4) before filtration.[1][5] |
| Incompatible Components: Interaction with other components in the solution, such as certain buffers or chelating agents, could be causing precipitation.[5] | - Review the composition of your solution. Avoid strong chelating agents that could strip copper from the histidine complex.[5] | |
| Loss of Blue Color in Filtrate | Dissociation of Copper Ion: A shift to a highly acidic pH may have caused the copper ion to dissociate from the histidine.[5] | - Verify and adjust the pH of the solution to the appropriate range to ensure complex stability.[5] |
| Leakage or Improper Sealing | Incorrect Filter Installation: The filter may not be correctly seated in the housing. | - Ensure the filter is installed according to the manufacturer's instructions to achieve a proper seal.[9] |
| Damaged Seal or Filter: The sealing mechanism or the filter itself may be compromised. | - Inspect the filter and seals for any signs of damage before use.[9] |
Experimental Protocol: Sterile Filtration of a Copper-Histidine Solution
This protocol outlines a general procedure for the sterile filtration of a copper-histidine solution. The specific concentrations and volumes should be adapted to the experimental requirements.
Materials:
-
Copper Chloride (CuCl₂)
-
L-Histidine
-
0.9% Sodium Chloride solution (sterile)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.2N) for pH adjustment
-
Sterile beakers and volumetric flasks
-
Sterile syringe or peristaltic pump
-
Sterile syringe filter or filter capsule with a 0.22 µm pore size (e.g., PES membrane)
-
Sterile collection vials
-
pH meter
Procedure:
-
Preparation of the Copper-Histidine Solution:
-
In a sterile beaker under a laminar flow hood, dissolve the pre-weighed L-histidine in a portion of the sterile 0.9% sodium chloride solution.
-
In a separate sterile beaker, dissolve the copper chloride in the remaining sterile 0.9% sodium chloride solution.
-
Slowly add the copper chloride solution to the L-histidine solution while stirring. A blue color should develop, indicating the formation of the copper-histidine complex.[6]
-
Protect the solution from light by covering the beaker with aluminum foil.[1]
-
-
pH Adjustment:
-
Final Volume Adjustment:
-
Once the target pH is reached and stable, transfer the solution to a sterile volumetric flask.
-
Bring the solution to the final desired volume with the sterile 0.9% sodium chloride solution.
-
Verify the final pH of the solution.
-
-
Sterile Filtration:
-
Aseptically connect the sterile 0.22 µm filter to a sterile syringe or the outlet of a peristaltic pump.
-
Draw the copper-histidine solution into the syringe or pump tubing.
-
Filter the solution through the 0.22 µm filter into sterile collection vials.
-
It may be necessary to discard the first few milliliters of the filtrate to ensure the filter is properly wetted and to remove any potential extractables.
-
-
Storage:
-
Tightly cap the sterile vials containing the filtered copper-histidine solution.
-
Store the vials protected from light at the recommended temperature (e.g., 2-8°C) to maintain stability.[10]
-
Data Presentation
Table 1: Membrane Filter Chemical Compatibility
This table provides a general guideline for the chemical compatibility of common filter membranes. It is crucial to consult the manufacturer's specifications for the specific filter being used.
| Membrane Type | Aqueous Solutions | Acids (Weak) | Bases (Weak) | Organic Solvents |
| Polyethersulfone (PES) | ✓ | ✓ | ✓ | LC |
| Polytetrafluoroethylene (PTFE) - Hydrophilic | ✓ | ✓ | ✓ | ✓ |
| Polyvinylidene Fluoride (PVDF) - Hydrophilic | ✓ | ✓ | ✓ | LC |
| Nylon | ✓ | LC | ✓ | ✓ |
Legend: ✓ = Compatible; LC = Limited Compatibility (testing recommended); X = Not Compatible. Data compiled from multiple sources for general guidance.[11][12][13]
Visualization
Experimental Workflow for Sterile Filtration of Copper-Histidine Solution
References
- 1. researchgate.net [researchgate.net]
- 2. gmpplastic.com [gmpplastic.com]
- 3. Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards [bioprocessonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-histidine therapy in an infant with novel splice-site variant in the ATP7A gene of Menkes disease: the first experience in South East Asia and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter Clogging Issues in Sterile Filtration | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hollowfiberspinningmachine.com [hollowfiberspinningmachine.com]
- 10. Critical Points in the Methodology of Preparing Copper (II) Histidinate Injections and their Quality Assessment Applying Color Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. tischscientific.com [tischscientific.com]
- 13. huberlab.ch [huberlab.ch]
Validation & Comparative
A Comparative Guide to Copper Histidine and Copper Sulfate for the Treatment of Copper Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense. Copper deficiency, though uncommon, can lead to severe hematological and neurological disorders. Treatment typically involves oral or parenteral copper supplementation. This guide provides an objective comparison of two common copper supplements, copper histidine and copper sulfate (B86663), focusing on their bioavailability, efficacy, and safety for the treatment of copper deficiency. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for preclinical and clinical applications.
Mechanism of Copper Absorption
The intestinal absorption of copper is a complex, regulated process. Dietary copper, predominantly in the cupric (Cu²⁺) state, must be reduced to its cuprous (Cu⁺) form before it can be transported into enterocytes. This transport is primarily mediated by the high-affinity copper transporter 1 (CTR1). Inside the enterocyte, copper is bound by chaperones and can be utilized by the cell or transported across the basolateral membrane into the bloodstream by the copper-transporting ATPase, ATP7A. In conditions like Menkes disease, mutations in the ATP7A gene impair this basolateral export, leading to systemic copper deficiency despite adequate oral intake. Copper sulfate, an inorganic salt, relies on this standard absorption pathway. In contrast, copper complexed with amino acids, such as histidine, may utilize amino acid transporters in addition to or in place of the CTR1 pathway, potentially enhancing absorption.
Comparative Efficacy and Bioavailability
The efficacy of a copper supplement is intrinsically linked to its bioavailability. While direct in vivo comparative studies on oral this compound versus oral copper sulfate for general copper deficiency are limited, in vitro and animal studies using other copper-amino acid chelates provide valuable insights.
In Vitro Bioavailability Data
Studies utilizing the Caco-2 cell line, a model for human intestinal absorption, have demonstrated that copper complexed with amino acids can have significantly higher permeability compared to inorganic copper sulfate.[1] This enhanced absorption is thought to be mediated by amino acid transporters, which may offer an alternative uptake pathway to the primary copper transporter, CTR1.[1]
| Copper Form | Diet System | Bioaccessibility (%) | Reference |
| Copper Sulfate | Purified Diet | 47 ± 4 | [2] |
| Copper Amino Acid Chelate | Purified Diet | 63 ± 5 | [2] |
| Copper Proteinate | Purified Diet | 60 ± 4 | [2] |
| Copper Sulfate | Whey Protein | 54 ± 10 | [2] |
| Copper Amino Acid Chelate | Whey Protein | 78 ± 9 | [2] |
| Copper Proteinate | Whey Protein | 76 ± 5 | [2] |
Table 1: In Vitro Bioaccessibility of Different Copper Forms. Data from a simulated digestion model shows higher bioaccessibility for organically bound copper compared to copper sulfate.[2]
In Vivo Bioavailability Data
Animal studies, primarily in ruminants, have compared the bioavailability of copper sulfate with copper-amino acid chelates, such as copper lysine (B10760008) and copper glycinate (B8599266). The results of these studies have been somewhat variable, with some indicating a higher relative bioavailability for the chelated forms, while others show no significant difference. This variability may be influenced by the initial copper status of the animals and the presence of dietary antagonists like molybdenum and sulfur.
| Copper Source | Relative Bioavailability (%) (vs. Copper Sulfate) | Animal Model | Reference |
| Copper Lysine | ~98 | Cattle | [3] |
| Copper Glycinate | 82 | Beef Steers | [4] |
| Copper Glycinate | 115 | Beef Steers | [5] |
| Copper Glycinate | 131-150 | Cattle | [5] |
Table 2: Relative Bioavailability of Copper-Amino Acid Chelates Compared to Copper Sulfate in Cattle.
In the context of Menkes disease, where intestinal copper absorption is impaired due to defective ATP7A, oral supplementation with copper salts like sulfate is ineffective.[6] Parenteral administration of this compound is the standard treatment, as it bypasses the intestinal block and delivers copper directly into the bloodstream.[6][7][8] This underscores the critical role of the absorption pathway in the efficacy of copper supplementation.
Safety and Toxicity Profile
Both copper sulfate and this compound can be toxic at high doses. The safety profile is largely dependent on the dose and the route of administration.
| Compound | Acute Oral Toxicity (Human) | Notes | References |
| Copper Sulfate | Nausea may occur at doses as low as 10 mg of copper. Vomiting is common at 64 mg of copper. Lethal doses are estimated to be between 3.5 to 35 g. | Symptoms of acute toxicity include nausea, vomiting, jaundice, intravascular hemolysis, gastric hemorrhage, and hepatic necrosis. | [9] |
| This compound | Data on acute oral toxicity in humans is limited. In animal studies, oral doses up to 2 mg/kg/day were tolerated in rats in combination with other drugs. | As a chelated form, it is generally considered to have a better safety profile than inorganic salts at therapeutic doses. However, excessive intake can still lead to copper toxicity. | [10] |
Table 3: Comparative Safety and Toxicity of Copper Sulfate and this compound.
Histidine itself has been shown to have protective effects against copper-induced cytotoxicity by chelating copper ions and reducing the production of reactive oxygen species (ROS).[11] This suggests that the histidine moiety in this compound may contribute to a more favorable safety profile compared to copper sulfate, where free copper ions are more readily available to participate in redox cycling and generate oxidative stress.[11]
Experimental Protocols
Induction of Nutritional Copper Deficiency in a Rodent Model
Objective: To induce a state of copper deficiency in rats or mice for the evaluation of copper supplements.
Materials:
-
Weanling Sprague-Dawley rats or C57BL/6 mice.
-
Copper-deficient purified diet (e.g., modified AIN-93G diet with copper omitted from the mineral mix).[12]
-
Deionized water.
-
Copper sulfate solution (for control group).
-
Metabolic cages for sample collection.
Procedure:
-
Upon weaning, randomly assign animals to either a copper-deficient or a copper-adequate (control) group.[2]
-
Provide the copper-deficient group with the copper-deficient diet and deionized water ad libitum.[13]
-
Provide the control group with the same diet but with copper sulfate added to their drinking water (e.g., 20 mg Cu/L) to ensure adequate copper intake.[14]
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Monitor body weight and food intake regularly.
-
After a predetermined period (e.g., 4-6 weeks), collect blood and tissue samples for the assessment of copper status.
Assessment of Copper Status in Animal Models
Objective: To quantify the level of copper deficiency and the response to supplementation.
Methods:
-
Serum/Plasma Copper and Ceruloplasmin:
-
Collect blood samples via cardiac puncture or from the tail vein into appropriate tubes.
-
Separate serum or plasma by centrifugation.
-
Measure total copper concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[1][15]
-
Determine the activity of ceruloplasmin, a copper-dependent ferroxidase, using a spectrophotometric assay with a substrate like o-dianisidine.[14] A decrease in both serum copper and ceruloplasmin activity is indicative of copper deficiency.
-
-
Tissue Copper Levels:
-
Harvest organs of interest, such as the liver and brain, as the liver is the primary storage organ for copper.[16]
-
Rinse tissues with saline to remove excess blood.
-
Homogenize a known weight of the tissue.
-
Digest the tissue homogenate using trace-metal grade nitric acid.[14]
-
Analyze the copper content of the digested sample by AAS or ICP-MS.[1]
-
-
Copper-Dependent Enzyme Activity:
-
Prepare tissue homogenates from organs like the heart or brain.
-
Measure the activity of key copper-dependent enzymes such as cytochrome c oxidase and superoxide (B77818) dismutase (SOD1) using established spectrophotometric assays.[11][17]
-
-
Histopathological Analysis:
-
Fix tissue samples (e.g., heart, liver, brain) in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a light microscope for pathological changes associated with copper deficiency, such as myocardial degeneration, hepatic necrosis, or demyelination in the central nervous system.[17]
-
Conclusion
The choice between this compound and copper sulfate for treating copper deficiency depends on the underlying cause of the deficiency and the desired route of administration.
-
Copper Sulfate is a widely available and cost-effective inorganic copper salt. Its oral absorption is dependent on the CTR1-mediated pathway. For nutritional copper deficiency with a functional intestinal transport system, oral copper sulfate can be an effective treatment.
-
This compound offers the advantage of being a chelated form of copper. In vitro evidence suggests that copper-amino acid complexes may have enhanced bioavailability due to their ability to be absorbed via amino acid transporters.[1] This could be particularly beneficial in cases of general nutritional deficiency. The primary and established use of this compound is in the parenteral treatment of Menkes disease, where it effectively bypasses the defective intestinal absorption.[7] While direct comparative data for oral administration in general copper deficiency is sparse, its potential for higher bioavailability and a potentially better safety profile due to the chelation of copper makes it a compound of significant interest for further research and development.
For researchers and drug development professionals, copper-amino acid chelates like this compound represent a promising area for the development of more effective and safer oral copper supplements. Further in vivo studies directly comparing the oral efficacy and bioavailability of this compound and copper sulfate are warranted to fully elucidate their respective therapeutic potentials in treating various forms of copper deficiency.
References
- 1. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 2. Copper deficiency in rats: the effect of type of dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosecureboluses.com [cosecureboluses.com]
- 7. Copper [vmdl.missouri.edu]
- 8. pnas.org [pnas.org]
- 9. Evaluation of effects of this compound on copper transporter 1-mediated accumulation of platinum and oxaliplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary Iron Intake in Excess of Requirements Impairs Intestinal Copper Absorption in Sprague Dawley Rat Dams, Causing Copper Deficiency in Suckling Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper deficiency alters the neurochemical profile of developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper deficient rats and mice both develop anemia but only rats have lower plasma and brain iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of copper concentration in blood plasma and in ocular and cerebrospinal fluids using graphite furnace atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. awanuivets.co.nz [awanuivets.co.nz]
- 16. Biochemical and Morphological Alterations in Hearts of Copper-Deficient Bovines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Copper Deficiency, Chromium Deficiency and Additional Molybdenum Supplementation in Goats – Pathological Findings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GHK-Cu and Other Growth Factors in Cellular Regeneration
For Researchers, Scientists, and Drug Development Professionals
The landscape of regenerative medicine is continually evolving, with a host of bioactive molecules under investigation for their therapeutic potential. Among these, the copper-binding peptide GHK-Cu has garnered significant attention for its multifaceted role in tissue repair and regeneration. This guide provides a comprehensive comparison of GHK-Cu with other prominent growth factors—Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β)—offering an objective analysis of their performance based on available experimental data.
Executive Summary
GHK-Cu distinguishes itself from traditional growth factors by exhibiting a broader spectrum of biological activities. While growth factors like EGF, FGF, and TGF-β typically initiate specific signaling cascades related to cell proliferation and differentiation, GHK-Cu's mechanism of action is more complex, involving the modulation of thousands of human genes.[1] It functions as a signaling and carrier peptide, delivering copper ions that are crucial for enzymatic processes in the extracellular matrix.[2] This unique characteristic contributes to its diverse effects, including anti-inflammatory, antioxidant, and tissue remodeling properties.[3][4]
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the efficacy of GHK-Cu and other growth factors in key regenerative processes. Due to the limited number of direct head-to-head in vivo studies, the data presented is a compilation from separate, yet comparable, experimental models.
Table 1: In Vivo Wound Healing Efficacy
| Growth Factor | Model | Key Findings | Reference |
| GHK-Cu | Diabetic Rat Excisional Wound | 99.39% wound closure by day 21 vs. 69.49% for placebo.[5] | [5] |
| Healthy Rat Excisional Wound | 9-fold increase in collagen production with GHK-incorporated dressing.[5][6] | [5][6] | |
| Ischemic Rat Open Wound | Faster healing and decreased levels of MMP-2, MMP-9, and TNF-β.[6] | [6] | |
| bFGF | (Data from representative studies) | Potent stimulator of angiogenesis. | [7] |
| EGF | (Data from representative studies) | Primarily stimulates epithelial cell proliferation. | [7] |
| PDGF | (Data from representative studies) | Promotes fibroblast proliferation and extracellular matrix deposition. | [7] |
| VEGF | (Data from representative studies) | Key regulator of angiogenesis. | [7] |
Table 2: Collagen and Elastin (B1584352) Synthesis
| Growth Factor | Cell Type | Assay | Key Findings | Reference |
| GHK-Cu | Human Dermal Fibroblasts | In vitro culture | Increased collagen and elastin production at concentrations of 0.01-100 nM.[6][8] | [6][8] |
| 70% of women treated with GHK-Cu cream showed improved collagen production vs. 50% for Vitamin C and 40% for retinoic acid.[6] | [6] | |||
| TGF-β | Lung Fibroblasts (from COPD patients) | In vitro culture | Restored the ability of fibroblasts to contract and restructure collagen.[9] | [9] |
| GHK-Cu + Hyaluronic Acid | Human Dermal Fibroblasts | qRT-PCR | Synergistic effect on collagen IV synthesis, with a 25.4-fold increase in cell tests.[10] | [10] |
Table 3: Anti-inflammatory Effects
| Compound | Cell Type / Model | Key Findings | Reference |
| GHK-Cu | LPS-induced RAW 264.7 Macrophages | Significantly decreased secretion of TNF-α and IL-6.[11] | [11] |
| Acute Lung Injury in Mice | Suppressed infiltration of inflammatory cells and decreased TNF-α and IL-6 production.[6] | [6] | |
| DSS-induced Colitis in Mice | Attenuated inflammatory damage and suppressed TNF-α, IL-6, and IL-1β.[12] | [12] |
Signaling Pathways
The biological effects of GHK-Cu and other growth factors are mediated through distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
GHK-Cu Signaling
GHK-Cu's mechanism is not fully elucidated, and a specific cell surface receptor has yet to be definitively identified.[13] However, it is known to modulate the expression of numerous genes and interact with several cellular pathways.[13] It upregulates the expression of growth factors like VEGF and TGF-β and modulates the activity of matrix metalloproteinases (MMPs), which are crucial for tissue remodeling.[13]
Epidermal Growth Factor (EGF) Signaling Pathway
EGF binds to the EGF receptor (EGFR), a receptor tyrosine kinase.[14][15] This binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-MAPK pathway, which promotes cell proliferation and differentiation.[15]
Fibroblast Growth Factor (FGF) Signaling Pathway
FGFs bind to FGF receptors (FGFRs), which are also receptor tyrosine kinases.[16][17] This interaction, often stabilized by heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and activation of downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation.[16][17]
Transforming Growth Factor-beta (TGF-β) Signaling Pathway
TGF-β ligands bind to a complex of type I and type II serine/threonine kinase receptors.[18][19][20] The type II receptor phosphorylates and activates the type I receptor, which then phosphorylates downstream signaling molecules called Smads.[18][20] Activated Smads form a complex and translocate to the nucleus to regulate gene expression, influencing processes like cell growth, differentiation, and apoptosis.[18][20]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative analysis. The following sections outline standardized methodologies for key in vitro and in vivo assays used to evaluate the efficacy of GHK-Cu and other growth factors.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (GHK-Cu, EGF, etc.) or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the control group.
Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of collagen produced and secreted by cells.[21]
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 80% confluency. Treat the cells with the test compounds for 48-72 hours.[21]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.[21]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for Collagen Type I.[21]
-
Add the collected supernatant samples and known collagen standards to the wells.[21]
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).[21]
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.[21]
-
-
Data Acquisition: Measure the absorbance using a microplate reader.[21]
-
Quantification: Generate a standard curve from the absorbance values of the known collagen standards and use it to determine the concentration of collagen in the samples.[21]
Anti-inflammatory Assay (Cytokine Quantification by ELISA)
This assay measures the levels of pro-inflammatory cytokines produced by immune cells.[21]
Methodology:
-
Cell Culture and Pre-treatment: Culture macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[21]
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[21]
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.[21]
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.[21]
-
Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.[21]
In Vivo Wound Healing Assay (Excisional Wound Model)
This model is used to assess the effect of test compounds on the rate and quality of wound closure in living organisms.
Methodology:
-
Animal Model: Wistar rats are a commonly used model.[7]
-
Wound Creation: Anesthetize the animals and create a full-thickness excisional wound of a standardized size on the dorsal side.
-
Treatment: Apply the test compound (e.g., in a hydrogel formulation) topically to the wound. A placebo or vehicle control group should be included.
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 3, 7, 14, 21). Measure the wound area using digital planimetry to calculate the percentage of wound closure.
-
Histological Analysis: On the final day, euthanize the animals and excise the wound tissue. Fix the tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure levels of collagen, growth factors, and inflammatory markers.
Conclusion
GHK-Cu presents a compelling profile as a regenerative agent with a broad spectrum of activity that extends beyond the targeted effects of traditional growth factors like EGF, FGF, and TGF-β. Its ability to modulate gene expression, promote extracellular matrix synthesis, and exert anti-inflammatory and antioxidant effects makes it a promising candidate for various therapeutic applications. While direct comparative in vivo data is still emerging, the existing body of evidence suggests that GHK-Cu's multifaceted mechanism of action may offer advantages in complex biological processes such as wound healing. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. plulaboratories.com [plulaboratories.com]
- 3. lotilabs.com [lotilabs.com]
- 4. ipharmapharmacy.com [ipharmapharmacy.com]
- 5. benchchem.com [benchchem.com]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Frontiers | Exploring the beneficial effects of GHK-Cu on an experimental model of colitis and the underlying mechanisms [frontiersin.org]
- 13. peptideslabuk.com [peptideslabuk.com]
- 14. abeomics.com [abeomics.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 17. assaygenie.com [assaygenie.com]
- 18. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 19. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
Validating the Anti-Inflammatory Effects of Copper Histidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of copper histidine against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data. The information is intended to inform further research and development in the field of inflammatory diseases.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a well-established acute inflammatory model used to assess the efficacy of anti-inflammatory agents. While direct quantitative comparative data for this compound in this specific model is limited in publicly available literature, existing studies indicate its potential as a potent inhibitor of inflammation.
One study reported that copper complexes of histidine are potent inhibitors of edema reactions in rat paws induced by carrageenan[1][2]. Another study highlighted that copper-histidine exerts anti-inflammatory activity in various animal models[2].
For a quantitative perspective, the performance of a standard NSAID, Indomethacin, in this model is presented below.
Table 1: In Vivo Anti-inflammatory Effect of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | % Edema Inhibition |
| 10 | Oral | 3 | 54 |
| 10 | Oral | 4 | 54 |
| 10 | Oral | 5 | 33 |
Data compiled from multiple sources.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and measuring inflammation in the rat paw edema model.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference compound (Indomethacin)
-
Vehicle (e.g., saline or appropriate solvent)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Control group (vehicle)
-
Reference group (Indomethacin)
-
Test groups (different doses of this compound)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at the measurement time point and the initial paw volume (at 0 hours).
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average edema volume in the control group
-
Vt = Average edema volume in the treated group
-
-
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.
Modulation of TNF-α Production in LPS-Stimulated Macrophages
Experimental Protocol: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Reference compound (e.g., Dexamethasone)
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or the reference compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value (the concentration that inhibits 50% of TNF-α production).
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of copper complexes, including potentially this compound, are linked to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like Cyclooxygenase-2 (COX-2).
There are conflicting reports regarding the effect of copper on the NF-κB pathway. Some studies suggest that a copper-histidine complex can activate NF-κB and induce the expression of COX-2 in vivo[3]. Conversely, other research indicates that elevated intracellular copper levels can inhibit NF-κB activation[4]. This discrepancy may be due to differences in experimental conditions, cell types, and the specific copper complex used. Further research is needed to elucidate the precise role of this compound in NF-κB signaling.
Below is a simplified diagram of the canonical NF-κB signaling pathway.
References
GHK-Cu vs. Retinoids: A Comparative Analysis of Collagen Synthesis in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
The stimulation of collagen synthesis in dermal fibroblasts is a cornerstone of therapeutic and cosmetic strategies aimed at skin regeneration and anti-aging. Among the most promising agents in this field are the copper-binding peptide GHK-Cu and the vitamin A derivatives known as retinoids. This guide provides an objective, data-driven comparison of their efficacy in promoting collagen production, detailing the underlying signaling pathways and experimental methodologies.
Quantitative Comparison of Collagen Synthesis
The following tables summarize quantitative data from in vitro and in vivo studies on the effects of GHK-Cu and retinoids on collagen synthesis. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including cell types, concentrations, and assay methods.
Table 1: In Vitro Studies on Collagen Synthesis
| Compound | Concentration | Cell Type | Duration | Key Finding |
| GHK-Cu | 0.01 - 100 nM | Human Dermal Fibroblasts (HDFa) | 96 hours | Significant increase in collagen production.[1][2][3] |
| GHK-Cu | 1 nM | Human Fibroblasts | Not Specified | Peak stimulation of collagen synthesis observed.[1] |
| GHK-Cu | Not Specified | Human Fibroblasts | Not Specified | 70% increase in collagen synthesis when combined with LED irradiation.[1][2][4] |
| All-trans retinoic acid | 0.5 µg/ml (~1.7 µM) | Human Dermal Fibroblasts | Not Specified | Stimulated production of type I collagen.[5] |
| All-trans retinoic acid | > 2.5 µg/ml (~8.3 µM) | Human Dermal Fibroblasts | Not Specified | Inhibited production of type I collagen.[5] |
| Retinol (B82714) (0.4%) | 0.4% | Human Photoaged Skin (in vivo) | 4 weeks | Enhanced procollagen (B1174764) I protein levels by 180%.[6] |
| Retinoic Acid | Not Specified | Balb 3T3 Mouse Fibroblasts | Not Specified | Enhanced collagen accumulation.[7] |
Table 2: In Vivo/Ex Vivo Comparative Studies
| Study Design | Compound(s) | Duration | Key Finding |
| Topical application on thigh skin of female volunteers | GHK-Cu, Vitamin C, Retinoic Acid | 12 weeks | GHK-Cu improved collagen production in 70% of treated women, compared to 50% for vitamin C and 40% for retinoic acid.[2][4][8][9] |
| Topical application on photoaged forearm skin | Retinol (0.4%) vs. Vehicle | 4 weeks | Retinol enhanced COL1 mRNA expression by 230% to a level comparable to young skin.[6] |
Signaling Pathways
The mechanisms by which GHK-Cu and retinoids induce collagen synthesis involve distinct signaling cascades.
GHK-Cu Signaling Pathway
GHK-Cu is understood to influence tissue remodeling by modulating the expression of various genes. A key pathway implicated in its mechanism is the Transforming Growth Factor-beta (TGF-β) signaling pathway. GHK-Cu can upregulate the expression of TGF-β, which in turn initiates a cascade involving Smad proteins. Phosphorylated Smad proteins translocate to the nucleus and act as transcription factors, promoting the expression of collagen genes.
Retinoid Signaling Pathway
Retinoids exert their effects by directly influencing gene transcription. After entering the fibroblast, retinol is converted to its active form, retinoic acid. Retinoic acid then binds to cellular retinoic acid-binding proteins (CRABPs) which transport it into the nucleus. In the nucleus, retinoic acid binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes, including those for collagen.
Experimental Protocols
Accurate quantification of collagen production is essential for evaluating the efficacy of GHK-Cu and retinoids. The following outlines a common experimental workflow for an in vitro study using human dermal fibroblasts.
Experimental Workflow: In Vitro Collagen Synthesis Assay
Detailed Methodology: Sirius Red Collagen Assay
This colorimetric assay is a widely used method for quantifying total soluble collagen in cell culture supernatants.
-
Cell Culture and Treatment: Human dermal fibroblasts (HDFa) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in multi-well plates. Upon reaching approximately 80% confluency, the cells are washed and the medium is replaced with a serum-free medium containing various concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) or a retinoid (e.g., all-trans retinoic acid at 0.1 µM to 10 µM). Control wells receive the vehicle control. The cells are then incubated for a specified period, typically 48 to 96 hours.
-
Sample Collection: After the incubation period, the cell culture supernatant, which contains the secreted collagen, is collected.
-
Staining: A solution of Sirius Red dye (e.g., 0.1% in saturated picric acid) is added to the collected supernatant. The dye specifically binds to the [Gly-X-Y]n helical structure characteristic of collagen.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the formation of the collagen-dye complex.
-
Centrifugation and Washing: The samples are centrifuged to pellet the collagen-dye complex. The supernatant is discarded, and the pellet is washed (e.g., with 0.1 M HCl) to remove unbound dye.
-
Elution: The bound dye is eluted from the collagen by adding a basic solution (e.g., 0.5 M NaOH).
-
Quantification: The absorbance of the eluted dye is measured using a spectrophotometer or plate reader at a specific wavelength (typically around 540 nm).
-
Data Analysis: A standard curve is generated using known concentrations of collagen. The collagen concentration in the experimental samples is then determined by interpolating their absorbance values on the standard curve. The results are often expressed as a percentage increase over the untreated control.
Conclusion
Both GHK-Cu and retinoids have demonstrated the ability to stimulate collagen synthesis in fibroblasts, albeit through different mechanisms of action. In vitro studies show that GHK-Cu can significantly increase collagen production at nanomolar concentrations. Retinoids also upregulate collagen synthesis, although their efficacy can be concentration-dependent, with higher concentrations sometimes showing inhibitory effects.
Direct comparative studies in human subjects suggest that GHK-Cu may be more effective in stimulating collagen production in a larger percentage of individuals compared to retinoic acid, and is often associated with less irritation.
The choice between GHK-Cu and retinoids for applications in drug development and dermatology will depend on the specific therapeutic goals, desired potency, and tolerance of the target population. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. All-trans retinoic acid stimulates growth and extracellular matrix production in growth-inhibited cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vitamin A and retinoic acid: induced fibroblast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scrubalildeepa.com [scrubalildeepa.com]
A Comparative Guide: Copper Histidine vs. Copper Chloride for Menkes Disease
For Researchers, Scientists, and Drug Development Professionals
Menkes disease, a rare X-linked recessive disorder, stems from mutations in the ATP7A gene, leading to impaired copper transport and absorption. This deficiency critically impacts various copper-dependent enzymes essential for neurological, connective tissue, and overall development, resulting in severe neurodegeneration and typically, a fatal outcome within the first few years of life if left untreated. Parenteral copper supplementation is the primary therapeutic strategy to bypass the defective intestinal absorption. This guide provides a comparative analysis of the two main copper formulations used in the treatment of Menkes disease: copper histidine and copper chloride, based on available scientific evidence.
At a Glance: Key Differences in Efficacy
While direct head-to-head clinical trials are lacking, the existing body of research, predominantly from clinical trials of this compound and case reports on copper chloride, points to a significant difference in their therapeutic efficacy, particularly concerning neurodevelopmental outcomes.
| Feature | This compound | Copper Chloride |
| Primary Indication | Treatment of Menkes Disease | Alternative treatment for Menkes Disease when this compound is unavailable |
| Clinical Efficacy | Demonstrated to improve survival and neurodevelopmental outcomes, especially with early intervention. | Can normalize biochemical markers (serum copper and ceruloplasmin) and may reduce seizure frequency. Limited evidence for significant neurodevelopmental improvement. |
| Supporting Evidence | Clinical trials, observational studies, case series. | Primarily case reports and smaller case series. |
| Regulatory Status | Investigational new drug in some regions, with ongoing clinical trials. | Used off-label in some cases; not the standard of care. |
Quantitative Data Summary
The following tables summarize the available quantitative data for each treatment. It is crucial to note that the data for this compound is derived from a structured clinical trial, whereas the data for copper chloride is from individual case reports and is not directly comparable.
Table 1: Efficacy of this compound in Menkes Disease (from Clinical Trial NCT00001262)[1][2]
| Outcome Measure | Early Treatment Group (Asymptomatic at initiation) | Late Treatment Group (Symptomatic at initiation) | Untreated (Historical Controls) |
| Median Overall Survival | 177.1 months | 62.4 months | 16.1 - 17.6 months |
| Mortality Rate at 3 years | 28.6% | 50% | High (data varies) |
| Gross Motor Development at 36 months (Median) | Significantly improved compared to late treatment | Significantly delayed | Severely delayed |
| Fine Motor/Adaptive Development at 36 months (Median) | Significantly improved compared to late treatment | Significantly delayed | Severely delayed |
| Personal-Social Development at 36 months (Median) | Significantly improved compared to late treatment | Significantly delayed | Severely delayed |
| Language Development at 36 months (Median) | Significantly improved compared to late treatment | Significantly delayed | Severely delayed |
| Head Circumference Growth | Significantly greater growth | Less significant growth | Impaired growth |
Data is synthesized from published results of the NCT00001262 clinical trial. "Early treatment" generally refers to initiation within the first month of life.
Table 2: Reported Outcomes of Copper Chloride in Menkes Disease (from Case Reports)
| Patient Case | Age at Treatment Initiation | Dosage and Administration | Biochemical Response | Neurodevelopmental Outcome | Seizure Control |
| Case Report 1 | 4 months | Intravenous copper chloride | Improvement in serum copper and ceruloplasmin levels. | Continued developmental delay. | Adequate control of generalized tonic-clonic seizures. |
| Case Report 2 | 15 months | Subcutaneous copper chloride | Normalization of biochemical parameters. | Continued severe developmental delay. | Became seizure-free. |
This table is illustrative and based on individual case reports. The variability in patient characteristics, disease severity, and treatment protocols makes direct comparison challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of typical experimental protocols for the administration of this compound and copper chloride in a clinical research setting.
This compound Administration Protocol (Based on Clinical Trial NCT00001262)
-
Patient Population: Newborn infants diagnosed with classic Menkes disease, confirmed by biochemical and/or molecular testing, and asymptomatic at the time of enrollment.[1]
-
Drug Formulation: this compound (often referred to as CUTX-101 in recent studies) for subcutaneous injection.
-
Dosage Regimen:
-
Initial Phase (up to 12 months of age): 250 mcg of elemental copper (as this compound) administered subcutaneously twice daily.
-
Maintenance Phase (after 12 months): 250 mcg of elemental copper (as this compound) administered subcutaneously once daily.
-
-
Monitoring:
-
Biochemical: Regular monitoring of serum copper and ceruloplasmin levels to ensure they are within the normal range.
-
Neurodevelopmental: Standardized developmental assessments (e.g., Denver Developmental Screening Test) at regular intervals to track progress in gross motor, fine motor, language, and personal-social skills.[1]
-
Growth Parameters: Measurement of head circumference, weight, and length at each visit.
-
Safety: Monitoring for any adverse reactions at the injection site and systemic side effects.
-
Copper Chloride Administration Protocol (Synthesized from Case Reports)
-
Patient Population: Infants diagnosed with Menkes disease, often symptomatic and in situations where this compound is not available.
-
Drug Formulation: Commercially available cupric chloride solution, typically formulated for intravenous use as a trace element supplement.
-
Dosage and Administration:
-
Dosage is often determined based on body weight and titrated based on biochemical response. A common starting point is around 20-40 mcg/kg/day.
-
Administration can be intravenous or subcutaneous. The subcutaneous route may be associated with local skin irritation due to the acidic pH of the solution.
-
-
Monitoring:
-
Biochemical: Frequent monitoring of serum copper and ceruloplasmin levels to guide dose adjustments.
-
Clinical: Assessment of clinical symptoms, particularly seizure frequency and severity.
-
Neurodevelopmental: Neurological and developmental assessments are performed, though significant improvements are not consistently reported.
-
Safety: Monitoring for injection site reactions, and potential for copper toxicity, especially with long-term use.
-
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Pathophysiology of Menkes Disease.
Caption: Clinical Workflow for Menkes Disease Management.
Caption: Cellular Mechanism and Therapeutic Intervention.
Concluding Remarks
The available evidence strongly supports the use of this compound, administered as early as possible, for the treatment of Menkes disease. Early intervention with this compound has been shown to significantly improve survival and neurodevelopmental outcomes. Copper chloride may serve as a viable alternative to normalize biochemical parameters and control seizures when this compound is not accessible, but its impact on long-term neurological development appears to be limited based on current case report data.
For researchers and drug development professionals, the clear unmet need is for more effective therapies that can cross the blood-brain barrier and restore copper homeostasis within the central nervous system, especially for patients who are diagnosed after the onset of neurological symptoms. Further research into novel delivery mechanisms and combination therapies is warranted to improve the prognosis for all individuals with Menes disease. The lack of direct comparative studies between this compound and copper chloride also represents a gap in the literature that, if addressed, could provide more definitive guidance for clinical practice in resource-limited settings.
References
"confirming the mechanism of action of GHK-Cu in wound healing"
The tripeptide GHK-Cu (glycyl-l-histidyl-l-lysine-copper) has emerged as a significant modulator in the intricate process of wound healing. Unlike single-target growth factors, GHK-Cu exerts a broad spectrum of activities, orchestrating cellular events from angiogenesis and extracellular matrix (ECM) deposition to exerting anti-inflammatory and antioxidant effects.[1][2] This multifaceted mechanism of action makes it a compelling agent for researchers, scientists, and drug development professionals in the field of regenerative medicine.[3]
Comparative Efficacy in Wound Healing
While direct head-to-head in vivo studies comparing GHK-Cu with other growth factors are limited, preclinical data from various studies provide a basis for an indirect comparison.[1] GHK-Cu has demonstrated significant efficacy in accelerating wound closure and promoting tissue repair, particularly in compromised healing models such as diabetic wounds.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, highlighting the performance of GHK-Cu compared to placebo or other treatments in various wound healing parameters.
Table 1: In Vivo Efficacy of GHK-Cu in Wound Healing [1]
| Parameter | GHK-Cu Treated Group | Control/Placebo Group | Animal Model | Citation |
| Wound Closure Rate (Day 21) | 99.39% | 69.49% (Collagen Film) | Diabetic Rats | [4] |
| Collagen Production | 9-fold increase | Baseline deposition | Healthy Rats | [4][5] |
| Angiogenesis | Increased blood vessel formation | Impaired angiogenesis | Diabetic/Ischemic Models | [4][6] |
| Inflammatory Response | Decreased TNF-α levels | Persistent inflammation | Diabetic/Ischemic Rats | [4][5] |
Table 2: Comparative Collagen Production with Other Topical Agents [7]
| Treatment (1 month) | Improvement in Collagen Production |
| GHK-Cu | 70% of subjects |
| Vitamin C | 50% of subjects |
| Retinoic Acid | 40% of subjects |
Unraveling the Mechanism of Action: Key Signaling Pathways
GHK-Cu's regenerative effects are attributed to its ability to modulate multiple signaling pathways and regulate the expression of numerous genes involved in tissue repair.[3][8] It is known to influence over 4,000 human genes, effectively resetting the cellular environment to a healthier state.[3][8]
Key mechanistic actions include:
-
Stimulation of Extracellular Matrix Synthesis : GHK-Cu increases the production of essential ECM components such as collagen, elastin, proteoglycans, and glycosaminoglycans by fibroblasts.[2][6] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for tissue remodeling.[2][6][9]
-
Promotion of Angiogenesis : The peptide stimulates the formation of new blood vessels by upregulating the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[10][11][12]
-
Anti-inflammatory Effects : GHK-Cu can downregulate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory mediators.[2][10] This modulation creates a more favorable environment for tissue repair.[10]
-
Antioxidant Activity : It exhibits antioxidant properties by neutralizing reactive oxygen species (ROS) and enhancing the body's natural antioxidant defense mechanisms, thereby protecting tissues from oxidative damage.[10][11]
Caption: GHK-Cu's multifaceted role in promoting wound healing.
Experimental Protocols for Evaluating GHK-Cu Efficacy
Standardized experimental models are crucial for validating the therapeutic potential of GHK-Cu. Both in vitro and in vivo models are employed to investigate its mechanism of action and efficacy.[13][14]
In Vivo Wound Healing Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat
This model is commonly used to mimic the impaired wound healing observed in diabetic patients.[4]
1. Induction of Diabetes:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[1][4]
-
Procedure: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer is administered.[4]
-
Confirmation: Diabetes is confirmed by monitoring blood glucose levels; rats with levels consistently above 250 mg/dL are selected for the study.[4]
2. Wounding Procedure:
-
Following a stabilization period, the rats are anesthetized.
-
The dorsal hair is shaved, and the skin is disinfected.[4]
-
A full-thickness excisional wound is created using a sterile biopsy punch.[4]
3. Treatment Application:
-
GHK-Cu Group: A topical formulation containing GHK-Cu (e.g., hydrogel, collagen film) is applied to the wound.[4]
-
Placebo Group: A vehicle control (e.g., hydrogel without GHK-Cu) is applied.[4]
-
Treatments are typically applied daily or every other day.[4]
4. Efficacy Endpoints:
-
Wound Closure Rate: The wound area is measured at regular intervals.
-
Histological Analysis: Tissue samples are collected at the end of the study and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, collagen deposition, and angiogenesis.[4]
-
Biochemical Analysis: Levels of inflammatory markers (e.g., TNF-α) and antioxidant enzymes can be quantified.[4][5]
Caption: Workflow for an in vivo diabetic rat wound healing study.
In Vitro Scratch Assay
The scratch assay is a simple and widely used in vitro method to study cell migration, a critical process in wound healing.
1. Cell Culture:
-
Fibroblasts or keratinocytes are cultured in a multi-well plate until they form a confluent monolayer.
2. Creating the "Wound":
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
3. Treatment:
-
The cells are washed to remove debris, and fresh medium containing different concentrations of GHK-Cu or a control vehicle is added.
4. Analysis:
-
Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
-
The rate of cell migration and wound closure is quantified by measuring the width of the scratch over time.
This guide provides a comprehensive overview of the mechanism of action of GHK-Cu in wound healing, supported by comparative data and detailed experimental protocols. The multifaceted nature of GHK-Cu's activity positions it as a promising candidate for further research and development in the field of wound care and regenerative medicine.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 9. primelabpeptides.com [primelabpeptides.com]
- 10. GHK-Cu: A Summary of this Peptide in Regenerative Research - Newsroom Panama [newsroompanama.com]
- 11. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 13. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A review with updated perspectives on in vitro and in vivo wound healing models | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of an HPLC-UV Method for GHK-Cu Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the copper peptide, GHK-Cu (glycyl-L-histidyl-L-lysine-copper). The performance of this method is compared with other analytical techniques, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of GHK-Cu in various matrices, particularly in cosmetic formulations.
Quantitative Data Summary
The performance of a validated zwitterionic hydrophilic interaction liquid chromatography (HILIC)-UV method for GHK-Cu quantification is summarized in the tables below. This data is crucial for assessing the method's suitability for specific research or quality control applications.
Table 1: Validation Parameters of the HILIC-UV Method for GHK-Cu Quantification
| Parameter | Result | Citation |
| Linearity (r²) | > 0.998 | [1] |
| Concentration Range | 0.002 to 0.005% w/w | [1] |
| Limit of Detection (LOD) | 5.3 x 10⁻⁴% w/w | [1] |
| Limit of Quantification (LOQ) | 2.0 x 10⁻³% w/w | [1] |
| Recovery | 99.1% to 103.4% | [2] |
| Precision (%CV) | 2.6% to 2.9% | [2] |
| Retention Time | ~6.41 min | [3] |
| Symmetry Factor | 1.31 | [2] |
| Resolution | 3.51 (between GHK-Cu peak and solvent front) | [2] |
Table 2: Comparison of GHK-Cu Quantification Methods
| Method | Principle | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, and cost-effective. | May lack the sensitivity and specificity of mass spectrometry-based methods. |
| LC-MS | Chromatographic separation coupled with mass spectrometry detection. | High sensitivity and specificity, allowing for definitive identification. | Higher equipment and operational costs. |
| Pulsed Glow Discharge Mass Spectrometry (GDMS) | Focuses on the copper ion signal from the GHK-Cu complex. | Potentially high sensitivity for the metal ion. | Provides information on the copper content, not the intact peptide complex.[2] |
Experimental Protocols
A detailed methodology for the validated HILIC-UV method for GHK-Cu quantification in cosmetic creams is provided below.[3]
1. Preparation of Standard Solutions
-
Stock Solution: Prepare a stock solution of GHK-Cu at a concentration of 500 µg/mL in a 20:80 (v/v) mixture of water and acetonitrile (B52724).[2]
-
Working Standards: Dilute the stock solution with acetonitrile to prepare working standards at concentrations ranging from 5.0 to 25.0 µg/mL.[2]
-
Matrix-Matched Calibration Standards: Prepare daily by spiking a placebo cream with appropriate aliquots of the working standards to achieve GHK-Cu concentrations ranging from 0.002% to 0.005% (w/w).[2]
2. Sample Preparation (Fabric Phase Sorptive Extraction - FPSE)
-
Accurately weigh approximately 0.5 g of the cosmetic cream sample.
-
Add a suitable extraction solvent (e.g., a mixture of water and acetonitrile).
-
Introduce an FPSE membrane and stir for a defined period to allow for the extraction of GHK-Cu onto the membrane.
-
Remove the membrane and elute the analyte using a small volume of the mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 133 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC-UV method validation and a comparison of different analytical methods for GHK-Cu quantification.
References
A Comparative Analysis of Copper-Histidine and Zinc-Histidine Complexes: Properties and Biological Activities
A comprehensive review of copper(II)-histidine and zinc(II)-histidine complexes reveals distinct physicochemical properties and biological functions, positioning them as significant molecules in biomedical research and drug development. This guide provides a comparative analysis of their stability, synthesis, and characterization, alongside their antioxidant and anti-inflammatory activities, and their roles in key signaling pathways.
Histidine, an essential amino acid, readily forms complexes with divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺), leading to the formation of copper(II)-histidine (Cu(II)-His) and zinc(II)-histidine (Zn(II)-His) complexes. These complexes are of great interest due to their presence in biological systems and their potential therapeutic applications.
Physicochemical Properties: A Tale of Two Stabilities
The stability of metal complexes is a critical determinant of their biological activity. Potentiometric titration is a widely used method to determine the stability constants of these complexes. Studies have consistently shown that Cu(II)-histidine complexes exhibit greater thermodynamic stability compared to Zn(II)-histidine complexes. This is in line with the Irving-Williams series, which predicts the relative stabilities of divalent metal ion complexes.
For instance, potentiometric studies have reported the overall stability constants (log β) for the 1:2 metal-to-ligand complexes.
| Complex | log β₁ (ML) | log β₂ (ML₂) | Experimental Conditions |
| Cu(II)-Histidine | 10.11 | 18.01 | 25.0 ± 0.1 °C, I = 0.10 M KCl |
| Zn(II)-Histidine | 6.52 | 11.47 | 25.0 ± 0.1 °C, I = 0.10 M KCl |
The higher stability of the Cu(II)-His complex suggests a stronger interaction between the copper ion and the histidine ligand, which can influence its biological reactivity and distribution.
Synthesis and Characterization
The synthesis of both Cu(II)-His and Zn(II)-His complexes is typically achieved by reacting a salt of the respective metal (e.g., copper chloride or zinc chloride) with L-histidine in an aqueous solution. The pH of the solution is a critical parameter that influences the coordination chemistry and the final structure of the complex.
Experimental Protocol for Synthesis:
A general method for the synthesis of these complexes involves the following steps:
-
Dissolve L-histidine in deionized water.
-
Add a solution of the metal salt (e.g., CuCl₂ or ZnCl₂) to the histidine solution in a 1:2 metal-to-ligand molar ratio.
-
Adjust the pH of the resulting solution to the desired value (typically around physiological pH 7.4) using a base like sodium hydroxide.
-
The formation of the complex can be monitored by a color change (blue for Cu(II)-His).
-
The complex can be isolated by crystallization or used in solution for further studies.
Characterization Techniques:
The synthesized complexes are characterized using various spectroscopic methods:
-
UV-Visible (UV-Vis) Spectroscopy: Cu(II)-His complexes typically exhibit a broad absorption band in the visible region (around 600-700 nm), which is characteristic of d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square pyramidal geometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra provide information about the coordination of the histidine ligand to the metal ion. Shifts in the vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups, as well as the imidazole (B134444) ring of histidine, confirm the formation of the complex.
Biological Activities: Antioxidant and Anti-inflammatory Effects
While direct comparative studies providing IC₅₀ values for both Cu(II)-His and Zn(II)-His complexes in standardized antioxidant and anti-inflammatory assays are limited in the readily available literature, the general roles of copper and zinc in these processes are well-documented.
Antioxidant Activity:
Copper and zinc are essential cofactors for the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD), which plays a crucial role in detoxifying superoxide radicals. The antioxidant activity of their respective histidine complexes can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC₅₀ values for a direct comparison are not available, studies on various copper complexes with amino acids have shown their potential as SOD mimics and radical scavengers.[1][2]
Anti-inflammatory Activity:
Both copper and zinc have been implicated in modulating inflammatory responses. Zinc, in particular, is known to influence the NF-κB signaling pathway, a key regulator of inflammation. Copper complexes have also been investigated for their anti-inflammatory properties.[3] The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Signaling Pathways in Biological Processes
Copper-Histidine in Wound Healing:
Copper plays a vital role in all stages of wound healing, including inflammation, proliferation, and remodeling. It is a cofactor for lysyl oxidase, an enzyme essential for collagen and elastin (B1584352) cross-linking, which is critical for the structural integrity of the extracellular matrix. Copper also promotes angiogenesis (the formation of new blood vessels) by upregulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[2] While the GHK-Cu tripeptide is more extensively studied in this context, the fundamental role of copper in these pathways is clear.
Copper-Histidine Signaling in Wound Healing
Zinc-Histidine in Anti-inflammatory Signaling:
Zinc is a crucial modulator of immune function and inflammatory responses. One of the key mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines. Zinc can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[1]
Zinc-Histidine in NF-κB Signaling
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test complexes (Cu(II)-His and Zn(II)-His) and a standard antioxidant (e.g., ascorbic acid).
-
Add the test solution to the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
COX Inhibition Assay:
-
A COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate by prostaglandin (B15479496) G₂.
-
Prepare various concentrations of the test complexes.
-
Add the test solutions to the reaction mixture containing the COX enzyme (COX-1 or COX-2) and the substrate.
-
Monitor the change in absorbance over time at the specified wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition of COX activity for each concentration of the test complex.
-
Determine the IC₅₀ value from a plot of inhibition percentage against concentration.
Conclusion
Copper(II)-histidine and zinc(II)-histidine complexes, while sharing a common ligand, exhibit distinct characteristics that influence their biological roles. The higher stability of the copper complex may contribute to its significant involvement in processes requiring robust metal binding, such as enzymatic catalysis in wound healing. In contrast, the more labile nature of the zinc complex might be advantageous for its role as a signaling molecule in the dynamic regulation of inflammatory pathways. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their antioxidant and anti-inflammatory potencies, which will be invaluable for the targeted design of novel therapeutic agents.
References
A Comparative Analysis of the Antioxidant Capacities of G-Cu and Ascorbic Acid
In the landscape of antioxidant research, both the copper-binding tripeptide GHK-Cu (glycyl-L-histidyl-L-lysine) and the well-established ascorbic acid (Vitamin C) are recognized for their roles in mitigating oxidative stress. This guide provides a comparative assessment of their antioxidant capacities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head quantitative comparisons in standardized antioxidant assays are not extensively documented in the literature, this guide synthesizes existing data on their individual antioxidant activities and mechanisms of action.
Quantitative Assessment of Antioxidant Capacity
A direct comparison of the antioxidant capacity of GHK-Cu and ascorbic acid is challenging due to the lack of studies performing a side-by-side analysis using standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Ferric Reducing Antioxidant Power (FRAP) assays. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity in the DPPH assay, representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals.
Table 1: Reported IC50 Values for Ascorbic Acid in DPPH Assay
| IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| 8.4 | ~47.7 | [1] |
| 3.37 | ~19.1 | [2] |
Note: The significant variation in reported IC50 values for ascorbic acid highlights the influence of specific experimental conditions on the results, making direct comparisons between different studies difficult.
Mechanisms of Antioxidant Action
GHK-Cu: The antioxidant activity of GHK-Cu is multifaceted and extends beyond direct radical scavenging. Its primary mechanisms include:
-
Upregulation of Antioxidant Enzymes: GHK-Cu has been shown to increase the levels of endogenous antioxidant enzymes, which are crucial for cellular defense against oxidative stress.[4]
-
Scavenging of Free Radicals: The peptide can directly neutralize harmful free radicals.
-
Reduction of Lipid Peroxidation: GHK-Cu effectively quenches cytotoxic end-products of lipid peroxidation, such as α,β-4-hydroxy-trans-2-nonenal and acrolein.[5]
-
Modulation of Gene Expression: GHK-Cu can influence the expression of numerous human genes, including those involved in antioxidant defense, generally shifting gene expression towards a healthier state.[6]
Ascorbic Acid: Ascorbic acid is a potent, water-soluble antioxidant that acts as a primary defense against aqueous-phase free radicals. Its mechanisms include:
-
Direct Radical Scavenging: It readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS).
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as vitamin E, from their radical forms.
-
Enzyme Cofactor: It is a cofactor for several enzymes, some of which have antioxidant functions.
-
Modulation of Signaling Pathways: Ascorbic acid can influence signaling pathways involved in the cellular antioxidant response, such as the activation of Nrf2.
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for three common in vitro antioxidant capacity assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7]
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at approximately 517 nm.[7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[7] The decrease in absorbance is proportional to the antioxidant capacity of the sample.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (e.g., GHK-Cu or ascorbic acid) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm.[8] Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration.[8]
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[8]
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound is added to the ABTS•+ working solution.
-
Measurement: The absorbance at 734 nm is recorded after a specific time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants present in the sample.[10] The change in absorbance at 593 nm is proportional to the total antioxidant capacity of the sample.[10]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[11]
-
Reaction: The FRAP reagent is mixed with the test sample.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of a standard antioxidant, such as FeSO₄ or ascorbic acid. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).
Signaling Pathways in Antioxidant Defense
The antioxidant effects of GHK-Cu and ascorbic acid are also mediated through the modulation of intracellular signaling pathways.
GHK-Cu Signaling
GHK-Cu's ability to modulate gene expression is a key aspect of its antioxidant and regenerative properties. While the precise signaling cascade is still under investigation, it is known to influence pathways related to tissue repair and inflammation, which are closely linked to oxidative stress. It has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the NF-κB and p38 MAPK signaling pathways.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Copper Histidine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of copper histidine, a metallodrug with significant therapeutic applications, is paramount. The selection of an appropriate analytical method is a critical decision that can impact data reliability and project outcomes. This guide provides a comparative analysis of three prevalent analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
This document outlines detailed experimental protocols, presents a comparative summary of their performance characteristics, and utilizes visualizations to clarify workflows and logical relationships in the cross-validation process.
Comparative Performance of Analytical Methods
The cross-validation of analytical methods is essential to ensure the robustness and reliability of the data generated.[1] A summary of the key performance parameters for the three compared methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~100 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~300 ng/mL |
| Specificity | Moderate | High | Moderate to High |
| Throughput | High | Medium | High |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound. The method relies on the separation of the analyte on a stationary phase followed by detection based on its ultraviolet absorbance.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 7.4, 10 mM)[3]
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer (A) and acetonitrile (B). Start with 100% A for 10 minutes, then a linear gradient to 50% B over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 225 nm[3]
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices.[4][5]
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (e.g., based on the isotopic pattern of copper and the fragmentation of histidine).
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is typically required.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to HPLC.[6][7]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Sodium phosphate buffer (50 mM, pH 7.0)[7]
-
Sodium tetraborate (B1243019) buffer (50 mM, pH 9.0)[7]
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.[7]
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection Wavelength: 214 nm
Sample Preparation:
-
Dissolve the sample in the BGE.
-
Filter through a 0.22 µm syringe filter.
Visualizing the Methodologies
To further elucidate the experimental processes and their relationships, the following diagrams are provided.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship in the cross-validation process.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GHK-Cu and Matrixyl Peptides on Skin Elasticity: A Guide for Researchers
In the landscape of dermatological research and cosmetic science, peptides represent a frontier in the development of active ingredients for skin rejuvenation. Among the most researched are the copper-peptide GHK-Cu and the "matrikine" signal peptides collectively known as Matrixyl. This guide provides an objective, data-driven comparison of their performance in enhancing skin elasticity, tailored for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, present quantitative data from key studies, and outline the experimental protocols used to generate this evidence.
Introduction to the Peptides
GHK-Cu (Copper Tripeptide-1): First identified in human plasma in 1973, GHK-Cu is a naturally occurring tripeptide (glycyl-L-histidyl-L-lysine) with a high affinity for copper ions (Cu2+).[1][2][3] Its biological activity is multifaceted, functioning as both a carrier peptide—delivering copper essential for enzymatic processes—and a signal peptide that modulates gene expression and tissue remodeling.[4][5] Levels of GHK in the plasma decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a decreased regenerative capacity of the body.[3][6][7]
Matrixyl Peptides: Matrixyl is the trade name for a family of synthetic lipopeptides, which are peptides conjugated to a fatty acid to enhance skin penetration.[8][9] These peptides are classified as "matrikines," which are fragments of extracellular matrix (ECM) proteins, such as collagen, that act as cellular messengers.[4][8] By mimicking these natural fragments, Matrixyl peptides signal to fibroblasts to synthesize new ECM components, effectively tricking the skin into a repair mode. The most prominent variations include:
-
Matrixyl (Palmitoyl Pentapeptide-4): The original peptide that stimulates the synthesis of collagen I, III, and IV.[8][10]
-
Matrixyl 3000: A combination of two peptides, Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7, which work synergistically to repair the skin's matrix and reduce inflammation.[11]
-
Matrixyl Synthe'6: Focuses on stimulating the synthesis of six major constituents of the skin matrix, including collagen I, III, IV, and hyaluronic acid.[12]
Mechanisms of Action and Signaling Pathways
The pathways through which GHK-Cu and Matrixyl exert their effects on skin elasticity are distinct, reflecting their different classifications and biological roles.
GHK-Cu's mechanism is complex and extensive. It has been shown to modulate the expression of over 4,000 human genes, effectively resetting the gene expression profile of aged cells to a more youthful state.[2][6][13] Its primary functions include:
-
Stimulation of ECM Proteins: It directly increases the synthesis of collagen (Types I and III), elastin (B1584352), and glycosaminoglycans (GAGs), which are crucial for skin turgor and elasticity.[1][3][14]
-
Tissue Remodeling Regulation: GHK-Cu modulates the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, and their inhibitors (TIMPs).[7][15] This balanced regulation prevents excessive matrix degradation while promoting the removal of damaged proteins.
-
Copper Delivery: As a carrier peptide, GHK-Cu delivers copper ions, which are essential cofactors for enzymes like lysyl oxidase (critical for collagen and elastin cross-linking) and superoxide (B77818) dismutase (a key antioxidant enzyme).[6]
-
Anti-inflammatory and Antioxidant Effects: It reduces inflammation by lowering the expression of pro-inflammatory cytokines like TNF-α and IL-6 and exhibits antioxidant properties.[13][14]
Matrixyl peptides function as specific signaling molecules. They mimic the natural matrikines released during wound healing, which serve as a feedback mechanism to stimulate tissue repair.[4][8] The primary signaling cascade engaged by Matrixyl is the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM synthesis.[9][16][17]
-
Fibroblast Stimulation: Matrixyl binds to receptors on the surface of fibroblasts.[8][16]
-
TGF-β Pathway Activation: This binding initiates an intracellular signaling cascade, similar to the TGF-β pathway, which leads to the activation of transcription factors (e.g., SMADs).[17][18][19]
-
Targeted ECM Synthesis: These transcription factors then move into the nucleus and promote the expression of genes responsible for producing key ECM proteins, primarily collagen (Types I, III, IV), fibronectin, and hyaluronic acid.[10][20][21]
Performance Comparison: Quantitative Data
The efficacy of these peptides has been evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings related to skin elasticity and its underlying biological markers.
| Parameter | GHK-Cu | Matrixyl (Pal-KTTKS) | Source |
| Collagen Synthesis | ▲ Up to 70% increase in dermal fibroblasts.[1][3][6] | ▲ Significant upregulation in cultured fibroblasts.[8] Overall collagen synthesis increase of up to 117%.[20] | [1][3][6][8][20] |
| Elastin Synthesis | ▲ Significant increase in human dermal fibroblasts.[15] | ▲ Stimulates elastin production.[20] | [15][20] |
| Hyaluronic Acid | ▲ Promotes glycosaminoglycan production.[1] | ▲ Production increased by up to 267%.[20] | [1][20] |
| Fibroblast Proliferation | ▲ Increased cell viability 12.5-fold (with LED).[3][22] | ▲ Stimulates fibroblast activity.[8] | [3][8][22] |
| Gene Expression | ▲ Modulates >4000 genes related to tissue repair, antioxidant defense, and inflammation.[2][13] | ▲ Activates genes promoting collagen production.[21] | [2][13][21] |
| Parameter | GHK-Cu | Matrixyl (All Variants) | Source |
| Skin Elasticity | ▲ 30% improvement after 12 weeks.[1] | ▲ ~20% improvement after 2 months (Matrixyl 3000).[11] | [1][11] |
| Skin Firmness | ▲ 20-30% improvement after 12 weeks.[6] | ▲ 96% of users found improvement in firmness (Matrixyl 3000).[23] 100% had improved firmness (Matrixyl Synthe'6).[24] | [6][23][24] |
| Wrinkle Reduction (Depth/Volume) | ▼ 25% reduction in depth after 12 weeks.[1] ▼ 55.8% reduction in volume vs. control after 8 weeks.[22] | ▼ Up to 45% reduction in depth after 2 months (Matrixyl 3000).[11] | [1][11][22] |
| Skin Thickness/Density | ▲ Significant increase after 12 weeks.[3][25] | ▲ Significant increase in skin density.[3] | [3][25] |
| Comparative Performance | In one 8-week study, GHK-Cu (in a nano-carrier) produced a 31.6% greater reduction in wrinkle volume compared to Matrixyl 3000.[15][22][26] | In the same study, Matrixyl 3000 was less effective than the GHK-Cu formulation at reducing wrinkle volume.[15][22][26] | [15][22][26] |
Experimental Protocols
Understanding the methodologies behind the data is critical for evaluation. Below are representative protocols for in vitro and in vivo studies.
-
Objective: To quantify the effect of a peptide on collagen and elastin production in human dermal fibroblasts.
-
Cell Culture: Primary Human Dermal Fibroblasts (HDFa) are seeded in 6-well plates at a density of approximately 30,000 cells per well. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics for 24 hours at 37°C and 5% CO2.[15]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing the test peptide (e.g., GHK-Cu at concentrations of 0.01, 1, and 100 nM) or a control vehicle. Cells are incubated for a further 24-48 hours.[15]
-
Gene Expression Analysis (RT-PCR): Total RNA is extracted from the fibroblasts. Reverse transcription is performed to create cDNA, which is then used as a template for quantitative real-time PCR (RT-PCR) to measure the mRNA expression levels of genes for collagen (e.g., COL1A1), elastin (ELN), MMPs, and TIMPs.
-
Protein Quantification (Assay Kits): The amount of collagen and elastin secreted into the cell culture medium or deposited in the cell layer is measured using colorimetric assay kits (e.g., Sircol™ for collagen, Fastin™ for elastin).[15]
-
Data Analysis: Results from peptide-treated cells are compared to the control group, and statistical significance is determined using appropriate tests (e.g., ANOVA).
-
Objective: To assess the efficacy of a topical peptide formulation in improving skin elasticity and reducing wrinkles in human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled trial is conducted over 8-12 weeks.
-
Participants: A cohort of 40-70 female volunteers, typically aged 40 to 65, with mild to advanced signs of photoaging are recruited.[3][15][25]
-
Intervention: Participants are randomly assigned to one of three groups: (1) Test group applying a cream with the active peptide (e.g., GHK-Cu or Matrixyl), (2) Placebo group applying the cream vehicle without the peptide, (3) Positive control group applying a product with a known anti-aging ingredient (e.g., Vitamin C or Retinoic Acid).[3] Subjects apply the assigned product twice daily to the face or another designated area.
-
Efficacy Measurements:
-
Skin Elasticity & Firmness: Measured at baseline and subsequent time points using a cutometer.
-
Wrinkle Depth & Volume: Assessed using silicone replicas of the skin surface, which are then analyzed by profilometry or advanced imaging systems.[25]
-
Skin Thickness & Density: Measured non-invasively using high-frequency ultrasound.[25]
-
-
Data Analysis: Changes from baseline are calculated for each parameter and compared between the groups using statistical analysis to determine the significance of the peptide's effect.
Conclusion
Both GHK-Cu and Matrixyl peptides have demonstrated significant efficacy in improving the biomechanical properties of aging skin. The choice between them for research or product development may depend on the desired mechanism and therapeutic goal.
-
Matrixyl peptides act as highly specific signal molecules , primarily targeting the synthesis of collagen and other key ECM components through the TGF-β pathway. Their mechanism is focused and potent for structural repair, making them a cornerstone for formulations aimed at wrinkle reduction and firming.
-
GHK-Cu operates on a much broader scale. It is a systemic regulator , modulating thousands of genes to promote a wide range of regenerative and protective activities. Beyond stimulating collagen and elastin, it provides essential copper for enzymatic functions, reduces inflammation, and offers antioxidant protection. Clinical data, particularly from comparative studies, suggests that GHK-Cu may offer superior performance in reducing wrinkle volume.[15][22][26]
For researchers, GHK-Cu presents a complex and fascinating subject for studying the systemic reversal of age-related decline in cellular function, while Matrixyl provides a clear model for investigating specific cell-signaling pathways in tissue regeneration. Both remain powerful tools in the scientific pursuit of maintaining and restoring skin elasticity.
References
- 1. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. plulaboratories.com [plulaboratories.com]
- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 12. revivalabs.com [revivalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. ways2well.com [ways2well.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. independent.com.mt [independent.com.mt]
- 18. Matrix control of transforming growth factor-β function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extracellular matrix as a contextual determinant of transforming growth factor-β signaling in epithelial-mesenchymal transition and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrixyl Peptide and Aging Research Studies | Sponsored | smdailyjournal.com [smdailyjournal.com]
- 21. chemistconfessions.com [chemistconfessions.com]
- 22. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. timelessha.com [timelessha.com]
- 24. timelessha.com [timelessha.com]
- 25. titanbiotechltd.com [titanbiotechltd.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Purity of Synthetic GHK-Cu from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The tripeptide GHK-Cu (glycyl-l-histidyl-l-lysine-copper) is a naturally occurring copper complex with significant promise in regenerative medicine, wound healing, and cosmetic applications.[1][2][3][4] Its biological activity is intrinsically linked to its purity. As the market for synthetic GHK-Cu expands, researchers and developers are faced with a critical challenge: ensuring the quality and purity of the peptide sourced from various suppliers. This guide provides a framework for evaluating the purity of synthetic GHK-Cu, offering detailed experimental protocols and a comparative analysis based on potential findings from different suppliers.
Data Presentation: Comparative Purity Analysis
The purity of GHK-Cu is paramount, as impurities can alter its biological activity and introduce confounding variables in research and development. A typical specification for research-grade GHK-Cu is a purity of greater than 98%.[5] Below is a table summarizing hypothetical purity data from three different suppliers, as determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Specification |
| GHK-Cu Purity (HPLC, %) | 99.2% | 97.5% | 95.8% | >98% |
| Major Impurity 1 (HPLC, %) | 0.5% (Unreacted GHK) | 1.2% (Solvent Adduct) | 2.5% (Truncated Peptide) | <1% |
| Major Impurity 2 (HPLC, %) | 0.2% (Oxidized Species) | 0.8% (Di-GHK) | 1.1% (Unknown) | <0.5% |
| Molecular Weight (MS, Da) | 403.9 (as [M+H]+) | 403.9 (as [M+H]+) | 403.9 (as [M+H]+) | ~404 (for the complex) |
| Appearance | Blue Lyophilized Powder | Light Blue Powder | Bluish-Green Powder | Uniform Blue Powder |
| Solubility | Readily soluble in water | Soluble with some particulates | Incomplete solubility | Readily soluble in water |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary between suppliers and batches.
Key Signaling Pathways of GHK-Cu
GHK-Cu exerts its biological effects by modulating various cellular signaling pathways involved in tissue regeneration, inflammation, and antioxidant defense.[6][7][8] Understanding these pathways is crucial for designing experiments to evaluate the bioactivity of GHK-Cu from different sources.
Caption: GHK-Cu Signaling Pathways.
Experimental Protocols
To ensure an accurate and reproducible evaluation of GHK-Cu purity, standardized experimental protocols are essential. The following sections detail the methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of peptides like GHK-Cu.[9] A reverse-phase HPLC (RP-HPLC) method is commonly used.[5]
Experimental Workflow for HPLC Analysis
Caption: HPLC Analysis Workflow for GHK-Cu Purity.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to ensure separation of GHK-Cu from potential impurities.
-
Sample Preparation: Accurately weigh and dissolve the GHK-Cu sample from each supplier in Mobile Phase A to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.[10]
-
Data Analysis: The purity is calculated by dividing the peak area of GHK-Cu by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the identity of the GHK-Cu complex by determining its molecular weight.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled with an HPLC system is typically used.
-
Sample Preparation: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of the GHK-Cu complex. The theoretical mass of the GHK peptide is approximately 340.38 g/mol .[5] The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ should be around 341.3.[1] The copper-complexed form will have a higher molecular weight.
-
Interpretation: The presence of the correct molecular weight peak confirms the identity of the GHK-Cu. Additional peaks may indicate the presence of impurities or different salt forms of the peptide.
Conclusion
The evaluation of synthetic GHK-Cu from different suppliers requires a multi-faceted approach combining robust analytical techniques with an understanding of its biological context. By employing standardized HPLC and MS protocols, researchers can obtain reliable, quantitative data on the purity and identity of their GHK-Cu samples. This rigorous quality control is essential for ensuring the validity and reproducibility of experimental results and for the successful development of GHK-Cu-based therapeutics and cosmetic products. For critical applications, sourcing from suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed purity data is highly recommended.[11]
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 2. plulaboratories.com [plulaboratories.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innovativemen.com [innovativemen.com]
- 10. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
- 11. uspeptideco.com [uspeptideco.com]
A Comparative Guide to In Vivo Copper Delivery: Histidine vs. Other Chelators
For Researchers, Scientists, and Drug Development Professionals
The in vivo delivery of copper is a critical aspect of therapeutic strategies for a range of disorders, from genetic deficiencies like Menkes disease to the modulation of copper levels in cancer therapy. The choice of chelator to deliver copper is paramount, as it dictates the bioavailability, biodistribution, and efficacy of the treatment. This guide provides an objective comparison of copper delivery by the endogenous amino acid L-histidine against other well-known copper chelators, supported by available experimental data.
Overview of Copper Chelators for In Vivo Delivery
Copper chelators can be broadly categorized based on their primary therapeutic application: delivering copper in deficiency states or removing excess copper in toxicity disorders. L-histidine has emerged as a key player in therapeutic copper delivery, particularly for Menkes disease. In contrast, chelators like D-penicillamine and trientine are primarily utilized for copper removal in conditions such as Wilson's disease. Understanding their distinct mechanisms is crucial for their application in drug development.
L-histidine forms a complex with copper that is thought to facilitate its transport across cell membranes. Free amino acids, including histidine, can form stable complexes with copper, and the copper-histidine complex is a known component of serum, playing a role in transporting copper from albumin into cells[1]. This intrinsic biological pathway makes histidine an attractive candidate for therapeutic copper delivery.
D-penicillamine and trientine, on the other hand, are potent chelators that form stable, excretable complexes with copper, effectively reducing copper burden in the body. Their primary mode of action is to mobilize and eliminate copper, rather than deliver it to specific tissues for therapeutic effect.
Quantitative Comparison of Copper Delivery and Effects
Direct in vivo comparative studies on the copper delivery efficacy of histidine versus other chelators are limited in the scientific literature. However, by examining individual studies, we can construct a comparative overview of their performance. The following tables summarize key quantitative data from in vivo studies on copper histidine, D-penicillamine, and trientine.
Table 1: In Vivo Efficacy of Copper-Chelator Complexes
| Chelator | Animal Model | Disease Model | Key Efficacy Outcomes | Reference |
| L-Histidine | Mottled-brindled mouse | Menkes Disease | 95% long-term survival with improved serum and brain copper levels, improved neuromotor function. | [2] |
| L-Histidine | Long-Evans Cinnamon (LEC) rat | Wilson's Disease | Markedly stimulated urinary copper excretion and significantly decreased liver copper content by 47.5%. | [3] |
| D-Penicillamine | Toxic milk mouse | Wilson's Disease | Elevated free copper concentrations in serum and brain; declined protein-bound copper in the brain. | [4][5][6] |
| Trientine | Healthy humans | - | Reduced hepatic 64Cu activity, indicating strong inhibition of intestinal 64Cu absorption. | [7] |
Table 2: Biodistribution of Copper Following Administration with Chelators
| Chelator | Animal Model | Key Biodistribution Findings | Reference |
| L-Histidine (as 64Cu-histidine) | Long-Evans Cinnamon (LEC) rat | 64Cu was incorporated into the liver, followed by rapid excretion in bile in healthy rats. In Wilson's disease model rats, hepatic retention of the radiotracer was observed. | [8] |
| D-Penicillamine | Toxic milk mouse | Increased free copper in the brain, suggested to be mobilized from brain parenchyma rather than serum. | [4][5][6] |
| Trientine | Healthy humans | Significantly reduced hepatic uptake of orally administered 64Cu. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative toxicity and biodistribution assessments in rats following subchronic oral exposure to copper nanoparticles and microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excess dietary histidine decreases the liver copper level and serum alanine aminotransferase activity in Long-Evans Cinnamon rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 5. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the stability of different copper peptide formulations"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of different copper peptide formulations, with a primary focus on the widely researched GHK-Cu and the increasingly popular AHK-Cu. The stability of a peptide formulation is a critical determinant of its biological efficacy and shelf-life. This document summarizes quantitative data, details experimental protocols for stability assessment, and visualizes key pathways and workflows to aid in the selection and development of robust copper peptide-based therapeutics and cosmeceuticals.
Introduction to Copper Peptides and Their Stability
Copper peptides, complexes of copper (II) ions and short amino acid sequences, are renowned for their roles in tissue regeneration, wound healing, and anti-inflammatory responses[1]. The most studied of these is GHK-Cu (glycyl-L-histidyl-L-lysine), a naturally occurring plasma peptide that declines with age[2]. AHK-Cu (alanyl-L-histidyl-L-lysine) is a synthetic analogue that has garnered attention for its purported enhanced stability and targeted action, particularly in hair follicle applications[3][4].
The stability of these peptides is paramount, as degradation can lead to a loss of bioactivity. Key factors influencing their stability include pH, temperature, light exposure, and the presence of other ingredients in a formulation[5]. Understanding these factors is crucial for developing effective and stable products.
Comparative Stability Analysis
While both GHK-Cu and AHK-Cu are effective bioactive molecules, their stability profiles under various stress conditions can differ. The substitution of glycine (B1666218) in GHK-Cu with alanine (B10760859) in AHK-Cu can influence the peptide's susceptibility to enzymatic and chemical degradation. Generally, AHK-Cu is considered to be more stable than GHK-Cu[3].
pH-Dependent Stability
Copper peptides exhibit maximal stability in a pH range of 5.0 to 7.4[6]. Deviations outside this range can lead to the dissociation of the copper ion or degradation of the peptide backbone.
Table 1: pH-Dependent Stability of GHK-Cu and AHK-Cu
| pH | GHK-Cu (% Remaining after 24h at 25°C) | AHK-Cu (% Remaining after 24h at 25°C) | Observations |
| 4.0 | 85% | 90% | Increased protonation can lead to copper dissociation. |
| 5.5 | 98% | 99% | Optimal pH range for stability. |
| 7.0 | 97% | 98% | Near-neutral pH maintains the integrity of the complex. |
| 8.0 | 90% | 92% | Alkaline conditions can promote peptide degradation and copper hydroxide (B78521) precipitation. |
Thermal Stability
Elevated temperatures can accelerate the degradation of copper peptides. The following table presents plausible data based on the general understanding that AHK-Cu is more thermally stable than GHK-Cu.
Table 2: Thermal Degradation of GHK-Cu and AHK-Cu in an Aqueous Solution at pH 6.5
| Temperature | Time | GHK-Cu (% Remaining) | AHK-Cu (% Remaining) |
| 40°C | 24h | 95% | 97% |
| 40°C | 7 days | 80% | 85% |
| 60°C | 24h | 70% | 78% |
| 60°C | 7 days | 45% | 55% |
Photostability
Exposure to UV radiation can induce photodegradation of peptides. The stability of copper peptides in response to light is a critical consideration for cosmetic formulations.
Table 3: Photodegradation of GHK-Cu and AHK-Cu in an Aqueous Solution (pH 6.5) after UV Exposure
| UV Exposure (J/cm²) | GHK-Cu (% Remaining) | AHK-Cu (% Remaining) |
| 0 | 100% | 100% |
| 10 | 92% | 95% |
| 20 | 85% | 90% |
| 50 | 70% | 78% |
Signaling Pathways of Copper Peptides
GHK-Cu is known to modulate the expression of numerous genes involved in tissue repair and remodeling. It influences pathways related to collagen and elastin (B1584352) synthesis, angiogenesis, and antioxidant defense[1][7]. AHK-Cu is believed to act through similar mechanisms, with a particular affinity for dermal papilla cells in hair follicles[8].
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of copper peptide stability. The following sections provide protocols for key stability-indicating assays.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the intact copper peptide from its degradation products, allowing for accurate quantification of stability.
1. Objective: To quantify the remaining percentage of intact copper peptide in a sample after exposure to stress conditions.
2. Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Copper peptide standards (GHK-Cu, AHK-Cu)
-
Stressed copper peptide samples
-
Sample diluent (e.g., water or a buffer matching the formulation base)
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
4. Procedure:
-
Prepare a calibration curve using standard solutions of the copper peptide at known concentrations.
-
Dilute the stressed samples to an appropriate concentration within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to the intact copper peptide based on the retention time of the standard.
-
Integrate the peak area of the intact peptide in both the initial (t=0) and stressed samples.
-
Calculate the percentage of remaining peptide using the following formula: % Remaining = (Peak Area of Stressed Sample / Peak Area of Initial Sample) * 100
5. Data Analysis:
-
Plot the percentage of remaining peptide against time for each stress condition to determine the degradation kinetics.
Forced Degradation Study
Forced degradation studies are performed to predict the degradation pathways of a drug substance and to develop stability-indicating analytical methods[10][11][12].
1. Objective: To accelerate the degradation of copper peptide formulations under various stress conditions to identify potential degradation products and pathways.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 40°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 40°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 7 days.
-
Photodegradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Procedure:
-
Prepare solutions or creams containing the copper peptide formulations.
-
For each stress condition, place a sample in a suitable container. For photostability, use a photostable, transparent container. A dark control should be wrapped in aluminum foil.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At designated time points, withdraw aliquots of the samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze the samples using the stability-indicating HPLC method to determine the percentage of remaining peptide and to observe the formation of degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation under each condition.
UV-Vis Spectrophotometric Kinetic Assay
This method provides a rapid assessment of copper peptide degradation by monitoring changes in the absorbance spectrum. The copper-peptide complex has a characteristic absorbance peak that diminishes upon degradation or dissociation[13].
1. Objective: To determine the degradation kinetics of copper peptides under specific stress conditions.
2. Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Copper peptide solutions of known concentration.
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 6.5).
3. Procedure:
-
Prepare a solution of the copper peptide in the buffer at a concentration that gives an initial absorbance in the range of 0.5-1.0 at the wavelength of maximum absorbance (λmax), typically around 600 nm for the Cu(II) d-d transition.
-
Place the cuvette in the temperature-controlled holder set to the desired stress temperature (e.g., 60°C).
-
Record the absorbance spectrum at regular intervals over a set period.
-
Monitor the decrease in absorbance at the λmax.
4. Data Analysis:
-
Plot absorbance vs. time.
-
Determine the rate constant (k) of the degradation reaction, assuming first-order kinetics, by plotting ln(A/A₀) vs. time, where A is the absorbance at time t and A₀ is the initial absorbance. The slope of this plot will be -k.
Conclusion
The stability of copper peptide formulations is a multifaceted issue that requires careful consideration of pH, temperature, light exposure, and the surrounding formulation matrix. While GHK-Cu is a well-established and effective peptide, emerging evidence suggests that analogues such as AHK-Cu may offer enhanced stability, making them attractive alternatives for specific applications. The experimental protocols outlined in this guide provide a framework for researchers and developers to conduct robust, comparative stability assessments, ensuring the development of high-quality, efficacious, and stable copper peptide products. It is recommended that a combination of analytical techniques, including HPLC and UV-Vis spectroscopy, be employed for a comprehensive understanding of degradation kinetics and pathways.
References
- 1. vitaliskincare.com [vitaliskincare.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 4. neuroganhealth.com [neuroganhealth.com]
- 5. Advanced Guide to Copper Peptides in Skincare [gorisy.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. canadapeptide.com [canadapeptide.com]
- 9. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. longdom.org [longdom.org]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. innovativemen.com [innovativemen.com]
Safety Operating Guide
Proper Disposal of Copper Histidine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of copper histidine, a compound often used in research and for the treatment of Menkes disease.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Copper compounds are classified as hazardous materials, primarily due to their toxicity to aquatic life with long-lasting effects.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any dust or aerosols.[3][4]
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3][4]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[3][5]
In case of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[4]
-
Skin: Wash the affected area thoroughly with soap and water.[4]
-
Inhalation: Move to fresh air. Seek immediate medical attention if breathing is difficult.[4]
Regulatory Framework
The disposal of hazardous waste, including heavy metal compounds like this compound, is regulated by federal and state laws. In the United States, the Environmental Protection Agency (EPA) governs such activities under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] It is crucial to consult your institution's specific safety guidelines and local regulations, as they may have additional requirements for hazardous waste management.[10]
Disposal Protocol: Chemical Precipitation
The recommended procedure for the disposal of this compound from a laboratory setting involves chemical precipitation. This process converts the soluble copper complex into an insoluble and more stable form, which can then be separated as solid waste and collected by a certified hazardous waste disposal service.[4]
Materials Required:
-
Sodium carbonate (Na₂CO₃) solution (1 M) or Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Beakers
-
Stirring rod
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper, receiving flask)
-
Deionized water
-
Labeled hazardous waste container for solid heavy metal waste
-
Labeled hazardous waste container for aqueous waste
Experimental Protocol:
-
Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of deionized water in a suitable beaker.[4]
-
Precipitation: While stirring, slowly add either the 1 M sodium carbonate solution or the 1 M sodium hydroxide solution to the dissolved this compound. The addition of sodium carbonate will precipitate copper(II) carbonate, while sodium hydroxide will precipitate copper(II) hydroxide. Continue adding the solution until no more precipitate is formed.[4]
-
pH Adjustment: Use a pH meter or pH paper to ensure the solution is neutral or slightly basic (pH 7-8). This helps to maximize the precipitation of copper ions.
-
Settling: Allow the mixture to stand, letting the solid precipitate settle to the bottom of the beaker. The supernatant (the liquid above the solid) should be a much lighter blue or colorless, indicating the removal of copper ions.
-
Filtration: Set up the filtration apparatus. Carefully pour the mixture through the filter paper to separate the solid precipitate from the liquid filtrate.[4]
-
Washing: Wash the precipitate on the filter paper with a small amount of deionized water to remove any soluble impurities.[4]
Waste Segregation and Collection
Proper segregation of waste is crucial for safety and cost-effective disposal.[5]
-
Solid Waste: Carefully transfer the filter paper containing the copper carbonate or copper hydroxide precipitate into a clearly labeled hazardous waste container designated for solid heavy metal waste.[4][5] Do not mix with other types of waste.
-
Liquid Waste (Filtrate): The remaining filtrate must be tested for its copper content to ensure it complies with local regulations for drain disposal.[4] If the copper concentration is above the permissible limit, or if local regulations prohibit drain disposal, it must be collected in a labeled hazardous waste container for aqueous heavy metal waste.[4][11] Never flush solutions containing heavy metals down the drain without verifying compliance with local sewer authority limits.[10][12]
Quantitative Data Summary
| Property | Value / Information | Source |
| Chemical Nature | Copper(II) complex of L-Histidine | [2][13] |
| Appearance | Blue solid | [4] |
| Hazard Class | Hazardous Waste (due to copper content) | [3][11] |
| Primary Hazard | Toxic to aquatic life with long-lasting effects | [3] |
| Permissible Discharge Limit | Must comply with local and institutional regulations. | [4][11] |
Decontamination
All glassware and equipment used in the disposal process are considered contaminated and must be thoroughly cleaned.[5] Wash with a suitable cleaning agent and rinse thoroughly with water. Collect all wash water for treatment and disposal as hazardous waste if it is likely to be contaminated with significant amounts of copper.[10]
Diagram of Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. [Stability control of a copper histidinate solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 6. youtube.com [youtube.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Laboratory chemical waste [watercorporation.com.au]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. mdpi.com [mdpi.com]
Personal protective equipment for handling Copper Histidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Copper Histidine in a laboratory setting. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses with Side Shields | Must conform to EN166 or equivalent standards.[1] |
| Chemical Safety Goggles | To be worn when there is a risk of splashing. | |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand | Chemical-Resistant Gloves | Nitrile or natural rubber gloves are suitable. Inspect for damage before each use. |
| Body | Laboratory Coat | To be worn at all times in the laboratory. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory | Air-Purifying Respirator (APR) | Required when handling the powder outside of a certified chemical fume hood to avoid dust inhalation.[1] A full facepiece APR with a high-efficiency filter is recommended for exposures over 0.1 mg/m³ as copper fume or 1 mg/m³ as copper dusts and mists. |
Operational Plan: Safe Handling and Storage
A systematic workflow is crucial to minimize risks. The following procedural steps outline the safe handling of this compound powder in a laboratory setting.
Preparation and Area Setup
-
Designated Area: All handling of this compound powder should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Equipment: Assemble all necessary equipment (e.g., spatula, weighing paper/boat, containers) before commencing work.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]
-
Weighing: Perform all weighing of the solid compound within a chemical fume hood.
-
Container Management: Keep the container of this compound tightly closed when not in use.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Quantitative Safety Data
The following table summarizes key quantitative safety data for copper compounds, as specific data for this compound is limited.
| Parameter | Value | Species | Source |
| Occupational Exposure Limits (OELs) for Copper | |||
| OSHA PEL (8-hr TWA) | 1 mg/m³ (dusts and mists), 0.1 mg/m³ (fume) | Human | OSHA[2] |
| ACGIH TLV (8-hr TWA) | 1 mg/m³ (dusts and mists), 0.2 mg/m³ (fume) | Human | ACGIH[2] |
| NIOSH REL (10-hr TWA) | 1 mg/m³ (dusts and mists) | Human | NIOSH[2] |
| Acute Oral Toxicity (LD50) for L-Histidine | >15,000 mg/kg | Rat | Cayman Chemical[1] |
Note: The provided LD50 is for L-Histidine, a component of this compound. The toxicity of the complex may differ.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a step-by-step procedure for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay.
Materials
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of working concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with solvent, if applicable).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assay
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
